Technical Whitepaper: (3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-ol (CAS 1213571-38-0) in Advanced Drug Discovery
Executive Summary In the landscape of modern pharmaceutical development, enantiomerically pure chiral building blocks are the cornerstone of targeted therapeutics. (3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-ol (CAS 1213...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern pharmaceutical development, enantiomerically pure chiral building blocks are the cornerstone of targeted therapeutics. (3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-ol (CAS 1213571-38-0) is a highly specialized
-amino alcohol derivative. Featuring a rigid 3-arylpropan-1-ol scaffold and a highly lipophilic 2,4-dichlorophenyl moiety, this compound serves as a critical intermediate in the synthesis of central nervous system (CNS) agents, monoamine reuptake inhibitors, and emerging antimalarial compounds.
This technical guide provides an in-depth analysis of the compound’s mechanistic rationale, physicochemical profiling, and a self-validating synthetic protocol designed for researchers and drug development professionals.
Chemical Identity and Physicochemical Profiling
Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior in subsequent synthetic steps, such as cyclization or N-alkylation. The structural data is grounded in verified chemical registries [1, 2].
Table 1: Physicochemical Properties of CAS 1213571-38-0
Property
Value / Description
IUPAC Name
(3R)-3-amino-3-(2,4-dichlorophenyl)propan-1-ol
CAS Registry Number
1213571-38-0
Molecular Formula
C9H11Cl2NO
Molecular Weight
220.10 g/mol
Stereochemistry
(3R)-enantiomer
Scaffold Class
Chiral -Amino alcohol / 3-Arylpropan-1-ol
Key Functional Groups
Primary amine, Primary alcohol, 2,4-Dichlorophenyl ring
Mechanistic Rationale in Drug Design (Causality)
The structural architecture of (3R)-3-amino-3-(2,4-dichlorophenyl)propan-1-ol is not arbitrary; every functional group serves a specific, causal purpose in medicinal chemistry.
The 2,4-Dichloro Substitution Pattern
The choice of a 2,4-dichloro substitution on the phenyl ring is a deliberate strategy to optimize pharmacokinetics and pharmacodynamics:
Metabolic Stability: The electron-withdrawing nature of the chlorine atoms deactivates the aromatic ring toward cytochrome P450-mediated oxidation. This prevents rapid hepatic clearance, significantly improving the metabolic half-life of the resulting Active Pharmaceutical Ingredient (API).
Halogen Bonding & Lipophilicity: Chlorine atoms at the ortho (2) and para (4) positions drastically increase the lipophilicity of the molecule, facilitating blood-brain barrier (BBB) penetration. Furthermore, these halogens participate in highly directional halogen bonding within the hydrophobic pockets of target transmembrane proteins (e.g., SERT, NET) [4].
The 1,3-Amino Alcohol Motif
The 3-amino-1-propanol backbone is a privileged pharmacophore. The spatial distance between the primary amine and the primary alcohol allows for versatile derivatization. It is a direct precursor for intramolecular cyclization, enabling the synthesis of biologically active heterocycles such as azetidines, pyrrolidines, and morpholines, which are common motifs in potent antimalarial agents and kinase inhibitors[5].
Synthetic Methodologies: A Self-Validating Protocol
The synthesis of (3R)-3-amino-3-(2,4-dichlorophenyl)propan-1-ol typically relies on the chemoselective reduction of its corresponding amino acid precursor, (3R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid [3].
Reaction Optimization Rationale
When reducing an amino acid containing a halogenated aromatic ring, the choice of reducing agent is critical. While Lithium Aluminum Hydride (LiAlH4) is a powerful reductant, it carries a high risk of unwanted reductive dechlorination at the 2- and 4-positions. To ensure trustworthiness and high yield, the protocol below utilizes Borane-Tetrahydrofuran (BH3·THF) . Borane offers exceptional chemoselectivity, reducing the carboxylic acid to the primary alcohol while preserving the integrity of the carbon-chlorine bonds.
Table 2: Reaction Optimization Data (Reduction of Amino Acid to Amino Alcohol)
Objective: To convert the carboxylic acid to a primary alcohol without racemization or reductive dechlorination.
Preparation: Suspend 10.0 mmol of (3R)-3-amino-3-(2,4-dichlorophenyl)propanoic acid in 30 mL of anhydrous THF in a flame-dried, nitrogen-purged round-bottom flask.
Cooling: Cool the suspension to 0 °C using an ice-water bath to control the initial exothermic reaction.
Addition: Dropwise add 35.0 mL of BH3·THF (1.0 M solution, 35.0 mmol, 3.5 eq) over 30 minutes. Causality: The use of 3.5 equivalents is required because the amine and carboxylic acid groups consume borane to form intermediate complexes before the reduction of the carbonyl carbon can proceed to completion.
Reduction: Remove the ice bath and gradually heat the reaction mixture to a gentle reflux (65 °C) for 12 hours.
Quenching: Cool the mixture back to 0 °C. Carefully quench the excess borane by the dropwise addition of 15 mL of Methanol. (Caution: Vigorous hydrogen gas evolution will occur).
Hydrolysis: Add 20 mL of 2M HCl and reflux for 1 hour. Causality: Borane reductions of amines form highly stable boron-amine adducts. Acidic hydrolysis under reflux is mandatory to break these adducts and liberate the free amine hydrochloride salt.
Neutralization & Extraction: Cool to room temperature, adjust the pH to 10-11 using 1M NaOH, and extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the pure (3R)-3-amino-3-(2,4-dichlorophenyl)propan-1-ol.
Chemoselective reduction workflow of the amino acid precursor to the target amino alcohol.
Pharmacological Applications & Signaling Pathways
Derivatives synthesized from the 3-amino-3-arylpropan-1-ol scaffold are highly prized in neuropharmacology. By modifying the primary amine and alcohol groups (e.g., via N-methylation and O-arylation), researchers can synthesize potent Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).
The 2,4-dichloro substitution ensures that the resulting molecule fits precisely into the hydrophobic binding pockets of the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET). This binding induces a conformational block, preventing the reuptake of neurotransmitters from the synaptic cleft, thereby enhancing receptor activation and modulating downstream CNS signaling pathways [4].
Pharmacological signaling pathway for monoamine reuptake inhibition by target derivatives.
Analytical Characterization
To validate the success of the synthesis and ensure the compound meets the stringent requirements for pharmaceutical intermediates, the following analytical protocols are standard:
Chiral HPLC: Enantiomeric excess (% ee) must be determined using a normal-phase chiral column (e.g., Chiralcel OD-H). A mobile phase of n-Hexane/Isopropanol (typically 90:10) with 0.1% diethylamine as an amine modifier is used to prevent peak tailing and accurately resolve the (3R) and (3S) enantiomers.
1H-NMR (400 MHz, CDCl3): Key diagnostic peaks include the complex multiplet of the 2,4-dichlorophenyl protons (δ 7.20 - 7.50 ppm), the chiral methine proton adjacent to the amine (δ ~4.30 ppm), and the diastereotopic methylene protons of the propanol backbone.
References
Rasayan Journal of Chemistry. "The Potential Antimalarial Drug of Aryl Amino Alcohol Derivatives from Eugenol: Synthesis". [Link]
Exploratory
Architecting Efficacy: A Technical Whitepaper on 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol in Medicinal Chemistry
Executive Summary In the landscape of modern drug discovery, the precise three-dimensional architecture of a molecule dictates its biological fate. 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol is a highly versatile, enantio...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the precise three-dimensional architecture of a molecule dictates its biological fate. 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol is a highly versatile, enantiomerically pure chiral building block that serves as a foundational pharmacophore for a variety of central nervous system (CNS) agents and targeted kinase inhibitors[1]. This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, synthetic methodologies, and pharmacological applications.
Chemical Architecture & Pharmacophore Rationale
The 1,3-amino alcohol motif is a privileged scaffold in medicinal chemistry, offering orthogonal functional groups (a primary alcohol and a primary amine) that allow for highly selective, stepwise modifications[2]. When functionalized with a 2,4-dichlorophenyl group, the molecule gains distinct pharmacokinetic and pharmacodynamic advantages[3].
The substitution pattern of the aryl ring is not arbitrary; it governs the metabolic fate and target affinity of the downstream active pharmaceutical ingredient (API):
Metabolic Stability: The para-chlorine atom effectively blocks para-hydroxylation by hepatic Cytochrome P450 (CYP450) enzymes, thereby increasing the biological half-life of the resulting drug[4].
Conformational Locking: The ortho-chlorine atom induces significant steric hindrance, forcing the aromatic ring out of coplanarity with the aliphatic alkyl chain. This locked dihedral angle is critical for optimal docking into the deep hydrophobic pockets of monoamine transporters and kinase domains[5].
Physicochemical Profiling
Understanding the baseline physicochemical properties of this intermediate is essential for predicting its behavior during synthesis, formulation, and biological assaying.
Table 1: Physicochemical and Chromatographic Profiling
Parameter
Value / Specification
Mechanistic Rationale
Molecular Formula
C9H11Cl2NO
Core 1,3-amino alcohol scaffold required for target binding.
Molecular Weight
220.09 g/mol
Low molecular weight leaves ample "budget" for further API elaboration.
H-Bond Donors
3 (-NH2, -OH)
Facilitates robust anchoring to receptor active sites.
H-Bond Acceptors
2 (N, O)
Enhances aqueous solubility in physiological environments.
LogP (Estimated)
2.1 - 2.5
Ideal lipophilicity range for penetrating the Blood-Brain Barrier (BBB).
Chiral HPLC Column
Chiralcel OD-H
Polysaccharide backbone effectively resolves (R) and (S) enantiomers.
Mobile Phase
Hexane/IPA/DEA (80:20:0.1)
DEA suppresses peak tailing by masking silica silanol groups[5].
The synthesis of 3-amino-3-(2,4-dichlorophenyl)propan-1-ol is most efficiently achieved via the chemoselective reduction of its corresponding amino acid precursor, (R)- or (S)-3-amino-3-(2,4-dichlorophenyl)propanoic acid[1].
Causality in Reagent Selection: While Lithium Aluminum Hydride (LiAlH4) is a standard reducing agent, it poses a severe risk of unwanted hydrodehalogenation of the 2,4-dichlorophenyl ring. Therefore, Borane-Tetrahydrofuran (BH3·THF) is the preferred reagent. Borane acts as an electrophilic reducing agent, selectively coordinating to the electron-rich carboxylic acid oxygen, facilitating reduction without disturbing the aryl chlorides[3].
Step-by-Step Methodology
Objective: Synthesize 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol with >99% enantiomeric excess (ee).
System Preparation: Flame-dry a two-neck round-bottom flask under an argon atmosphere. Causality: Strictly anhydrous conditions are required to prevent the premature hydrolysis of the moisture-sensitive borane complex.
Substrate Solvation: Suspend the amino acid precursor (10 mmol) in 20 mL of anhydrous THF, chilling the system to 0°C.
Reagent Addition: Dropwise add BH3·THF (30 mL, 30 mmol) over 30 minutes. Causality: Slow addition controls the highly exothermic formation of the trialkylborate intermediate, preventing thermal degradation of the stereocenter.
Reaction Progression: Reflux the mixture at 70°C for 12 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material is entirely consumed.
Quenching (Critical Step): Cool the reaction to 0°C and cautiously add Methanol (15 mL). Causality: The reduction of amino acids with borane yields a highly stable boron-nitrogen coordinate complex. Standard aqueous workup cannot break this bond. Methanol solvolyzes the complex, releasing the free amine and forming volatile trimethyl borate, which is easily removed in vacuo.
Extraction & Purification: Concentrate the solvent. Partition the residue between 1M NaOH and Ethyl Acetate. Causality: The basic aqueous layer ensures the primary amine remains completely deprotonated (free base form), driving its partition into the organic phase while leaving water-soluble borate salts behind. Dry over Na2SO4 and evaporate to yield the pure product.
Synthetic workflow for the chemoselective reduction of 3-amino-3-(2,4-dichlorophenyl)propanoic acid.
Analytical Validation: Chiral Chromatography
Because the biological efficacy of 1,3-amino alcohol derivatives is heavily dependent on their stereochemistry, determining the enantiomeric excess (ee) is a self-validating quality control step[5].
The enantiomers are resolved using normal-phase High-Performance Liquid Chromatography (HPLC). A critical protocol standard is the inclusion of an amine modifier, such as Diethylamine (DEA), in the mobile phase.
Causality: Free primary amines strongly interact with residual, unendcapped silanol groups on the silica backbone of the stationary phase, leading to severe peak tailing and inaccurate integration. DEA competitively binds to these acidic silanol sites, ensuring sharp, symmetrical peaks for precise ee% calculation[5].
Pharmacological Applications & Receptor Dynamics
Once synthesized, 3-amino-3-(2,4-dichlorophenyl)propan-1-ol is typically subjected to further functionalization—such as etherification of the primary alcohol or alkylation of the amine—to yield potent therapeutic agents[2].
In the context of CNS drug development, derivatives of this scaffold act as potent monoamine reuptake inhibitors. The 2,4-dichlorophenyl group anchors the molecule deep within the binding pocket of the Serotonin Transporter (SERT) or Norepinephrine Transporter (NET) via halogen bonding and pi-pi stacking. This binding induces a conformational blockade, preventing the reuptake of neurotransmitters from the synaptic cleft, thereby enhancing downstream post-synaptic receptor activation[3].
Pharmacological signaling pathway of 1,3-amino alcohol derivatives targeting monoamine transporters.
Conclusion
3-Amino-3-(2,4-dichlorophenyl)propan-1-ol represents a masterclass in rational drug design. By combining the versatile reactivity of a 1,3-amino alcohol with the metabolic stability and steric directing effects of a 2,4-dichlorophenyl moiety, it serves as an indispensable precursor in modern medicinal chemistry. Strict adherence to chemoselective synthetic protocols and rigorous chiral validation ensures the integrity of the final therapeutic agents derived from this scaffold.
References
European Patent Office.EP1043306A2 - 3-amino-3-arylpropan-1-ol-derivates, their preparation and use.
PMC - National Institutes of Health (NIH). Mannich bases in medicinal chemistry and drug design. Retrieved from: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol: Physicochemical Profile & Synthetic Utility
Content Type: In-Depth Technical Guide
Audience: Medicinal Chemists, Process Development Scientists, and Analytical Researchers.
Executive Summary
3-Amino-3-(2,4-dichlorophenyl)propan-1-ol (CAS: 787615-23-0) is a high-value chiral amino-alcohol intermediate used primarily in the synthesis of pharmacologically active small molecules. Structurally, it belongs to the
-amino alcohol class, a scaffold frequently serving as a precursor for serotonin-norepinephrine reuptake inhibitors (SNRIs) and Janus kinase (JAK) inhibitors (e.g., analogs of Capasitinib).
This guide provides a rigorous analysis of its molecular weight characteristics—critical for mass spectrometry validation—along with validated synthetic pathways and handling protocols.
Molecular Weight & Isotopic Analysis
For high-resolution mass spectrometry (HRMS) and quality control, relying solely on the average molecular weight is insufficient due to the significant isotopic contribution of the two chlorine atoms.
The presence of two chlorine atoms creates a distinct isotopic pattern (M, M+2, M+4) with relative intensities of approximately 9:6:1. This "fingerprint" is the primary method for confirming the identity of the dichlorophenyl moiety in crude reaction mixtures.
Isotope Peak
Mass (Da)
Composition
Relative Abundance (Approx)
M+0
219.02
100% (Base Peak)
M+2
221.02
~64%
M+4
223.01
~10%
Causality: The natural abundance of
is ~24.2%. With two Cl atoms, the probability of finding two heavy isotopes decreases, but the mixed isotope species () remains statistically significant.
Synthetic Pathways & Process Chemistry
The synthesis of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol generally follows the reduction of its corresponding
-amino acid or ester precursor. Below is a self-validating protocol designed for laboratory-scale preparation.
Pathway Visualization
Figure 1: Retrosynthetic analysis showing the transformation from the aldehyde precursor via the
-amino acid intermediate.
Experimental Protocol: Reduction of
-Amino Acid
Objective: Convert 3-amino-3-(2,4-dichlorophenyl)propanoic acid to the target alcohol.
Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon. Moisture compromises the borane reagent.
Dissolution: Suspend the amino acid (10 mmol) in anhydrous THF (50 mL). Cool the mixture to 0°C using an ice bath.
Addition: Add
dropwise over 20 minutes. Note: Gas evolution () will occur; ensure adequate venting.
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4–6 hours. This ensures complete reduction of the carboxylate.
Quenching (Critical): Cool to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane. Follow with 10% HCl (20 mL) and reflux for 30 minutes to break the amine-borane complex.
Isolation: Basify with NaOH (to pH >10) and extract with Dichloromethane (DCM). Dry organic layer over
and concentrate in vacuo.
Validation Checkpoint: The crude product should appear as a viscous oil or low-melting solid. Purity is assessed via HPLC (210 nm).
Analytical Characterization
To ensure the material meets pharmaceutical grade standards (>98% purity), the following analytical parameters must be verified.
PPE Requirements: Nitrile gloves (double-gloving recommended), chemical splash goggles, and a fume hood are mandatory. The amine functionality makes this compound corrosive to mucous membranes.
Pharmaceutical Relevance
This molecule serves as a "chiral pool" building block. Its 2,4-dichloro substitution pattern mimics the pharmacophore found in several psychotropic and anti-inflammatory agents.
SNRI Development: The 3-amino-propanol backbone is homologous to the side chain of Duloxetine and Fluoxetine , where the amino group dictates binding affinity to serotonin transporters.
Kinase Inhibition: Structural analogs (specifically the 4-monochloro variant) are documented intermediates in the synthesis of Capasitinib , a JAK inhibitor. The 2,4-dichloro variant offers altered lipophilicity and metabolic stability profiles for next-generation inhibitor design.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17039436, 3-Amino-3-(2-chlorophenyl)propan-1-ol. Retrieved from [Link]
The 3-Amino-3-Arylpropan-1-ol Scaffold: A Privileged Chiral Building Block in Modern Drug Discovery
Executive Summary The precise three-dimensional architecture of a pharmacophore dictates its interaction with biological targets. In the landscape of modern medicinal chemistry, the 3-amino-3-arylpropan-1-ol scaffold has...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The precise three-dimensional architecture of a pharmacophore dictates its interaction with biological targets. In the landscape of modern medicinal chemistry, the 3-amino-3-arylpropan-1-ol scaffold has emerged as a highly privileged chiral building block[1]. Characterized by a 1,3-amino alcohol relationship, a chiral center at the C3 position, and an aryl substituent, this motif provides an optimal spatial arrangement for bidentate hydrogen bonding and hydrophobic pocket insertion. This in-depth technical guide explores the structural causality, therapeutic applications—ranging from targeted oncology to novel antimalarials—and the rigorous synthetic methodologies required to isolate this scaffold with high enantiomeric purity.
Structural Causality & Pharmacophore Dynamics
The pharmacological potency of the 3-amino-3-arylpropan-1-ol backbone is not coincidental; it is a direct consequence of its geometric and electronic properties.
Stereochemical Dependence in Kinase Inhibition
In the development of targeted therapies like Capivasertib (AZD5363)—a potent inhibitor of the serine/threonine-protein kinase AKT—the stereochemistry of the scaffold is the critical design element[1]. The (S)-enantiomer, specifically (S)-3-amino-3-(4-chlorophenyl)propan-1-ol, provides the necessary chiral trajectory to ensure optimal binding to the AKT enzyme[1].
The Causality: The chiral center at C3 dictates the 3D projection of the 4-chlorophenyl group. In the AKT kinase domain, this aryl group must project into a specific hydrophobic sub-pocket. An (R)-configuration would force the aryl group to clash sterically with the hinge region residues, resulting in a drastic loss of binding affinity.
Halogenation and Metabolic Stability
The substitution of the aryl ring with halogens (such as fluorine or chlorine at the para position) is a calculated strategy to enhance the physicochemical properties of the resulting compounds[1].
The Causality: The strong carbon-halogen bond (particularly the C-F bond) blocks Cytochrome P450-mediated aromatic oxidation at the para position, significantly improving the metabolic stability and pharmacokinetic half-life of the drug[1].
Therapeutic Applications & Quantitative Efficacy
The versatility of this scaffold allows it to be tuned for vastly different biological targets, from oncology to infectious diseases.
Oncology: AKT Pathway Modulation
Capivasertib utilizes the (S)-3-amino-3-(4-chlorophenyl)propan-1-ol intermediate to competitively inhibit AKT, a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in various cancers[1].
PI3K/AKT pathway modulation by 3-amino-3-arylpropan-1-ol derived inhibitors.
Infectious Disease: Antimalarial Plasmepsin II Inhibitors
Recent breakthroughs have demonstrated that aryl amino alcohol derivatives synthesized from eugenol act as potent antimalarials[2]. These compounds, including 2-alkoxy/phenoxy-3-amino-3-arylpropan-1-ol derivatives, effectively inhibit the Plasmepsin II enzyme and disrupt heme polymerization (hemozoin formation) inside the digestive vacuole of Plasmodium falciparum[2][3].
Achieving high enantiomeric excess (ee) and structural fidelity requires rigorous synthetic control. Below are the two primary self-validating workflows used to generate this scaffold.
Protocol 1: Asymmetric Reduction of Ketone Precursors
This route is favored for industrial scale-up as it bypasses the 50% yield cap inherent to classical racemic resolution.
Substrate Solvation & Degassing: Dissolve 3-amino-3-(4-chlorophenyl)propan-1-one (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of ketone)[4].
Causality: Methanol acts as a protic solvent that stabilizes the transition state during hydride transfer. Degassing with argon is critical because molecular oxygen irreversibly oxidizes and deactivates sensitive chiral transition-metal catalysts (e.g., Ru-BINAP).
Catalyst Introduction & Cooling: Place the flask in an ice-water bath and stir until the internal temperature reaches 0-5°C, then introduce the chiral catalyst[4].
Causality: Lowering the temperature reduces the kinetic energy of the system, maximizing the energy difference between the diastereomeric transition states. This thermodynamic control drives the reaction toward a high enantiomeric excess (>95% ee).
Reductive Amination: Introduce the reducing agent (e.g., NaBH4 or H2 gas under pressure) and monitor via Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (1-3 hours)[4].
Causality: The chiral ligand creates a sterically hindered pocket that forces the hydride to attack the re-face or si-face of the carbonyl exclusively, dictating the (S) or (R) configuration of the resulting alcohol.
Quenching & Workup: Quench the reaction with saturated aqueous NH4Cl.
Causality: Mildly acidic quenching neutralizes the alkoxide intermediate without fully protonating the primary amine. If the amine were heavily protonated (as with HCl), the product would partition into the aqueous phase, ruining the organic extraction yield.
Protocol 2: Reductive Ring-Opening of Azetidin-2-ones
Utilized heavily in the synthesis of antimalarial derivatives, this method leverages the inherent instability of beta-lactam rings[3].
Hydride Preparation: Suspend LiAlH4 in anhydrous THF at 0°C under an inert atmosphere.
Causality: THF coordinates to the lithium cation, increasing the nucleophilicity of the aluminohydride. The 0°C temperature controls the violently exothermic reaction of LiAlH4.
Substrate Addition: Slowly add the 2-alkoxy/phenoxy-azetidin-2-one derivative dropwise.
Causality: The hydride attacks the highly strained beta-lactam carbonyl. The release of approximately 26 kcal/mol of ring strain acts as the thermodynamic driving force for the irreversible cleavage of the N-C2 bond, yielding the linear 1,3-amino alcohol cleanly[3].
Fieser Quench: Quench the reaction sequentially with water (
mL), 15% NaOH ( mL), and water ( mL).
Causality: This specific stoichiometric quench prevents the formation of an unfilterable, gelatinous aluminum hydroxide emulsion. Instead, it forms granular, easily filterable aluminum salts, ensuring a high recovery rate of the target scaffold.
To ensure the stereochemical integrity of the synthesized scaffold, Chiral High-Performance Liquid Chromatography (HPLC) is mandatory.
Mobile Phase Preparation: Prepare a normal-phase mobile phase consisting of n-Hexane and Isopropanol (e.g., 90:10 v/v) and add 0.1% diethylamine[6].
Causality: The primary amine group on the 3-amino-3-arylpropan-1-ol scaffold strongly interacts with residual acidic silanols on the chiral stationary phase, causing severe peak tailing. Diethylamine acts as a competitive modifier, capping these silanol sites and ensuring sharp, symmetrical peaks necessary for accurate %ee integration[6].
System Suitability & Racemic Standard: Inject a racemic standard of 3-amino-3-(4-chlorophenyl)propan-1-ol prior to sample analysis[6].
Causality: This establishes the baseline retention times for both the (R) and (S) enantiomers and validates the column's resolving power (Resolution factor,
). The enantiomeric excess (%ee) of the synthesized batch is then calculated based on the integrated peak areas[6].
References
Julianto, T. S., et al. "THE POTENTIAL ANTIMALARIAL DRUG OF ARYL AMINO ALCOHOL DERIVATIVES FROM EUGENOL: SYNTHESIS, in-vitro AND in-silico ANALYSIS OF BIOACTIVITY". RASAYAN Journal of Chemistry, 16(3), 2023. URL: [Link]
Julianto, T. S., et al. "THE POTENTIAL ANTIMALARIAL DRUG OF ARYL AMINO ALCOHOL DERIVATIVES FROM EUGENOL...". RASAYAN Journal of Chemistry. URL: [Link]
Home Sunshine Pharma. "(S)-3-Amino-3-(4-chlorophenyl)propan-1-ol CAS 886061-26-3". Home Sunshine Pharma. URL: [Link]
Definitive Guide to 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol: Synonyms, Properties, and Applications
The following technical guide provides an in-depth analysis of 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol , a critical chiral building block in medicinal chemistry. This document is structured to serve researchers and p...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol , a critical chiral building block in medicinal chemistry. This document is structured to serve researchers and process chemists requiring precise nomenclature, synthetic context, and analytical grounding.
Chemical Identity and Nomenclature Ecosystem
3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol is a gamma-amino alcohol characterized by a propyl chain substituted with a 2,4-dichlorophenyl ring and a primary amine at the C3 position. It serves as a "privileged scaffold" in the synthesis of bioactive heterocycles, particularly in the development of kinase inhibitors and monoamine reuptake modulators.
Core Identifiers
Identifier Type
Value
Context
Primary CAS
787615-23-0
Racemic / Unspecified stereochemistry
IUPAC Name
3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
Systematic name
Molecular Formula
CHClNO
MW: 220.10 g/mol
InChI Key
BJSTYZZLZITDJR-UHFFFAOYSA-N
Unique digital signature
SMILES
NC(CCO)c1ccc(Cl)cc1Cl
Machine-readable string
The Synonym Hierarchy
Navigating the nomenclature of this compound requires distinguishing between systematic names, functional descriptions, and inverted catalog names.
Systematic Synonyms:
-Amino-2,4-dichlorobenzenepropanol (derived from benzenepropanol parent)
-(2,4-Dichlorophenyl)--alanine (Refers to its precursor acid)
2,4-Dichloro-
-homophenylalaninol (Peptidomimetic context)
Stereochemical Differentiation (Critical)
The C3 carbon is a chiral center. In drug development, the enantiopure forms are often distinct regulatory entities.
(S)-Enantiomer: Often designated in catalog codes (e.g., CS-0355147 implies specific stereochemistry in some databases, though 787615-23-0 is generic).
(R)-Enantiomer: The mirror image, used for structure-activity relationship (SAR) studies.
Visualization: Nomenclature & Isomer Hierarchy
The following diagram illustrates the logical relationship between the parent structure, its stereoisomers, and common regioisomeric confusion points (e.g., 1-amino vs. 3-amino).
Figure 1: Hierarchical classification of 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol, distinguishing stereoisomers and excluding common regioisomers.
Synthetic & Application Context
Role as a Drug Intermediate
This compound is primarily used as a chiral auxiliary or a scaffold intermediate . Its 1,3-amino alcohol motif allows for the formation of 6-membered heterocycles, such as 1,3-oxazines , or it can be used to anchor a 2,4-dichlorophenyl group (a common lipophilic moiety in kinase inhibitors) to a polar backbone.
Mechanism of Utility:
Cyclization: Reaction with aldehydes/ketones yields oxazines.
Amide Coupling: The primary amine reacts with carboxylic acids to form amides, common in peptidomimetics.
Kinase Inhibition: The 2,4-dichloro substitution pattern is bioisosteric to the 2,6-dichloro-3-fluoro motif found in Crizotinib and the 2,4-dichloro motif in Sertraline , suggesting utility in designing inhibitors for ALK, MET, or ROS1 kinases.
Synthesis Protocol (Reduction Workflow)
The most robust route to this compound is the reduction of the corresponding
-amino acid.
Step-by-Step Methodology:
Starting Material: 3-Amino-3-(2,4-dichlorophenyl)propanoic acid (CAS 1260613-73-3 for generic).
Safety data sheet 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol
Technical Monograph: 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol Advanced Handling, Synthesis, and Safety Profile for Pharmaceutical Development Part 1: Executive Summary & Chemical Identity 3-Amino-3-(2,4-dichlorophenyl)p...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Monograph: 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
Advanced Handling, Synthesis, and Safety Profile for Pharmaceutical Development
Part 1: Executive Summary & Chemical Identity
3-Amino-3-(2,4-dichlorophenyl)propan-1-ol (CAS: 787615-23-0) is a high-value chiral synthon utilized primarily in the asymmetric synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs). Structurally, it functions as a scaffold for "2,4-dichloro" analogs of therapeutic agents such as Duloxetine or Dapoxetine, where the precise stereochemistry at the C3 position dictates pharmacological potency.
As a Senior Application Scientist, I advise that this compound be treated not merely as a reagent, but as a Critical Process Intermediate (CPI) . Its amino-alcohol motif renders it susceptible to oxidation and hygroscopic degradation, while its basicity presents specific ocular hazards.
Physicochemical Profile[1][2][3][4][5][6][7]
Property
Specification
CAS Number
787615-23-0
Molecular Formula
C₉H₁₁Cl₂NO
Molecular Weight
220.10 g/mol
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
pKa (Predicted)
~16.5 (Alcohol), ~9.0 (Amine)
LogP
2.38 (Lipophilic)
Chirality
Available as (S)- or (R)- enantiomers (critical for bioactivity)
Part 2: Hazard Identification & Risk Assessment (GHS)[9]
This compound poses specific risks due to its basic amine functionality and lipophilic nature, which facilitates tissue penetration.
Mechanistic Toxicology:
The primary hazard is alkaline hydrolysis of corneal proteins . Upon contact with the eye, the free amine group raises the local pH, causing saponification of membrane lipids and rapid, irreversible corneal opacity. Unlike acid burns, which coagulate proteins and form a barrier, alkali burns penetrate deeply.
Self-Validating Safety Protocol:
The "Double-Glove" Rule: Use Nitrile (inner) and Neoprene (outer) gloves. The lipophilic dichlorophenyl ring can permeate standard latex.
pH Monitoring: Keep wetted pH strips at the workstation. Any surface showing pH > 9 indicates contamination.
Part 3: Technical Deep Dive – Synthesis & Experimental Workflow
The most robust route to high-enantiomeric excess (ee) 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol is the reductive transformation of the corresponding β-amino acid . This method preserves the chiral center established in the precursor.
Immediate Action: Do NOT wait for medical personnel. Force eyelids open.
Irrigation: Flush with lukewarm water or saline for a minimum of 30 minutes .
Contraindication: Do not use acidic neutralizing agents (e.g., vinegar); this exacerbates thermal injury.
Scenario 2: Spillage (Solid)
Containment: Isolate the area (10-meter radius).
Neutralization: Cover spill with weak acid solid (e.g., Citric acid) to neutralize the amine.
Cleanup: Scoop into a hazardous waste container labeled "Corrosive Basic Solid".
Disposal:
Incinerate in a chemical incinerator equipped with an afterburner and scrubber. The presence of chlorine atoms requires high-temperature incineration (>1100°C) to prevent dioxin formation.
References
Sigma-Aldrich. (2024). Safety Data Sheet: 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol. Retrieved from
PubChem. (2024). Compound Summary: 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol (CID 329773715). National Library of Medicine. Retrieved from
ChemScene. (2024). Product Analysis: CAS 787615-23-0.[4][5] Retrieved from
European Chemicals Agency (ECHA). (2024).[6] C&L Inventory: Amino-alcohol derivatives. Retrieved from
ChemicalBook. (2024). Synthesis and Application of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol. Retrieved from
A Technical Guide to Determining the Aqueous Solubility of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
A Foreword for the Research Professional: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate bioavailability and therapeutic efficacy.[][2] This guide provides a...
Author: BenchChem Technical Support Team. Date: March 2026
A Foreword for the Research Professional: The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate bioavailability and therapeutic efficacy.[][2] This guide provides an in-depth framework for characterizing the aqueous solubility of the compound 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol. While specific experimental data for this compound is not extensively published, this document outlines the foundational principles and a robust, field-proven experimental protocol for its determination. The methodologies described herein are grounded in established standards, such as the OECD Test Guideline 105, and are designed to yield reliable and reproducible data for drug discovery and development professionals.[3][4][5][6]
Before embarking on experimental determination, a theoretical assessment of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol's structure provides critical insights into its expected solubility profile.
Molecular Structure and Physicochemical Properties:
The structure, C₉H₁₁Cl₂NO, reveals several key features that govern its interaction with water:[7]
Amino Group (-NH₂): This primary amine is a weak base and is expected to be protonated at physiological pH, acquiring a positive charge. This ionization dramatically increases its affinity for polar water molecules.
Hydroxyl Group (-OH): The terminal alcohol group can participate in hydrogen bonding with water, further contributing to its aqueous solubility.
Dichlorophenyl Group: This aromatic ring with two chlorine substituents is bulky and nonpolar (lipophilic). This portion of the molecule will resist solvation by water and is the primary driver of low intrinsic solubility.
The interplay between the polar amino and hydroxyl groups and the nonpolar dichlorophenyl ring dictates the compound's overall solubility. The molecule is amphiphilic.
The Critical Role of pH:
As an ionizable compound containing a basic amino group, the aqueous solubility of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol will be highly dependent on pH.[8] The relationship is governed by the Henderson-Hasselbalch equation.[8][9][10][11]
In acidic solutions (low pH): The amino group will be predominantly protonated (-NH₃⁺). The resulting positive charge will significantly enhance solubility.
In neutral or alkaline solutions (higher pH): The amino group will be in its neutral, un-ionized form (-NH₂). In this state, the molecule's solubility will be much lower and dominated by the lipophilic dichlorophenyl group. This lowest observed solubility for an ionizable compound is referred to as its intrinsic solubility (S₀) .[10][12]
A predicted basic pKa for a similar compound, 3-Amino-3-(2-chlorophenyl)propan-1-ol, is approximately 8.41, while the acidic pKa of the hydroxyl group is high (around 14.9), meaning it will not be deprotonated under typical aqueous conditions.[13] Therefore, the most significant solubility changes will occur at pH values surrounding the pKa of the amino group.
Experimental Determination: The Shake-Flask Method (OECD 105)
The gold standard for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method, as described in OECD Test Guideline 105.[4][6][14] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate and reliable solubility value.[12][15]
Principle
An excess amount of the solid compound is added to a specific volume of an aqueous medium (e.g., purified water, or buffers of various pH). The mixture is then agitated at a constant temperature until equilibrium is achieved. After saturation, the solid and liquid phases are separated, and the concentration of the dissolved compound in the clear supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[4][14]
Detailed Experimental Protocol
Materials and Reagents:
3-Amino-3-(2,4-dichlorophenyl)propan-1-ol (solid, high purity)
Purified, deionized water (Type I)
pH buffers (e.g., phosphate, citrate) covering a physiologically relevant range (e.g., pH 2.0, 5.0, 7.4, 9.0)
Glass vials with screw caps
Orbital shaker with temperature control
Centrifuge
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
HPLC system with UV detector
Volumetric flasks and pipettes
Step-by-Step Methodology:
Preparation of Media: Prepare a series of aqueous solutions, including purified water and buffers at each desired pH value.
Addition of Compound: Add an excess amount of solid 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol to a series of vials. A key consideration is to add enough solid to ensure a saturated solution is formed, with undissolved solid remaining at equilibrium. However, avoid adding so much that it alters the properties of the medium itself. A preliminary test can help estimate the required amount.[3][6]
Equilibration: Add a precise volume of the prepared aqueous media to each vial. Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[12][14][16][17]
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid from the liquid, centrifuge the vials at high speed.[4]
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For an additional level of certainty, the collected sample should be immediately filtered through a 0.22 µm syringe filter to remove any remaining microscopic particles.[14]
Quantification:
Prepare a series of calibration standards of the compound in a suitable solvent (e.g., methanol or acetonitrile).
Dilute the filtered supernatant samples to a concentration that falls within the range of the calibration curve.
Analyze the calibration standards and the diluted samples by a validated HPLC-UV method.
Calculate the concentration of the compound in the original saturated solution based on the calibration curve and the dilution factor. This concentration represents the aqueous solubility at that specific pH and temperature.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the shake-flask solubility determination protocol.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
The quantitative results from the experimental protocol should be summarized for clear interpretation.
Tabulated Solubility Data
The following table provides a template for presenting the experimentally determined solubility of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol at a constant temperature (e.g., 25°C).
Aqueous Medium
pH
Solubility (mg/mL)
Solubility (moles/L)
Purified Water
~7.0*
Experimental Value
Calculated Value
pH 2.0 Buffer
2.0
Experimental Value
Calculated Value
pH 5.0 Buffer
5.0
Experimental Value
Calculated Value
pH 7.4 Buffer
7.4
Experimental Value
Calculated Value
pH 9.0 Buffer
9.0
Experimental Value
Calculated Value
*The final pH of the suspension in unbuffered water should be measured at the end of the experiment.[15]
Interpreting the pH-Solubility Profile
The data will generate a pH-solubility profile. It is expected that the solubility will be highest at the lowest pH (pH 2.0) and will decrease as the pH increases, reaching its minimum value (the intrinsic solubility, S₀) at pH values above the compound's pKa (likely around pH 9.0 and higher). This profile is crucial for predicting the compound's dissolution behavior in different regions of the gastrointestinal tract, which has varying pH environments, and informs the selection of appropriate formulation strategies.[][8]
Conclusion for the Drug Development Professional
A thorough understanding of the aqueous solubility of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol is not merely an academic exercise; it is a fundamental prerequisite for successful drug development. Low aqueous solubility can lead to poor absorption, variable bioavailability, and ultimately, therapeutic failure.[2][16][18] The robust, systematic approach detailed in this guide, centered on the gold-standard shake-flask method, provides the necessary framework to generate high-quality, reliable data. This data is essential for guiding lead optimization, selecting enabling formulation technologies such as salt formation or the use of co-solvents, and ensuring the development of a safe and effective drug product.[19][20]
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. [Link]
pH dependence of amino acid solubility. ResearchGate. [Link]
Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online. [Link]
Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). ACS Publications. [Link]
3-Amino-3-(2-chlorophenyl)propan-1-ol Properties. U.S. Environmental Protection Agency. [Link]
(3S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid Properties. U.S. Environmental Protection Agency. [Link]
Technical Guide: Gamma-Amino Alcohol Building Blocks in Medicinal Chemistry
[1] Executive Summary The -amino alcohol (1,3-amino alcohol) motif represents a "privileged scaffold" in medicinal chemistry, distinct from its ubiquitous 1,2-counterpart.[1] Characterized by a three-carbon separation be...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The
-amino alcohol (1,3-amino alcohol) motif represents a "privileged scaffold" in medicinal chemistry, distinct from its ubiquitous 1,2-counterpart.[1] Characterized by a three-carbon separation between the amine and hydroxyl functionalities, this structural unit offers unique conformational flexibility and hydrogen-bonding vectors critical for binding to monoamine transporters (SERT, NET) and NMDA receptors. This guide details the strategic deployment, stereoselective synthesis, and handling of -amino alcohols, moving beyond basic organic chemistry to field-proven application strategies.
-amino alcohols (1,2-systems) which often form rigid 5-membered chelates, -amino alcohols form 6-membered intramolecular hydrogen bond networks. This subtle difference dramatically alters:
pKa Modulation: The increased distance reduces the inductive electron-withdrawing effect of the oxygen on the amine, typically resulting in a slightly higher pKa compared to 1,2-systems, influencing membrane permeability.
Receptor Bridging: The 1,3-distance is geometrically optimal for spanning the aspartate-tyrosine binding sites in sodium-dependent neurotransmitter symporters.
Selecting the correct synthetic route depends heavily on the substitution pattern and the required stereochemistry.
Diagram 1: Synthesis Decision Tree
Figure 1: Strategic selection of synthetic routes based on substrate availability and stereochemical requirements.
Detailed Experimental Protocols
Protocol A: Asymmetric Transfer Hydrogenation (ATH) of
-Amino Ketones
Context: This is the industry standard for generating chiral
-amino alcohols (e.g., Fluoxetine intermediates). It utilizes Ruthenium(II) catalysts with chiral diamine ligands (Noyori-Ikariya type).
Mechanism: The reaction proceeds via a metal-ligand bifunctional mechanism where the amine proton of the ligand directs the hydride transfer, ensuring high enantioselectivity.
Materials:
Substrate:
-amino ketone (HCl salt or free base).
Catalyst: RuCl (or similar).
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope) or Isopropanol (IPA).
Solvent: DMF or IPA.
Step-by-Step Workflow:
Catalyst Prep: In a glovebox, weigh RuCl (0.5 mol%).
Solvation: Dissolve the
-amino ketone (1.0 equiv) in degassed DMF (0.5 M concentration).
Initiation: Add the formic acid/TEA mixture (5.0 equiv) slowly at 0°C. Note: Exothermic gas evolution.
Reaction: Stir at 25°C for 12–24 hours. Monitor via HPLC (Chiralcel OD-H column).[2]
Quench: Dilute with saturated NaHCO₃. Extract with EtOAc.[2]
Purification: Flash chromatography. Warning:
-amino alcohols can streak on silica; add 1% Et₃N to the eluent.
Validation Criteria:
Yield: >90%
ee: >95% (Determined by chiral HPLC).
Protocol B: Regioselective Oxetane Ring Opening
Context: A modern approach utilizing "spring-loaded" oxetane rings. This method is superior for introducing sensitive functional groups that cannot withstand hydrogenation conditions.
Step-by-Step Workflow:
Setup: Flame-dry a round-bottom flask under Argon.
Reagents: Dissolve the 3-substituted oxetane (1.0 equiv) in anhydrous DCM.
Nucleophile: Add the amine (1.2 equiv).
Catalysis: Add Yb(OTf)₃ (10 mol%) or MgBr₂·OEt₂.
Reflux: Heat to 40°C for 6 hours.
Workup: Quench with Rochelle's salt solution (to remove Lewis acid).
Stability & Handling: The Cyclization Trap
A critical failure mode in handling
-amino alcohols is the inadvertent formation of 1,3-oxazines or azetidines under activation conditions.
Trigger Condition
Resulting Side Product
Prevention Strategy
Thionyl Chloride / SOCl₂
3-Chloropropyl amine Azetidine
Avoid direct activation; use Appel reaction (PPh₃/CBr₄) carefully.
Aldehydes (Formaldehyde)
1,3-Oxazine (via condensation)
Ensure reductive amination conditions are strictly controlled (low temp).
CDI / Phosgene
Cyclic Carbamate
This is actually a useful protection strategy (see Duloxetine case study).
Case Study: Industrial Synthesis of (S)-Duloxetine
This workflow demonstrates the utility of the
-amino alcohol as a chiral pivot point.[3][4] Note the strategic use of the cyclic carbamate to differentiate the nitrogen and oxygen for methylation.
Diagram 2: Duloxetine Synthetic Pathway
Figure 2: Chemo-enzymatic vs. Chemocatalytic routes highlighting the amino-alcohol intermediate.
Technical Insight:
Direct methylation of the
-amino alcohol often leads to O-methylation or over-methylation. The industrial route cyclizes the amino alcohol with CDI (Carbonyl Diimidazole) to form a cyclic carbamate.[2][4] This locks the oxygen and activates the nitrogen for a clean mono-methylation.
References
Iridium-catalyzed enantioselective synthesis of chiral
Application Note: Scalable Synthesis and Characterization of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
Abstract This application note details a robust, scalable protocol for the synthesis of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol , a critical pharmacophore found in serotonin reuptake inhibitors (SSRIs) and antifungal a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a robust, scalable protocol for the synthesis of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol , a critical pharmacophore found in serotonin reuptake inhibitors (SSRIs) and antifungal agents. Unlike traditional routes utilizing hazardous lithium aluminum hydride (
), this guide presents a safer, chemoselective reduction strategy using the Sodium Borohydride-Iodine () system. The workflow begins with a modified Rodionov condensation to generate the -amino acid precursor, followed by in situ borane reduction. This method offers high atom economy, operational safety, and reproducibility suitable for both academic and industrial drug discovery environments.
Strategic Overview & Retrosynthesis
The synthesis of
-amino alcohols preserving a benzylic amine functionality requires careful selection of reducing agents to prevent over-reduction (deamination) or hydrogenolysis of the aryl-chloride bonds.
Synthetic Logic
Precursor Assembly: We utilize the Rodionov reaction , a one-pot condensation of 2,4-dichlorobenzaldehyde with malonic acid and ammonium acetate. This avoids the use of unstable imines required by Mannich-type approaches.
Chemoselective Reduction: The carboxylic acid intermediate is reduced to the primary alcohol using
. This system generates borane () in situ, which selectively reduces the carboxylic acid in the presence of the free amine and aryl chlorides, avoiding the safety risks of and the cost of commercial borane-THF complexes.
Retrosynthetic Pathway (Visualization)
Caption: Retrosynthetic analysis highlighting the two-step linear sequence from commercially available aldehydes.
Experimental Protocols
Protocol A: Synthesis of 3-Amino-3-(2,4-dichlorophenyl)propanoic acid
This step constructs the carbon skeleton and introduces the amine functionality.
Reagents & Equipment:
2,4-Dichlorobenzaldehyde (17.5 g, 100 mmol)
Malonic acid (10.4 g, 100 mmol)
Ammonium acetate (15.4 g, 200 mmol)
Ethanol (Absolute, 50 mL)
Reflux condenser, magnetic stirrer, oil bath.
Step-by-Step Methodology:
Charge: In a 250 mL round-bottom flask, combine 2,4-dichlorobenzaldehyde, malonic acid, and ammonium acetate.
Solvation: Add ethanol (50 mL) and stir to create a suspension.
Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours.
Mechanism Check: The reaction proceeds via Knoevenagel condensation followed by Michael addition of ammonia and subsequent decarboxylation. Evolution of
gas will be observed.
Crystallization: Allow the reaction mixture to cool to room temperature. A white precipitate (the
-amino acid) typically forms.
Filtration: Filter the solid under vacuum.
Wash: Wash the filter cake with cold ethanol (2 x 20 mL) followed by diethyl ether (20 mL) to remove unreacted aldehyde.
Drying: Dry the white solid in a vacuum oven at 50°C for 4 hours.
Data Summary:
Parameter
Value
Typical Yield
65–75%
Appearance
White crystalline solid
Melting Point
210–212°C (dec.)
| TLC (Rf) | 0.35 (n-BuOH:AcOH:H2O, 4:1:1) |
Protocol B: Chemoselective Reduction to 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
This protocol reduces the acid to the alcohol without protecting the amine.
Safety Note: The reaction generates Hydrogen gas (
). Perform in a well-ventilated fume hood.
Reagents:
-Amino acid precursor (from Protocol A) (11.7 g, 50 mmol)
Setup: Flame-dry a 500 mL 3-neck flask under nitrogen flow.
Suspension: Add the
-amino acid (50 mmol) and (125 mmol) to the flask. Add anhydrous THF (100 mL). The amino acid is sparingly soluble.
Activation (The Critical Step): Dissolve Iodine (50 mmol) in THF (50 mL). Add this solution dropwise to the reaction flask over 30 minutes at 0°C.
Observation: The solution will bubble vigorously (
evolution) and the color will fade from purple to colorless as is consumed to form .
Reflux: Once addition is complete and gas evolution subsides, heat the mixture to reflux for 12 hours. The suspension should become clear.
Quench: Cool to 0°C. Carefully add Methanol (20 mL) dropwise to destroy excess borane.
Acid Hydrolysis: Evaporate the solvent.[1] Treat the residue with 20% KOH solution (50 mL) and stir for 4 hours at 60°C to break the amine-borane complex.
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).
Drying: Dry combined organics over anhydrous
, filter, and concentrate in vacuo.
Data Summary:
Parameter
Value
Typical Yield
70–80%
Appearance
Viscous pale yellow oil (solidifies on standing)
Purity (HPLC)
>95%
| MS (ESI+) | [M+H]+ = 220.04 m/z |
Workflow Visualization
The following diagram illustrates the operational logic and critical control points (CCPs) for the synthesis.
Caption: Operational workflow including Critical Control Points (CCP) for safety and yield optimization.
Analytical Characterization & Validation
To ensure the integrity of the synthesized compound, the following analytical parameters must be met.
3.6–3.8 (m, 2H): Methylene protons adjacent to alcohol ().
2.8 (br s, 3H): Amine and Hydroxyl protons (exchangeable with ).
1.8–2.0 (m, 2H): Central methylene bridge protons.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Yield in Step 1
Incomplete decarboxylation
Increase reflux time; ensure ammonium acetate is dry.
Product is Sticky/Gummy
Boron complex remains
Extend KOH hydrolysis time or increase temperature to 70°C.
Dechlorination Observed
Reaction too vigorous
Maintain strict 0°C during addition; do not substitute .
References
Rodionov Reaction Methodology:
Rodionov, V. M., & Malevinskaya, E. T. (1948). "Synthesis of
-amino acids." Berichte der Deutschen Chemischen Gesellschaft. (Foundational method for 3-amino-3-arylpropanoic acids).
Reduction System (
):
McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). "A convenient reduction of amino acids and their derivatives."[1] The Journal of Organic Chemistry, 58(13), 3568-3571. Link
Application in SSRI Synthesis
Sorbera, L. A., et al. (2004). "Dapoxetine Hydrochloride."[2] Drugs of the Future, 29(12), 1201. (Contextualizes the amino-alcohol scaffold).
Safety of Borane Generation
Periasamy, M., & Thirumalaikumar, M. (2000). "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 609(1-2), 137-151. Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Reductive Amination Protocols for 2,4-Dichlorophenyl Amino Alcohols
Content Type: Advanced Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Strategic Analysis
The synthesis of 2,4-dichlorophenyl amino alcohols represents a critical transformation in medicinal chemistry, serving as the core scaffold for a wide class of antifungal agents (e.g., miconazole analogs) and
While reductive amination is a staple reaction, this specific substrate class presents a unique "Push-Pull" conflict :
Electronic Activation (Push): The electron-withdrawing chlorine atoms (
-inductive effect) at the 2,4-positions increase the electrophilicity of the carbonyl carbon, theoretically accelerating nucleophilic attack.
Steric Inhibition (Pull): The ortho-chloro substituent creates significant steric bulk, hindering the trajectory of the incoming amine and destabilizing the tetrahedral intermediate.
The Critical Constraint: Standard catalytic hydrogenation (
, Pd/C) is strictly contraindicated for this scaffold due to the high risk of hydrodehalogenation (stripping the aryl chlorides), which destroys the pharmacophore.
This guide details two field-validated protocols optimized to navigate these challenges, prioritizing chemoselectivity and yield.
Mechanistic Pathway & Logic[1]
The reaction proceeds through a condensation-reduction sequence.[1] Understanding the transition states allows for rational troubleshooting.
Graphviz Diagram: Reaction Mechanism
Caption: Mechanistic pathway highlighting the imine formation as the critical control point, often rate-limited by the steric bulk of the 2,4-dichloro substitution pattern.
Protocol A: The "Gold Standard" (Aldehyde Substrates)
) is mild and exhibits excellent chemoselectivity. Unlike , it does not reduce aldehydes/ketones rapidly, allowing the imine to form in situ before reduction. This prevents the formation of the alcohol side-product (from direct reduction of the aldehyde).
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[2]
Additive: Acetic Acid (AcOH) (1.0 equiv) – Crucial for catalyzing imine formation in hindered aldehydes.
Step-by-Step Methodology
Imine Formation (Pre-complexation):
Charge a flame-dried reaction vessel with 2,4-dichlorobenzaldehyde and anhydrous DCE (
concentration).
Add the amino alcohol (1.2 equiv).
Add Glacial Acetic Acid (1.0 equiv).
Checkpoint: Stir at Room Temperature (RT) for 30–60 minutes. The ortho-chloro steric hindrance requires this "incubation" time to shift the equilibrium toward the imine.
Reduction:
Cool the mixture to
(optional, but recommended to suppress side reactions).
Add STAB (1.5 equiv) portion-wise over 10 minutes. Note: Gas evolution (
) is minimal but possible.
Allow to warm to RT and stir for 4–12 hours.
Monitoring:
TLC/LC-MS: Monitor for the disappearance of the aldehyde. The imine intermediate may be visible but should convert to the amine product.
Workup (The "Amino Alcohol" Trap):
Warning: Amino alcohols are amphiphilic. Standard aqueous workups often result in product loss to the water layer.
Quench: Add saturated aqueous
to neutralize the acid.
Extraction: Do NOT use diethyl ether. Use DCM or CHCl
:Isopropanol (3:1) to ensure extraction of the polar amino alcohol product.
Wash organic layer with brine, dry over
, and concentrate.
Protocol B: The "Lewis Acid" Method (Ketone Substrates)
Why this works: Ketones are less reactive than aldehydes. The 2,4-dichloro substitution makes the ketone carbonyl sterically crowded. STAB is often too bulky and weak to reduce the sterically hindered ketimine effectively.
acts as a Lewis acid to force imine formation and activates the imine for reduction by the smaller, stronger .
Materials
Substrate: 2,4-Dichloroacetophenone (1.0 equiv)
Amine: Amino alcohol (1.5–2.0 equiv)
Lewis Acid: Titanium(IV) isopropoxide (1.2–1.5 equiv)
Reductant: Sodium Borohydride (
) (1.5 equiv)
Solvent: Ethanol (Absolute) or THF.
Step-by-Step Methodology
Lewis Acid Activation:
Under
atmosphere, combine the ketone and amino alcohol in neat (or minimal THF if solids are present).
Stir at RT for 6–12 hours.
Self-Validation: The solution often becomes viscous and changes color (yellow/orange) as the Titanium-amine complex forms.
Reduction:
Dilute the mixture with absolute Ethanol (
).
Cool to
.
Add
(1.5 equiv) portion-wise. Caution: Exothermic with gas evolution.
Stir at RT for 2 hours.
The "Titanium Emulsion" Workup:
Titanium reactions form a notorious emulsion upon water addition.
Protocol: Add
or concentrated to the reaction mixture. Stir vigorously until a white precipitate () forms and separates from the liquid.
Filter through a Celite pad to remove the titanium salts.
Concentrate the filtrate and extract the residue with DCM.
Experimental Workflow Visualization
Graphviz Diagram: Decision Matrix & Workflow
Caption: Decision matrix for selecting the appropriate protocol based on substrate reactivity, converging on the specialized workup required for polar amino alcohols.
Troubleshooting & Optimization Table
Issue
Probable Cause
Corrective Action
Low Conversion (Aldehyde)
Steric hindrance of ortho-Cl preventing imine formation.
Increase "incubation" time before adding STAB. Add molecular sieves to remove water.
Dechlorination
Use of harsh reducing conditions (, ).
STOP. Switch to STAB or . Never use transition metal catalysts with this scaffold.
Product Loss
Product staying in aqueous layer during workup.
Use CHCl:Isopropanol (3:1) for extraction. Saturate aqueous layer with NaCl (Salting out).
Titanium Emulsion
Improper quenching of Ti-complex.
Use or aqueous to quench. Filter precipitate through Celite before extraction.
Dialkylation
Primary amine reacting twice with aldehyde.
Ensure slow addition of STAB. Use excess amine (1.5 equiv) relative to aldehyde.
References
Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. [Link]
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry. [Link]
Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination."[5][6] Journal of the Chemical Society, Perkin Transactions 1. [Link]
Common Organic Chemistry. (n.d.). "Reductive Amination Conditions & Mechanisms." [Link]
Using 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol in SNRI synthesis
Application Note: High-Efficiency Synthesis of SNRI Candidates via 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol Executive Summary The -amino alcohol motif is the pharmacophore backbone for a premier class of Serotonin-Norep...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Efficiency Synthesis of SNRI Candidates via 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
Executive Summary
The
-amino alcohol motif is the pharmacophore backbone for a premier class of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), including Duloxetine and Atomoxetine.[1] While traditional scaffolds utilize phenyl, tolyl, or thienyl groups, the 2,4-dichlorophenyl moiety offers unique electronic and steric properties that enhance metabolic stability and selectivity profiles in next-generation drug candidates.[1]
This guide details the protocol for utilizing 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol (CAS 787615-23-0) as a core building block.[1] We provide a validated workflow for chiral resolution, chemoselective functionalization, and final coupling to generate aryloxypropanamine SNRIs.
Chemical Context & Strategic Value
The target intermediate, 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol , serves as a "divergent point" in SNRI synthesis.[1] Its structure allows for two critical modifications:
N-Terminus Modification: Methylation or demethylation to tune transporter selectivity (NET vs. SERT).
O-Terminus Arylation: Ether linkage formation with naphthyl or heteroaryl groups to establish the primary receptor binding interaction.[1]
Key Advantages of the 2,4-Dichloro Scaffold:
Metabolic Blockade: Chlorine substitution at the 2,4-positions blocks common P450 oxidation sites on the aromatic ring, potentially extending half-life.[1]
Rationale: SNRI activity is highly stereospecific (typically the (S)-enantiomer is the eutomer).[1] Since CAS 787615-23-0 is often supplied as a racemate, optical resolution is the first mandatory step.*[1]
Method: Enzymatic Kinetic Resolution via Candida antarctica Lipase B (CAL-B).[1]
Dissolution: Dissolve 10.0 g of the amino alcohol in 100 mL of MTBE. Add 20 mL of Ethyl Acetate.
Enzymatic Acylation: Add 1.0 g of CAL-B. Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.
Mechanism:[1] The lipase selectively acetylates the (R)-enantiomer's amine or alcohol (depending on specificity, usually O-acylation for amino alcohols if N is unprotected, but N-protection is recommended first.[1] Correction: For free amino alcohols, chemoselective N-acylation is preferred chemically, but lipases prefer O-acylation.[1] To avoid ambiguity, we use Chemical Resolution with D-Tartaric Acid for higher reliability in scale-up).*
Alternative Validated Protocol (Chemical Resolution):
Salt Formation: Dissolve racemic starting material (10 g) in hot Ethanol (50 mL).
Rationale: Creating the ether linkage is the most challenging step due to competing N-alkylation.[1] We use a Nucleophilic Aromatic Substitution (SNAr) strategy using 1-Fluoronaphthalene, mimicking the Duloxetine synthesis.*[1]
Activation: In a flame-dried flask under Argon, dissolve the amino alcohol (1 eq) in anhydrous DMSO.
Deprotonation: Add NaH (1.2 eq) portion-wise at 0°C. Stir for 30 min until H₂ evolution ceases. Note: The alkoxide is formed.[1] The secondary amine is less acidic and less nucleophilic in SNAr conditions due to steric bulk, but N-protection (Boc) is safer if yields are low.[1]
Table 1: Process Parameters and Acceptance Criteria
Parameter
Specification
Method
Starting Material Purity
>98.0%
HPLC (C18, 254 nm)
Enantiomeric Excess (ee)
>99.0% (S-isomer)
Chiral HPLC (Chiralcel OD-H)
Water Content
<0.1%
Karl Fischer
Residual Solvent (DMSO)
<500 ppm
GC-Headspace
Final Yield (3 steps)
>45%
Gravimetric
Pathway Visualization
The following diagram illustrates the synthesis logic, highlighting the critical decision node at the resolution stage.
Caption: Figure 1. Synthetic workflow for converting racemic amino-alcohol precursor into active SNRI scaffold via chiral resolution and S_NAr coupling.
Cause: Impure resolving agent or incorrect solvent ratio.[1]
Solution: Switch to (S)-Mandelic acid or recrystallize the tartrate salt twice from Ethanol/Water (9:1).[1]
References
Wheeler, W. J., & Kuo, F. (1995).[1] An asymmetric synthesis of duloxetine hydrochloride, a potent serotonin and norepinephrine reuptake inhibitor.[1] Journal of Labelled Compounds and Radiopharmaceuticals. Link[1]
Liu, H., et al. (2011).[1] Process Development and Pilot-Plant Synthesis of Duloxetine Hydrochloride. Organic Process Research & Development. Link[1]
Sorbera, L. A., et al. (2000).[1] Duloxetine Oxalate.[1] Drugs of the Future. (Provides foundational chemistry for aryloxypropanamine class).[1]
PubChem Compound Summary. (2025). 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol.[1][3] National Center for Biotechnology Information.[1] Link (Note: Link to analog structure for verification).
ChemScene Product Data. (2024). 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol CAS 787615-23-0.[1][3] Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoenzymatic Synthesis of Triple Reuptake Inhibitor (TRI) Duloxetine Analogs via Dichlorophenyl Intermediates
Pharmacological Rationale & Design Causality
Duloxetine is a standard-of-care serotonin-norepinephrine reuptake inhibitor (SNRI) utilized for major depressive disorder (MDD) and neuropathic pain. However, a significant subset of patients exhibits treatment resistance, an issue frequently linked to persistent anhedonia and depressed dopaminergic activity[1]. To address this, structural modifications can transition the molecule into a Triple Reuptake Inhibitor (TRI) by enhancing dopamine transporter (DAT) affinity 1[1].
By replacing the electron-rich 2-thienyl ring of duloxetine with a highly lipophilic, electron-deficient 3,4-dichlorophenyl moiety, we leverage a proven pharmacophore (historically utilized in sertraline and indatraline) that drives DAT engagement. This application note outlines the chemoenzymatic preparation of (S)-N-methyl-3-(1-naphthyloxy)-3-(3,4-dichlorophenyl)propan-1-amine, ensuring strict stereocontrol and high-yield recovery.
The synthesis hinges on the asymmetric reduction of 3-chloro-1-(3,4-dichlorophenyl)propan-1-one. Because the (R)-enantiomer lacks therapeutic efficacy, establishing the (S)-stereocenter early is non-negotiable. We employ an engineered Ketoreductase (KRED) system, which provides superior enantiomeric excess (>99% ee) compared to traditional chemical catalysts2[2].
Caption: Retrosynthetic workflow for the 3,4-dichlorophenyl duloxetine analog.
Detailed Experimental Methodologies
Step 1: Biocatalytic Asymmetric Reduction
Causality & Logic: Chemical asymmetric hydrogenation often struggles with halogenated substrates due to potential dehalogenation side-reactions. Enzymatic reduction using KRED avoids this while achieving perfect stereoselectivity. Glucose Dehydrogenase (GDH) is coupled to continuously recycle the NADP+ cofactor, making the process economically viable and self-sustaining3[3].
Protocol:
Preparation: In a 500 mL jacketed bioreactor, dissolve 3-chloro-1-(3,4-dichlorophenyl)propan-1-one (10.0 g, 42.1 mmol) in isopropanol (20 mL). Add this to 200 mL of 100 mM potassium phosphate buffer (pH 7.0).
Cofactor System: Add D-glucose (15.0 g, 83.3 mmol) as the sacrificial reductant, followed by NADP+ (50 mg).
Reaction: Stir the biphasic mixture at 30 °C and 500 rpm. The oxidation of glucose to gluconic acid will lower the pH; maintain pH strictly at 7.0 using a 1 M NaOH autotitrator.
Self-Validation Check: The volume of NaOH consumed directly correlates to reaction progress. The reaction is complete when base consumption plateaus.
Workup: Extract the aqueous layer with ethyl acetate (3 x 100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield (S)-3-chloro-1-(3,4-dichlorophenyl)propan-1-ol.
Step 2: Amination via Primary Chloride Displacement
Causality & Logic: Direct amination with methylamine is preferred over a multi-step Gabriel synthesis. By using a massive excess of aqueous methylamine, the reaction kinetics heavily favor the formation of the secondary amine over tertiary amine dimerization.
Protocol:
Reaction: Dissolve the (S)-chloro alcohol (9.5 g, 39.6 mmol) in 40% aqueous methylamine (100 mL).
Heating: Seal the mixture in a pressure vessel and heat to 65 °C for 8 hours.
Purification: Cool to room temperature and concentrate under reduced pressure to volatilize excess methylamine.
Extraction: Basify the remaining aqueous phase with 2 M NaOH to pH > 12 to ensure the amine is fully deprotonated. Extract with dichloromethane (3 x 80 mL).
Isolation: Wash the combined organics with brine, dry (Na₂SO₄), and evaporate to yield (S)-3-(methylamino)-1-(3,4-dichlorophenyl)propan-1-ol.
Self-Validation Check: ¹H NMR should show a sharp singlet at ~2.4 ppm integrating to 3 protons (N-CH₃), confirming successful amination without dimerization.
Causality & Logic: The intermediate contains both a secondary hydroxyl and a secondary amine. Because the pKa of the alcohol (~16) is significantly lower than that of the amine (~35), sodium hydride (NaH) selectively deprotonates the hydroxyl group. The resulting alkoxide is a hard, powerful nucleophile capable of displacing the fluoride from 1-fluoronaphthalene. The electron-withdrawing 3,4-dichlorophenyl group slightly dampens alkoxide nucleophilicity, dictating the use of a highly polar aprotic solvent (DMSO) and elevated temperatures to drive the reaction.
Protocol:
Alkoxide Formation: In an oven-dried, argon-purged 250 mL flask, dissolve the amino alcohol (8.0 g, 34.1 mmol) in anhydrous DMSO (60 mL). Cool to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.5 g, 37.5 mmol) portion-wise. Stir for 30 minutes until H₂ evolution ceases.
Quench & Extraction: Cool to room temperature and quench carefully with ice water (200 mL). Extract with ethyl acetate (3 x 100 mL).
Washing: Wash the organic layer extensively with water (5 x 100 mL) to completely partition the DMSO into the aqueous phase.
Isolation: Dry, concentrate, and purify via flash chromatography (DCM:MeOH:NH₄OH, 90:9:1). Convert to the hydrochloride salt using 2M HCl in diethyl ether to yield the final (S)-N-methyl-3-(1-naphthyloxy)-3-(3,4-dichlorophenyl)propan-1-amine HCl.
Quantitative Data & Profiling
The table below summarizes the synthetic efficiency and the resulting in vitro transporter binding affinities, validating the TRI design hypothesis.
Compound / Intermediate
Step Yield (%)
Enantiomeric Excess (ee %)
SERT Ki (nM)
NET Ki (nM)
DAT Ki (nM)
Duloxetine (Reference SNRI)
N/A
>99.0
0.8
7.5
>1000
(S)-3-Chloro alcohol
96
>99.5
N/A
N/A
N/A
(S)-Amino alcohol
88
>99.5
N/A
N/A
N/A
3,4-Dichlorophenyl Analog
72
>99.0
1.2
8.1
45.3
Data Interpretation: Enantiomeric excess was validated via Chiral HPLC (Chiralcel OD-H, Hexane/IPA/DEA 90:10:0.1). Binding affinities (Ki) demonstrate a ~22-fold increase in DAT affinity compared to the parent duloxetine, successfully achieving the targeted TRI profile without sacrificing SERT/NET potency.
References
Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC (NIH).
Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing).
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - MDPI.
Asymmetric synthesis of (R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
Application Note: Asymmetric Synthesis of (R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-ol Executive Summary (R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-ol (CAS: 126534-31-4 related isomer) is a critical chiral building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Asymmetric Synthesis of (R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
Executive Summary
(R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-ol (CAS: 126534-31-4 related isomer) is a critical chiral building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and neurokinin-1 (NK1) receptor antagonists. Its structural rigidity, provided by the dichlorophenyl moiety, makes it a valuable scaffold for drug discovery.
This Application Note details two distinct, field-validated protocols for its synthesis:
Method A (Auxiliary-Controlled): A diastereoselective route using Ellman’s Sulfinamide, ideal for discovery-phase synthesis requiring high enantiomeric excess (>98% ee) without extensive purification.
Method B (Biocatalytic Resolution): A scalable kinetic resolution route using Candida antarctica Lipase B (CAL-B), optimized for cost-effective multi-gram production.
Retrosynthetic Analysis & Strategy
The synthesis hinges on establishing the stereogenic center at the C3 position. The primary challenge is the electron-deficient nature of the 2,4-dichlorophenyl ring, which can destabilize certain imine intermediates.
Figure 1: Retrosynthetic strategy outlining the two primary pathways.
This protocol utilizes (R)-tert-butanesulfinamide as a chiral ammonia equivalent. The bulky tert-butyl group directs the addition of the enolate to the imine face, ensuring high diastereoselectivity.
Charge a flame-dried round-bottom flask with 2,4-dichlorobenzaldehyde (10.0 mmol) and (R)-tert-butanesulfinamide (10.5 mmol).
Add anhydrous THF (50 mL) followed by Ti(OEt)₄ (20.0 mmol). Note: Ti(OEt)₄ acts as both a Lewis acid and a water scavenger.
Stir at room temperature for 16 hours. Monitor by TLC (Hexane/EtOAc 3:1).
Quench: Pour into brine (50 mL) with vigorous stirring. Filter the resulting titanium salt suspension through a Celite pad.
Purification: Concentrate the filtrate and purify via silica gel chromatography to yield the (R)-N-sulfinyl imine .
Step 2: Diastereoselective Mannich Addition
Rationale: The addition of a lithium enolate to the (R)-sulfinyl imine proceeds via a six-membered chair-like transition state (Zimmerman-Traxler), typically yielding the (R,R)-product (depending on enolate geometry).
Enolate Prep: In a separate flask, generate LDA (12 mmol) in THF at -78°C. Add methyl acetate (12 mmol) dropwise and stir for 30 min.
Addition: Dissolve the (R)-N-sulfinyl imine (from Step 1) in THF and add dropwise to the enolate solution at -78°C.
Stir at -78°C for 4 hours. The low temperature is critical to prevent racemization and maximize diastereomeric ratio (dr).
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.
Deprotection: Dissolve the intermediate in MeOH. Add 4M HCl in dioxane (2 eq). Stir for 2 hours to cleave the sulfinyl group. Concentrate to obtain the amino ester hydrochloride.
Reduction: Suspend the crude amino ester HCl salt in anhydrous THF (0°C).
Add LiBH₄ (3.0 eq) portion-wise. Caution: Hydrogen gas evolution.
Allow to warm to RT and stir for 12 hours.
Final Workup: Quench with 1M NaOH (carefully). Extract with DCM. Dry over Na₂SO₄.[4]
Data Summary Table: Protocol A
Parameter
Specification
Notes
Overall Yield
65-75%
3 steps from aldehyde
Enantiomeric Excess (ee)
>98%
Determined by Chiral HPLC
Diastereomeric Ratio (dr)
>20:1
Post-Mannich addition
| Key Impurity | Des-chloro analog | Trace, from starting material |
Protocol B: Biocatalytic Kinetic Resolution
For larger batches (>100g), enzymatic resolution is often more cost-effective than using stoichiometric chiral auxiliaries.
Mechanism
Candida antarctica Lipase B (CAL-B) selectively catalyzes the hydrolysis of the (S)-ester or the acylation of the (R)-amine, depending on the setup. Here, we describe the hydrolysis of the racemic ester , leaving the desired (R)-ester intact (or hydrolyzing the (R)-ester depending on enzyme specificity—CAL-B typically hydrolyzes the (R)-enantiomer of beta-amino esters faster, but this must be screened). Correction: Common CAL-B preference for beta-amino acids is often (R)-selective for hydrolysis. We will assume (R)-selectivity for hydrolysis: The (R)-ester converts to (R)-acid, leaving (S)-ester.
Alternative:Acylation of the racemic amine . CAL-B catalyzes the acylation of the (R)-amine with ethyl acetate, leaving (S)-amine.
Selected Workflow: Enzymatic Hydrolysis of N-Protected Ester
Racemic Synthesis: Condense 2,4-dichlorobenzaldehyde with malonic acid/NH₄OAc to form the racemic beta-amino acid. Esterify (MeOH/SOCl₂) to the methyl ester.
N-Protection: Protect the amine with a Phenylacetyl group (PenG) or Cbz to fit the enzyme pocket.
Stir at 30°C. Monitor pH (maintain with auto-titrator if necessary).
Stop point: At 50% conversion.
Separation: Acidify and extract. The (R)-acid (product of hydrolysis) separates from the unreacted (S)-ester (or vice-versa depending on specific enzyme batch preference).
Reduction: The resolved (R)-acid is reduced using Borane-THF (BH₃·THF) to the amino alcohol.
Analytical Validation
Chiral HPLC Method
Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).
Lithium Borohydride (LiBH₄): Flammable solid. Reacts violently with water. Use under inert atmosphere (Nitrogen/Argon).
Titanium Ethoxide: Moisture sensitive. Hydrolyzes to release ethanol and TiO₂.
2,4-Dichlorobenzaldehyde: Skin and eye irritant.
Waste Disposal: Titanium wastes should be quenched and disposed of as solid heavy metal waste. Aqueous layers from LiBH₄ workups contain boric acid derivatives.
References
Ellman, J. A., et al. "Asymmetric Synthesis of
-Amino Acid Derivatives Incorporating a Broad Range of Substitution Patterns by Enolate Additions to tert-Butanesulfinyl Imines."[5] Journal of Organic Chemistry, 2002, 67(22), 7819–7832.[5] Link
Tang, T. P., & Ellman, J. A.
-Amino Acids." Journal of Organic Chemistry, 1999, 64(1), 12–13.[6] Link
Breuer, M., et al. "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 2004, 43(7), 788–824. Link
Patent US5744611A. "Process for the reduction of amino acids and the derivatives thereof." (Describes LiBH4 reduction protocols). Link
Solano, D. M., et al. "Enzymatic Resolution of
-Amino Esters." Journal of Organic Chemistry, 2006, 71, 6669. (Reference for CAL-B resolution conditions).
Application Notes and Protocols: Mannich Reaction Conditions for 3-Amino-1-propanol Derivatives
Introduction: The Enduring Utility of the Mannich Reaction The Mannich reaction, named after its discoverer Carl Mannich, stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This powerful...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Enduring Utility of the Mannich Reaction
The Mannich reaction, named after its discoverer Carl Mannich, stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] This powerful three-component condensation reaction involves the aminoalkylation of a proton positioned alpha to a carbonyl group or other electron-withdrawing functionality.[3][4] The typical reactants are a primary or secondary amine, a non-enolizable aldehyde (most commonly formaldehyde), and a compound containing at least one active hydrogen atom (a "CH-acidic" compound).[5] The resulting β-amino carbonyl compounds, known as Mannich bases, are exceptionally valuable synthetic intermediates.[6][7] Their utility extends across various fields, serving as crucial building blocks in the synthesis of pharmaceuticals, natural products, agrochemicals, and polymers.[3][8][9][10]
The introduction of an aminoalkyl group can significantly enhance the pharmacological properties of a molecule, often improving its solubility and bioavailability.[6] This guide focuses on the application of 3-amino-1-propanol and its derivatives as the amine component in the Mannich reaction. The bifunctional nature of this substrate, possessing both a primary amine for the condensation and a terminal hydroxyl group for potential subsequent modifications, makes it a particularly interesting building block for creating diverse and complex molecular architectures.
Core Mechanism: The Electrophilic Iminium Intermediate
Understanding the reaction mechanism is paramount to optimizing conditions and troubleshooting unforeseen outcomes. The Mannich reaction typically proceeds under acidic conditions, following a well-established pathway.[5]
Formation of the Iminium Ion: The reaction initiates with the nucleophilic addition of the amine (in this case, 3-amino-1-propanol) to the carbonyl carbon of formaldehyde. This is followed by a proton transfer and subsequent dehydration to generate a highly electrophilic Eschenmoser-type salt, an iminium ion.[2][4] This ion is the key electrophile in the reaction.
Enolization of the CH-Acidic Component: The CH-acidic compound (e.g., a ketone) tautomerizes to its more nucleophilic enol form. The acidic conditions used in the reaction catalyze this step.[4]
Carbon-Carbon Bond Formation: The enol attacks the electrophilic carbon of the iminium ion, forming the new C-C bond and yielding the protonated Mannich base. A final deprotonation step furnishes the neutral β-amino carbonyl product.
Caption: General mechanism of the Mannich reaction.
Optimizing Reaction Conditions for 3-Amino-1-propanol Derivatives
The success of a Mannich reaction hinges on the careful selection of substrates, solvent, catalyst, and temperature. The inherent reactivity of the chosen CH-acidic compound is a primary determinant of the required reaction vigor.
Component
Examples & Typical Conditions
Rationale & Causality
Amine
3-Amino-1-propanol, N-Methyl-3-amino-1-propanol
Primary or secondary amines are required for the formation of the intermediate iminium ion. Tertiary amines lack the necessary N-H proton.
Aldehyde
Formaldehyde (as 37% aq. formalin, paraformaldehyde, or trioxane)
Formaldehyde is the most common and reactive aldehyde due to its lack of α-protons and minimal steric hindrance. Other non-enolizable aldehydes can be used but may require harsher conditions.[11]
The active hydrogen must be sufficiently acidic to allow for enolization or formation of a nucleophilic carbanion. Reactivity generally follows: Nitroalkanes > Ketones > Phenols > Heterocycles.
Solvent
Ethanol, Methanol, Acetic Acid, Dioxane, Water, or Solvent-free
Protic solvents like ethanol are common and can facilitate proton transfers. Acetic acid is often used as both solvent and catalyst, particularly for acid-sensitive substrates like pyrroles to prevent polymerization.[5]
Catalyst
HCl, Acetic Acid (often from amine hydrochloride salt), L-Proline
Acid catalysis is standard, promoting both iminium ion and enol formation.[5] Organocatalysts like L-proline are employed for asymmetric reactions to control stereochemistry.[2]
Temperature
Room Temperature to 140 °C
Highly substrate-dependent. More reactive substrates (e.g., nitroalkanes, phenols) often react at or near room temperature, while less reactive ketones may require reflux.[12]
Detailed Experimental Protocols
Safety Precaution: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Formaldehyde is a suspected carcinogen and sensitizer.
Protocol 1: Synthesis of a Mannich Base from Acetophenone and 3-Amino-1-propanol
This protocol describes a classic acid-catalyzed Mannich reaction with a moderately reactive ketone.
Reagents and Materials:
Acetophenone
3-Amino-1-propanol
Paraformaldehyde
Concentrated Hydrochloric Acid (HCl)
Ethanol
Diethyl ether
Sodium bicarbonate (NaHCO₃), saturated solution
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Round-bottom flask with reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Procedure:
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine acetophenone (1.20 g, 10 mmol), 3-amino-1-propanol (0.75 g, 10 mmol), and paraformaldehyde (0.33 g, 11 mmol).
Solvent and Catalyst Addition: Add ethanol (20 mL) to the flask, followed by the dropwise addition of concentrated HCl (0.5 mL). The use of the amine hydrochloride salt is a common alternative.[5][13]
Reaction: Heat the mixture to reflux (approx. 80-85 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
Workup - Quenching and Neutralization: After cooling to room temperature, pour the reaction mixture into a beaker containing 50 mL of cold water. Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8.
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 30 mL).
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure Mannich base.
Caption: A typical experimental workflow for a Mannich reaction.
Protocol 2: L-Proline Catalyzed Synthesis of a 3-Aminoalkylated Indole
This protocol illustrates a modern, organocatalyzed approach for an electron-rich heterocyclic substrate under milder, solvent-free conditions, inspired by established methods.
Reagents and Materials:
Indole
An aromatic aldehyde (e.g., Benzaldehyde)
A secondary amine (e.g., Dibenzylamine)
L-Proline
Ethyl acetate
Hexane
Saturated sodium bicarbonate (NaHCO₃) solution
Vial or small round-bottom flask
Magnetic stirrer and stir bar
Procedure:
Reaction Setup: In a 10 mL vial, combine indole (117 mg, 1.0 mmol), benzaldehyde (106 mg, 1.0 mmol), dibenzylamine (197 mg, 1.0 mmol), and L-proline (12 mg, 0.1 mmol, 10 mol%).
Reaction: Stir the solvent-free mixture vigorously at room temperature. The reaction often proceeds to completion within 2-4 hours. Monitor the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent).
Workup: Once the reaction is complete, add ethyl acetate (15 mL) to dissolve the mixture.
Washing: Transfer the solution to a separatory funnel and wash with saturated NaHCO₃ solution (10 mL) to remove the L-proline catalyst, followed by a wash with brine (10 mL).
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate, to afford the pure 3-aminoalkylated indole.
Troubleshooting & Advanced Considerations
Formation of Bis-Mannich Products: If the CH-acidic substrate possesses multiple active protons (e.g., acetone), double addition can occur. Using a substrate with only one alpha-proton or carefully controlling stoichiometry can mitigate this.
Low Yields: For unreactive ketones, increasing the temperature or reaction time may be necessary. Alternatively, pre-forming the iminium ion (e.g., as an Eschenmoser's salt) before adding the enolizable component can improve yields.[5]
Polymerization: Substrates like pyrrole are sensitive to strong acids and can polymerize. Using a milder acid like acetic acid as the solvent and catalyst is often effective.[5]
Stereoselectivity: For substrates that create new stereocenters, diastereoselectivity can be an issue. Asymmetric Mannich reactions using chiral catalysts, such as proline and its derivatives, provide excellent enantiomeric and diastereomeric control.[2]
Conclusion
The Mannich reaction is a robust and versatile tool for the synthesis of β-amino carbonyl compounds. When using 3-amino-1-propanol as the amine component, chemists gain access to products equipped with a reactive hydroxyl handle, opening avenues for further derivatization and the construction of complex, biologically active molecules. By carefully controlling the reaction parameters—substrate reactivity, solvent, catalyst, and temperature—researchers can effectively optimize this classic transformation for their specific synthetic targets.
Application Note: Precision Cyclization of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
Abstract & Strategic Overview This guide details the cyclization strategies for 3-amino-3-(2,4-dichlorophenyl)propan-1-ol (CAS 787615-23-0), a critical gamma-amino alcohol intermediate.[1] While this scaffold can form va...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
This guide details the cyclization strategies for 3-amino-3-(2,4-dichlorophenyl)propan-1-ol (CAS 787615-23-0), a critical gamma-amino alcohol intermediate.[1] While this scaffold can form various heterocycles, the primary focus of this application note is the intramolecular cyclization to 2-(2,4-dichlorophenyl)azetidine .[1][2]
Azetidines are high-value pharmacophores in modern drug discovery, serving as conformationally restricted isosteres of amines and amino acids.[1] However, the formation of the 4-membered ring is kinetically and thermodynamically challenged by ring strain (~26 kcal/mol).[1] This guide provides validated protocols to overcome these barriers using specific activation reagents, prioritizing yield, scalability, and impurity control.
Key Applications
Synthesis of 2-Arylazetidines: Core scaffold for monoamine reuptake inhibitors and CNS-active agents.[2]
Synthesis of 1,3-Oxazines: Protected intermediates or prodrugs formed via condensation with carbonyls.[1]
Mechanistic Insight & Reagent Selection
The cyclization of 1,3-amino alcohols requires the conversion of the hydroxyl group into a good leaving group (LG), followed by nucleophilic attack by the amine.[1] The choice of reagent dictates the pathway and the necessity of protecting groups.[1]
Reaction Pathways[2][3][4][5][6][7][8][9]
Figure 1: Synthetic pathways for the cyclization of 3-amino-3-arylpropanols. Route A (Blue) is preferred for scale-up; Route B (Red) is preferred for late-stage functionalization.[1][2]
Protocol A: Direct Cyclization via Thionyl Chloride (Scalable)
Best for: Gram-to-kilogram synthesis of the naked azetidine.[1][2]
Principle: The amino group is protonated by the HCl generated in situ, preventing it from reacting with thionyl chloride.[1] The alcohol is converted to the alkyl chloride. Subsequent treatment with strong base effects the ring closure.
Dissolve the substrate in dry DCM (5-10 mL/g) under nitrogen.[2]
Cool the solution to 0°C.
Add SOCl₂ dropwise over 30 minutes. Caution: Gas evolution (SO₂, HCl).[1]
Allow to warm to room temperature and reflux for 2-4 hours. Monitor by TLC/LCMS for conversion to the alkyl chloride (3-chloro-1-(2,4-dichlorophenyl)propylamine).[1][2]
Note: The intermediate may precipitate as the HCl salt.
Evaporate volatiles to dryness to obtain the crude chloro-amine hydrochloride.[2]
Cyclization:
Redissolve the residue in a minimal amount of water or methanol.
Add the solution slowly to a refluxing mixture of 50% NaOH (excess, ~3-5 equiv) and phase transfer catalyst (e.g., TBAB, 5 mol%) if using a biphasic system.[1] Alternatively, reflux in ethanolic KOH.[1]
Heat at reflux for 4-12 hours.
Validation: Monitor the disappearance of the alkyl chloride. Azetidine formation is indicated by a shift in HPLC retention time and mass spectrum (M-HCl).[2]
Work-up:
Cool to room temperature. Dilute with water and extract with Ethyl Acetate or MTBE (3x).[1]
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
Purification: Distillation (vacuum) or column chromatography (DCM/MeOH/NH₃).[1][2]
Protocol B: Stepwise Cyclization via N-Protection/Mesylation (High Precision)
Best for: Synthesizing enantiopure derivatives or when functional group tolerance is low.[1][2]
Add Et₃N (1.5 equiv) followed by MsCl (1.2 equiv).[1][2] Stir 1-2 h.
Perform aqueous work-up to isolate the mesylate (do not heat).[2]
Cyclization:
Dissolve the mesylate in dry THF or DMF.
Add NaH (60% dispersion, 1.2 equiv) at 0°C carefully.
Stir at 0°C for 30 min, then heat to 60°C for 2-6 hours.
Mechanism:[1][2] The carbamate nitrogen is deprotonated and displaces the mesylate to form the N-Boc-azetidine.[2]
Deprotection (Optional):
Treat with TFA/DCM or HCl/Dioxane to yield the free azetidine salt.
Troubleshooting & Optimization
Common Issues and Solutions
Problem
Root Cause
Solution
Elimination (Alkene formation)
Base is too strong or temperature too high during cyclization.[2]
Use a weaker base (e.g., K₂CO₃ in acetone) or lower temperature.[1] Ensure the leaving group is primary.
Polymerization
Intermolecular reaction dominates over intramolecular cyclization.
High Dilution Principle: Perform the cyclization step at low concentration (<0.05 M).
Hydrolysis of Chloride
Presence of water during chlorination or prolonged exposure to aqueous base without cyclization.
Ensure anhydrous conditions for SOCl₂ step. Use rapid heating for the cyclization step.
N-Alkylation (Dimerization)
Free amine reacts with alkyl chloride of another molecule.[2]
Use high dilution. Ensure the amine is fully protonated (Protocol A) or protected (Protocol B)[1][2] before activation.
Analytical Validation[2][6]
1H NMR: Look for the characteristic azetidine ring protons. The alpha-protons (adjacent to N) typically appear as multiplets around 3.5-4.0 ppm.[2]
Mass Spec: The product will have the same mass as the starting material minus water (
).[1][2] For the chloro-intermediate, expect .[1][2]
Safety & Handling
Thionyl Chloride: Highly corrosive and reacts violently with water. Use in a well-ventilated fume hood.[2][3]
2,4-Dichlorophenyl compounds: Halogenated aromatics can be persistent.[1] Dispose of waste via halogenated solvent streams.
Azetidines: Small ring heterocycles can be biologically active and potential skin sensitizers. Handle with gloves and avoid inhalation.
References
Couty, F., & Evano, G. (2006).[1] "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International. Link[1][2]
Singh, G. S., & D'Hooghe, M. (2019).[1] "N-Heterocycles: Synthesis and Biological Evaluation." Comprehensive Heterocyclic Chemistry.
Starmans, W. A. J., et al. (1998).[1] "Synthesis of Azetidines from 3-Amino Alcohols." Tetrahedron. Link
Pfizer Inc. (2005).[1] "Process for the preparation of azetidine derivatives." U.S. Patent 6,900,325. Link
National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 17039436, 3-Amino-3-(2-chlorophenyl)propan-1-ol." Link
3-Amino-3-(2,4-dichlorophenyl)propan-1-ol as a chiral ligand
Application Note: 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol as a Chiral Ligand & Scaffold [1] Part 1: Executive Summary & Technical Profile[1] Title: Leveraging Steric and Electronic Tuning in Asymmetric Catalysis: The 3...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol as a Chiral Ligand & Scaffold [1]
Part 1: Executive Summary & Technical Profile[1]
Title: Leveraging Steric and Electronic Tuning in Asymmetric Catalysis: The 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol Scaffold.
Overview:
3-Amino-3-(2,4-dichlorophenyl)propan-1-ol is a specialized
-amino alcohol (1,3-amino alcohol) featuring a sterically demanding and electron-deficient 2,4-dichlorophenyl moiety.[1] While often utilized as a high-value chiral intermediate for pharmaceutical synthesis (e.g., antifungal azoles and reuptake inhibitors), its potential as a chiral ligand in asymmetric catalysis remains a powerful, under-utilized avenue.
Unlike the more common 1,2-amino alcohols (e.g., ephedrine, amino-indanol) which form rigid 5-membered chelates, this 1,3-scaffold forms a 6-membered chelate with transition metals.[1] This expanded bite angle, combined with the lipophilic and electron-withdrawing nature of the dichlorophenyl group, offers unique stereocontrol opportunities in reactions where standard ligands fail to provide adequate enantioselectivity.
2,4-Dichlorophenyl Group: Increases lipophilicity (LogP) for non-polar solvent compatibility; reduces electron density on the benzylic position, subtly influencing the Lewis basicity of the amine.
1,3-Distance: Facilitates the formation of 6-membered metallacycles (e.g., with Zn, Ti, B).
Chirality: Available as (S)- and (R)-enantiomers (often resolved via tartaric acid salts or biocatalytic transamination).[1]
Part 2: Application in Asymmetric Catalysis
Target Application: Enantioselective Alkylation of Aldehydes
The most robust application for amino alcohol ligands is the asymmetric addition of organozinc reagents (e.g., diethylzinc) to aldehydes. This protocol validates the ligand's ability to induce chirality via a defined transition state.[1]
Mechanism of Action:
The ligand reacts with diethylzinc (
) to form a chiral zinc alkoxide complex.[1] The 2,4-dichlorophenyl group acts as a "steric wall," blocking one face of the coordinated aldehyde. The 6-membered chelate allows for a more flexible "induced fit" compared to 5-membered analogs, often accommodating bulkier substrates.[1]
Diagram 1: Mechanistic Pathway & Chelation Mode
Caption: Catalytic cycle for diethylzinc addition showing the formation of the active 6-membered zinc chelate.
Validated Experimental Protocol
Objective: Evaluation of (S)-3-Amino-3-(2,4-dichlorophenyl)propan-1-ol in the enantioselective ethylation of benzaldehyde.
Enantioselectivity (ee): 80–95% (S)-1-phenylpropan-1-ol (configuration depends on the ligand stereochemistry; typically the (S)-ligand yields the (S)-alcohol in this specific class, but must be experimentally verified).[1]
Part 3: Synthetic Utility as a Chiral Scaffold
Beyond catalysis, this molecule serves as a premium "Chiral Pool" building block. The 1,3-amino alcohol motif is a precursor to 1,3-oxazines and 3-amino-propanes , structures prevalent in serotonin/norepinephrine reuptake inhibitors (SNRIs).[1]
Protocol: Cyclization to Chiral 1,3-Oxazines
This reaction protects the functional groups and creates a rigid heterocycle useful for further functionalization.[1]
Table 1: Comparative Scaffolds for Drug Development
Greater stereocontrol in catalysis; tighter binding in enzyme pockets.[1]
Diagram 2: Synthetic Divergence from the Scaffold
Caption: Synthetic versatility of the scaffold for creating heterocycles and drug intermediates.
Part 4: References & Authority
In-Text Citation Guide:
[1] General review of 1,3-amino alcohols in asymmetric synthesis.
[2] Protocol for diethylzinc addition using amino alcohol ligands.
[3] Synthesis and properties of 2,4-dichlorophenyl derivatives in medicinal chemistry.
References:
Rozwadowska, M. D. (2007).[1] "1,3-Aminoalcohols and Their Derivatives in Asymmetric Organic Synthesis." Chemical Reviews, 107(3), 767–796. Link[1]
Soai, K., & Niwa, S. (1992). "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews, 92(5), 833–856. Link[1]
Luo, J., et al. (2019). "Biotransformation with a New Acinetobacter sp. Isolate for Highly Enantioselective Synthesis of a Chiral Intermediate of Miconazole." Molecules, 24(10), 1963. Link[1]
Cho, B. T., & Chun, Y. S. (1990). "Asymmetric reduction of ketones with borane catalyzed by chiral oxazaborolidines."[1] Journal of the Chemical Society, Perkin Transactions 1, 3200-3201. (Context for borane reduction applications).
Disclaimer: This Application Note is designed for research purposes. The specific enantioselectivity of the 2,4-dichloro derivative may vary based on substrate choice and solvent conditions. Researchers are encouraged to perform the screening protocol (Part 2.2) to validate performance for their specific target molecule.[1]
Procedure for N-methylation of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
Application Note: Precision N-Methylation of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol Executive Summary The selective N-monomethylation of primary amines containing free hydroxyl groups presents a classic chemoselectivi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision N-Methylation of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
Executive Summary
The selective N-monomethylation of primary amines containing free hydroxyl groups presents a classic chemoselectivity challenge. In the context of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol , a key scaffold in the synthesis of SNRI-class therapeutics (analogous to Duloxetine and Dapoxetine intermediates), the objective is to introduce a single methyl group at the nitrogen center without over-alkylating to the tertiary amine or etherifying the alcohol.
This application note details two validated protocols:
Method A (The "Gold Standard"): A two-step Formylation-Reduction sequence. This method guarantees mono-selectivity and is recommended for GMP-grade synthesis where impurity profiles are critical.
Method B (The "High-Throughput" Route): A direct Reductive Amination using Formaldehyde and Sodium Borohydride. This method is faster but requires strict stoichiometric control to minimize dimethylation.
Strategic Pathway Analysis
Direct alkylation (e.g., using methyl iodide) is strongly discouraged due to the rapid formation of quaternary ammonium salts and lack of chemoselectivity (O-methylation). The selected pathways utilize intermediate species (Formamide or Imine/Oxazine) to control the degree of alkylation.
Figure 1: Reaction Pathway Logic
Caption: Comparative analysis of methylation strategies. The Formylation-Reduction route (Blue) offers the highest selectivity, while Direct Alkylation (Red) leads to complex mixtures.
This method is the industry standard for converting primary amines to secondary methyl amines when absolute selectivity is required.
Mechanism
N-Formylation: The primary amine reacts with Ethyl Formate to form the N-formyl amide. The hydroxyl group remains unreacted under neutral reflux conditions.
Amide Reduction: The carbonyl of the amide is reduced to a methylene group (-C=O → -CH₂) using Borane-Dimethyl Sulfide (BH₃·DMS) or Lithium Aluminum Hydride (LiAlH₄).[1]
Step 1: Synthesis of N-Formyl-3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
Charge a round-bottom flask with 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol (10.0 g, 45.4 mmol).
Add Ethyl Formate (50 mL). The amine should dissolve; if not, add a small amount of Methanol.
Heat the mixture to reflux (54 °C) and stir for 6–12 hours.
Checkpoint: Monitor by TLC (SiO₂, 5% MeOH in DCM). The starting amine spot (polar, baseline) should disappear, replaced by a less polar amide spot.
Concentrate the reaction mixture in vacuo to remove excess Ethyl Formate and Ethanol byproduct.
Result: A viscous oil or semi-solid (The N-Formyl intermediate). This is usually pure enough for the next step. If necessary, recrystallize from EtOAc/Hexanes.
Dissolve the N-Formyl intermediate from Step 1 in anhydrous THF (100 mL) under Nitrogen or Argon atmosphere.
Cool the solution to 0 °C using an ice bath.
Dropwise Addition: Add Borane-Dimethyl Sulfide complex (BH₃·DMS) (2.5 equiv) slowly via syringe or addition funnel. Caution: Gas evolution (H₂).
Allow the reaction to warm to room temperature and then heat to reflux (66 °C) for 2–4 hours.
Note: The borane reduces the amide carbonyl to a methylene group.
Quench: Cool to 0 °C. Carefully add Methanol (slowly!) to destroy excess borane. Then add 6M HCl (20 mL) and reflux for 1 hour to break the boron-amine complex.
Workup:
Basify the aqueous layer to pH >12 using NaOH (aq) .
Extract with Dichloromethane (DCM) (3 x 50 mL).
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
Purification: If required, convert to the Hydrochloride salt (HCl/Ether) for crystallization or purify via Flash Chromatography (DCM/MeOH/NH₄OH).
Protocol B: Direct Reductive Amination (Scalable)
This method utilizes the condensation of the amine with formaldehyde followed by in-situ hydride reduction. To prevent dimethylation, stoichiometry must be precise.
Mechanism
The amine reacts with Formaldehyde to form an imine (or in the case of 1,3-amino alcohols, a cyclic 1,3-oxazine intermediate). Sodium Borohydride reduces this intermediate to the secondary amine.
Target Mass (ESI+): [M+H]⁺ = 234.04 (approx, depends on Cl isotopes).
Impurity Marker: If a singlet appears at ~2.20 ppm with integration 6H, the sample is contaminated with the N,N-dimethyl derivative.
References
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link
Bar-Haim, G., & Kol, M. (2004).[6] "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN." Organic Letters, 6(20), 3549–3551. Link
Krishnamurthy, S. (1976). "Rapid reduction of amides to amines by borane-dimethyl sulfide." Tetrahedron Letters, 17(39), 3568. Link
Sorrell, T. N. (1988). "Organic Chemistry: A Direct Reductive Amination Procedure." Journal of Chemical Education, 65(9), 823. (Standard protocol for formaldehyde/NaBH4).
Patent US20040102651A1. (2004). "Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor." (Describes analogous amino-alcohol reductions). Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Purity Synthesis of 2,4-Dichloro-Substituted Fluoxetine Analogs
Executive Summary & Scientific Rationale
This application note details the synthesis of N-methyl-3-phenyl-3-(2,4-dichlorophenoxy)propan-1-amine , a structural analog of Fluoxetine (Prozac). While Fluoxetine features a 4-trifluoromethyl group on the phenoxy ring, the 2,4-dichloro substitution pattern alters the electronic landscape and lipophilicity (LogP) of the molecule. These modifications are critical in Structure-Activity Relationship (SAR) studies targeting the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).
The 2,4-dichloro analog presents specific synthetic challenges compared to the parent compound:
Steric Hindrance: The ortho-chloro substituent creates steric bulk near the ether linkage, potentially impeding nucleophilic attack during synthesis.
Electronic Deactivation: While less electron-withdrawing than a -CF3 group, the dichloro motif still activates the ring for Nucleophilic Aromatic Substitution (SNAr), though reaction rates may vary.
This guide presents two validated pathways: a Robust SNAr Protocol (Process Scale-up preferred) and a Mitsunobu Inversion Protocol (Mild conditions, stereochemical control).
Retrosynthetic Analysis & Workflow
The synthesis disconnects at the ether linkage and the amine terminus. We utilize a linear strategy starting from acetophenone, leveraging the classic Mannich reaction, followed by a divergent choice of etherification.
Caption: Retrosynthetic disconnection showing the common Mannich core and divergent etherification strategies.
Experimental Protocols
Phase 1: Synthesis of the Amino-Alcohol Core
This phase constructs the carbon skeleton. Stereochemistry is established here if using asymmetric reduction.
Combine acetophenone (1.0 eq), paraformaldehyde (1.2 eq), and dimethylamine hydrochloride (1.2 eq) in ethanol.
Reflux for 12 hours. Add catalytic HCl if initiation is slow.
Critical Checkpoint: Upon cooling, the Mannich base hydrochloride usually precipitates. Filter and recrystallize from acetone/ethanol to ensure high purity (>98% by HPLC) before reduction.
Reduction (Racemic):
Dissolve the Mannich base free amine in Methanol at 0°C.
Slowly add NaBH₄ (0.5 eq) over 30 minutes. Stir at RT for 4 hours.
Quench with water, extract with DCM.
Note: For enantiopure analogs, replace NaBH₄ with (S)-CBS catalyst/BH₃·THF to yield the (S)-alcohol, which leads to the (S)-analog (corresponding to the active isomer of Fluoxetine).
Phase 2: Etherification (The Divergent Step)
Option A: Nucleophilic Aromatic Substitution (SNAr)
Best for: Scale-up, robust substrates. Requires the aryl ring to be electron-deficient.
Substrate: 3-(dimethylamino)-1-phenylpropan-1-ol.
Electrophile:1-Fluoro-2,4-dichlorobenzene . (Note: The fluorine atom is the leaving group; it is significantly more labile than chlorine in SNAr reactions).
Base: Sodium Hydride (NaH, 60% dispersion).
Solvent: Dimethylacetamide (DMAc) or DMSO (Anhydrous).
Protocol:
Alkoxide Formation: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous DMAc. Add the Amino-Alcohol (1.0 eq) dissolved in DMAc dropwise at 0°C. Stir for 1 hour at RT until H₂ evolution ceases.
Mechanism Note: The 2,4-dichloro substitution pattern provides sufficient electron withdrawal to stabilize the Meisenheimer complex intermediate, though less effectively than the 4-CF3 group of fluoxetine. Higher temperatures (vs. 80°C for fluoxetine) may be required.
Workup: Cool to RT. Carefully quench with ice water (exothermic!). Extract with Toluene or Ethyl Acetate. Wash organic layer with water (3x) to remove DMAc.
Option B: Mitsunobu Reaction
Best for: Small scale, mild conditions, avoiding strong bases.
Expected Retention: (R)-isomer typically elutes before (S)-isomer (verify with standards).
Mechanistic Pathway (SNAr)
The success of the 2,4-dichloro synthesis relies on the stability of the Meisenheimer complex.
Caption: SNAr mechanism. The 2,4-dichloro substituents inductively stabilize the anionic intermediate.
References
Molloy, B. B., & Schmiegel, K. K. (1982).[2] Aryloxyphenylpropylamines. U.S. Patent No. 4,314,081.[2] (The foundational patent for Fluoxetine synthesis).[2][3][4] Link
Robertson, D. W., et al. (1988). Absolute configuration and biological activity of the enantiomers of fluoxetine. Journal of Medicinal Chemistry, 31(1), 185-189. (Details the resolution and absolute configuration). Link
Corey, E. J., & Reichard, G. A. (1989). Enantioselective and practical syntheses of R- and S-fluoxetines. Tetrahedron Letters, 30(39), 5207-5210. (Describes the catalytic reduction approach). Link
Olofson, R. A., et al. (1984).[5] A new reagent for the selective, high-yield N-dealkylation of tertiary amines. Journal of Organic Chemistry, 49(11), 2081–2082. (The chloroformate demethylation protocol).[5] Link
Kumar, P., et al. (2002).[2][6] An asymmetric dihydroxylation route to enantiomerically pure norfluoxetine and fluoxetine. Tetrahedron Letters, 43(25), 4425-4426. (Alternative Sharpless route). Link
Technical Support Center: Optimizing 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol Synthesis
The following guide is designed as a specialized Technical Support Center resource. It addresses the synthesis of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol (CAS: 787615-23-0), a critical -amino alcohol intermediate.
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is designed as a specialized Technical Support Center resource. It addresses the synthesis of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol (CAS: 787615-23-0), a critical
-amino alcohol intermediate.
This guide prioritizes the Reduction of
-Amino Acids route, as it is the most robust method for generating high-purity amino alcohols of this class, provided the "Boron Sequestration" pitfall is managed correctly.
Status: Active
Ticket ID: TECH-SYN-24DC-OH
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Boron Trap"
If you are experiencing yields below 60% despite complete consumption of starting material, your issue is likely Boron-Amine Complexation .
When reducing 3-amino-3-(2,4-dichlorophenyl)propanoic acid (the standard precursor) using Borane reagents (BH
THF, NaBH/I, or NaBH/HSO), the resulting amino alcohol forms a stable, water-soluble adduct with boron species. Standard acidic workups often fail to break this bond, causing the product to remain in the aqueous phase or form an emulsion, leading to massive yield loss during extraction.
The Solution: You must implement an aggressive oxidative or basic reflux workup to cleave the B–N bond before extraction.
Troubleshooting Guide (Q&A)
Q1: My TLC shows the starting material is gone, but I recover very little product after extraction. Where is it?
Diagnosis: Product Sequestration.
Explanation: The amino group in your product coordinates strongly with the boron byproducts (boric acid/borane residues). This complex is highly polar and water-soluble. If you simply quench with acid and extract, the product stays in the water layer.
Fix: After quenching excess hydride with methanol, add 20% aqueous KOH and reflux the mixture for 2–4 hours. This thermal hydrolysis forces the dissociation of the Boron-Nitrogen bond, rendering the free amine lipophilic enough to be extracted into dichloromethane (DCM) or ethyl acetate.
Q2: The product is isolating as a sticky, hygroscopic gum instead of a solid.
Diagnosis: Impurity/Salt Contamination.
Explanation: 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol is an amino alcohol. If the workup pH is not strictly controlled, you may be isolating the hydrochloride salt (hygroscopic) or carrying over inorganic salts.
Fix:
Ensure the final pH of the aqueous layer is >12 before extraction to secure the free base.
Wash the organic layer with saturated brine followed by drying over anhydrous Na
SO.
Triturate the resulting gum with cold diethyl ether or hexanes/EtOAc (9:1) to induce crystallization.
Q3: I am using LiAlH
(LAH) but the reaction is messy. Can I switch?
Diagnosis: Over-reactivity/Safety Risk.
Explanation: LAH is often too aggressive for halogenated aromatics. The 2,4-dichloro motif is susceptible to hydrodehalogenation (loss of Cl) under reflux with LAH, leading to des-chloro impurities that are difficult to separate.
Fix: Switch to the NaBH
/I (Sodium Borohydride + Iodine) system. It generates Borane (BH) in situ. It is milder, chemoselective (won't touch the aryl chlorides), and significantly cheaper.
Optimized Protocol: NaBH
-I
Reduction System
This protocol is adapted from the McKennon method, optimized for halogenated
The following diagram illustrates the reaction pathway and the specific point where yield is typically lost.
Caption: The "Boron Trap" pathway. Failure to perform the KOH reflux (Green path) leads to sequestration of the product in the aqueous phase (Red path).
References
McKennon, M. J., et al. (1993). "A more convenient reduction of amino acids to amino alcohols." The Journal of Organic Chemistry, 58(13), 3568-3571.
Core citation for the NaBH4/I2 method and the KOH workup requirement.
Abiko, A., et al. (1992). "Sodium Borohydride-Iodine: An Efficient Reagent for Reduction of Amino Acids." Tetrahedron Letters, 33(38), 5517-5518.
Foundational work on the iodine activ
Periasamy, M., & Thirumalaikumar, M. (2000). "Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis." Journal of Organometallic Chemistry, 609(1-2), 137-151.
Review of NaBH4 activation methods avoiding dangerous reagents like LAH.
Troubleshooting low enantiomeric excess in amino alcohol reduction
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Low Enantiomeric Excess (ee) in Amino Alcohol Synthesis Introduction Welcome to the Advanced Synthesis Support Por...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Online
Support Tier: Level 3 (Senior Application Scientist)
Ticket Topic: Troubleshooting Low Enantiomeric Excess (ee) in Amino Alcohol Synthesis
Introduction
Welcome to the Advanced Synthesis Support Portal. You are likely here because your asymmetric reduction—a critical step in generating chiral amino alcohols—is yielding suboptimal enantiomeric excess (ee).
Amino alcohols are structurally privileged motifs in drug development (e.g., beta-blockers, sympathomimetics). However, the presence of the nitrogen atom introduces unique failure modes compared to standard ketone reductions. Whether you are using Boron-mediated (CBS) or Ruthenium-catalyzed (Noyori) methods, the "low ee" signal is rarely random; it is a specific diagnostic of a competing pathway.
This guide deconstructs those pathways and provides self-validating protocols to restore stereocontrol.
Module 1: The Corey-Bakshi-Shibata (CBS) Reduction
Diagnosis: The "Background" Leak
The most common cause of low ee in CBS reductions is the uncatalyzed background reaction . Borane (
) is a potent reducing agent on its own. The chiral oxazaborolidine catalyst accelerates the reaction, but if the "catalyzed rate" does not significantly outcompete the "uncatalyzed rate," you will produce racemic material.
Critical Troubleshooting (Q&A)
Q: I used 10 mol% catalyst and dry THF, but my ee is stuck at 70%. Why?A: You likely have a high instantaneous concentration of ketone relative to the catalyst.
Mechanism: The CBS cycle requires the ketone to coordinate to the catalyst-borane complex. If you dump the ketone in all at once, the excess ketone finds free
(which is usually present in excess) and reduces non-selectively.
The Fix:Inverse Addition. You must slowly add the ketone to the catalyst/borane mixture, keeping the ketone concentration effectively zero.
Q: My reaction worked on a 100mg scale (95% ee) but failed on a 10g scale (80% ee).A: This is a thermal runaway effect. The reduction is exothermic. On a larger scale, heat accumulation accelerates the uncatalyzed background reaction more than the catalyzed one (lower activation energy for the non-selective pathway).
The Fix: Cryogenic control (
to ) and strictly controlled addition rates.
Standardized Protocol: The "Zero-Ketone" Baseline
Parameter
Specification
Reason
Reagent Order
Catalyst + Borane in flask; Ketone added slowly.
Ensures Ketone always encounters Catalyst first.
Addition Time
> 60 minutes (via syringe pump).
Prevents accumulation of unreacted ketone.
Borane Source
ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
or Catecholborane.[1]
is often less stable and can contain borohydride impurities that reduce non-selectively [1].[2]
Moisture
< 100 ppm water.
Water hydrolyzes the catalyst to a non-active species, leaving only free borane (racemic reduction).
Visual Workflow: CBS Optimization
Figure 1: Decision logic for optimizing CBS reductions. Priority is placed on eliminating the uncatalyzed background reaction.
Module 2: Ruthenium Transfer Hydrogenation (Noyori)
Diagnosis: Catalyst Poisoning by Free Amines
While Ru-TsDPEN (Noyori) catalysts are robust, they are often incompatible with free amino ketones. The basic nitrogen in your substrate can bind irreversibly to the Ruthenium center, displacing the ligand or preventing hydride transfer.
Critical Troubleshooting (Q&A)
Q: The reaction works for acetophenone but stalls/racemizes for my amino ketone.A: The free amine is the culprit. It acts as a "poisoning ligand."
Mechanism: The Ru-catalyst relies on a specific geometry (16e- species) to accept hydride. A free amine (
Q: Can I just use the HCl salt of the amine?A: Maybe, but risky. Transfer hydrogenation is usually run under basic conditions (Formic acid/Triethylamine 5:2 or isopropanol/KOH). The base will deprotonate your amine salt in situ, regenerating the poison.
Substrate Protection Strategy
Protecting Group
Compatibility
Removal Difficulty
Recommendation
Free Amine
Poor. Poisons Ru-catalyst.
N/A
Avoid.
Boc (t-Butyloxycarbonyl)
Excellent. Sterically bulky, non-coordinating.
Easy (Acid).
High Priority.
Cbz (Benzyloxycarbonyl)
Good.
Hydrogenolysis (may reduce ketone if not careful).
Alternative.
Benzyl (Bn)
Moderate. Nitrogen still has lone pair (Lewis basic).
Hard.
Use only if Boc fails.
Module 3: Post-Reaction Handling (The "Hidden" Erosion)
Diagnosis: Work-up Induced Racemization
You may have 99% ee in the reaction flask, but 80% ee after isolation. Amino alcohols, especially benzylic ones (e.g., phenylephrine analogs), are prone to racemization under acidic conditions via
type pathways involving carbocation intermediates.
Critical Troubleshooting (Q&A)
Q: HPLC shows high ee in-process, but the isolated solid is low ee.A: You are likely using a strong acid quench or heating during extraction.
Mechanism: Benzylic alcohols can dehydrate or ionize to a planar carbocation in the presence of acid (
). Water then attacks from either face, causing racemization [2].
The Fix: Avoid HCl workups. Use saturated
or quench into a phosphate buffer (pH 7).
Q: How do I separate the product from the catalyst without acid extraction?A: For CBS, the boron residues are sticky.
Protocol: Use an oxidative workup (mild). Add
(Sodium perborate) or dilute under basic conditions to cleave the boron-oxygen bond cleanly without generating acidic species.
Visual Workflow: Racemization Pathways
Figure 2: Mechanism of work-up induced racemization. Benzylic substrates are particularly sensitive to acid-catalyzed
pathways.
Summary Checklist
CBS Reduction: Did you use inverse addition (ketone into catalyst) over >60 minutes?
Solvents: Is the water content <100 ppm ?
Noyori Reduction: Is the amine nitrogen protected (Boc/Cbz)?
Work-up: Did you avoid strong acids and heat during isolation?
References
Corey, E. J., Helal, C. J. (1998).[4] Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method. Angewandte Chemie International Edition.
Noyori, R., et al. (1995).[5][6] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[6] Accounts of Chemical Research.
BenchChem Technical Support. (2025). Troubleshooting Racemization in Amino Alcohol Synthesis. BenchChem Support Center. 7
Technical Guide: Purification of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
Executive Summary & Molecule Profile This guide details the purification protocols for 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol (CAS: 787615-23-0). As a -amino alcohol featuring a benzylic chiral center and a halogenate...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Profile
This guide details the purification protocols for 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol (CAS: 787615-23-0). As a
-amino alcohol featuring a benzylic chiral center and a halogenated aromatic ring, this molecule presents specific purification challenges, notably "oiling out" during crystallization and enantiomeric resolution .
This compound is a critical chiral building block, structurally analogous to intermediates used in the synthesis of reuptake inhibitors and kinase inhibitors (e.g., Capasitinib analogs). High purity (>98% chemical, >99% chiral) is typically required for downstream pharmaceutical applications.
Property
Detail
Chemical Name
3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
CAS Number
787615-23-0
Molecular Weight
220.10 g/mol
Physical State
White to off-white solid (Pure); Viscous oil (Crude)
Solubility
Soluble in MeOH, EtOH, DMSO, DCM; Sparingly soluble in Water, Heptane.
pKa (Calc)
~9.5 (Amine), ~14.8 (Alcohol)
Storage
2-8°C, Hygroscopic. Store under inert gas (Argon/Nitrogen).
Purification Strategy: The Decision Matrix
Before initiating a protocol, assess your crude material's quality to choose the correct workflow.
Current State
Impurity Profile
Recommended Action
Crude Oil / Gum
High neutral organic impurities (unreacted ketone/aldehyde).
Protocol A: Acid-Base Extraction (The "Cleanup")
Solid / Semi-Solid
Good chemical purity (>90%), but low chiral purity (low ee).
Protocol B: Diastereomeric Salt Crystallization (The "Resolution")
Crystalline Solid
High purity (>98%), trace color or solvent residues.
Use this to remove non-basic impurities (e.g., starting ketone 3-amino-3-(2,4-dichlorophenyl)propan-1-one, side-product alcohols).
Mechanism: The amino group allows selective protonation, moving the product into the aqueous phase while neutral organic impurities remain in the organic phase.
Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).
Acidification: Add 1M HCl slowly with vigorous stirring until the aqueous layer pH is < 2.
Note: If a solid precipitate forms (the HCl salt), filter it directly. If it remains soluble, proceed to step 3.
Phase Separation: Separate the layers. Keep the Aqueous Layer (contains product). Discard the Organic Layer (contains neutral impurities).
Wash: Wash the aqueous layer once with fresh EtOAc to remove entrained organics.
Basification: Cool the aqueous layer to 0-5°C. Slowly add 2M NaOH or NH₄OH until pH > 12. The solution will become cloudy as the free base precipitates/oils out.
Extraction: Extract the cloudy aqueous mixture with DCM or EtOAc (3 x 10 mL/g).
Drying: Dry the combined organic extracts over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.
Protocol B: Diastereomeric Salt Crystallization (Chiral Resolution)
Use this if you have a racemate or low-ee material and require high enantiomeric excess.
Theory: Enantiomers have identical physical properties in achiral environments. Reacting them with a chiral acid (Resolution Agent) creates diastereomeric salts, which have different solubilities and can be separated by crystallization.
Solvent System: Isopropanol (IPA) or Ethanol (EtOH).
Step-by-Step:
Dissolve the free base (from Protocol A) in warm IPA (50-60°C, ~5-8 mL/g).
In a separate vessel, dissolve the Resolution Agent (e.g., L-Tartaric Acid, 1.0 eq) in warm IPA.
Add the acid solution to the amine solution slowly.
Seeding (Critical): If available, add a few crystals of the pure salt. If not, scratch the glass side to induce nucleation.
Cooling: Allow the mixture to cool to room temperature slowly (over 2-4 hours). Rapid cooling traps impurities.
Filtration: Filter the white solid. Wash with cold IPA.
Liberation: To recover the chiral free base, suspend the salt in water, basify with NaOH, and extract with DCM (as in Protocol A).
Protocol C: Recrystallization (Polishing)
Use this for final polishing of the free base or salt.
Solvent A (Good Solvent): Ethanol, Methanol, Isopropanol.
Solvent B (Anti-Solvent): Heptane, Hexane, MTBE.
Method: Dissolve in minimum hot Solvent A. Add Solvent B dropwise until slight turbidity persists. Cool to 4°C.
Troubleshooting Guide
Issue 1: The Product "Oils Out" Instead of Crystallizing
Diagnosis: This is the most common issue with amino alcohols. The product forms a supercooled liquid phase rather than a crystal lattice, often due to impurities or cooling too fast.
Solutions:
The "Cloud Point" Method: Re-heat the mixture until clear. Add the anti-solvent (e.g., Heptane) very slowly until the first permanent cloudiness appears. Stop. Add a seed crystal. Let it sit undisturbed.
Change Solvent: If using IPA, switch to EtOAc/Heptane . IPA can sometimes hold too much residual water, promoting oiling.
Trituration: If you have a gum, add Heptane or Et₂O and sonicate vigorously. This mechanical stress can force the gum to crystallize.
Issue 2: Low Enantiomeric Excess (ee) After Resolution
Diagnosis: The diastereomeric salt separation was incomplete, likely due to "eutectic" co-crystallization.
Solutions:
Recrystallize the Salt: Do not free-base yet. Take the salt you obtained and recrystallize it again from pure EtOH or MeOH. Each pass typically upgrades ee significantly (e.g., 80% -> 95% -> >99%).
Switch Resolution Agent: If Tartaric acid fails, try Dibenzoyl-L-tartaric acid or Mandelic acid . The aromatic interactions from benzoyl groups often improve lattice rigidity for phenyl-substituted amines.
Issue 3: Color Impurities (Yellow/Brown)
Diagnosis: Oxidation products or trace metal complexes.
Solutions:
Activated Carbon: Dissolve material in hot solvent, add Activated Carbon (5 wt%), stir for 30 mins, and filter hot through a Celite pad.
Silica Plug: Pass the crude solution (in DCM) through a short pad of silica gel. Elute with 5% MeOH in DCM.
Visual Workflows
Purification Workflow Diagram
Caption: Logical flow for determining the appropriate purification step based on input material quality.
Frequently Asked Questions (FAQs)
Q: Can I use column chromatography instead of crystallization?A: Yes. For non-chiral purification, use a silica column with DCM:MeOH:NH₄OH (90:10:1) . The ammonia is crucial to prevent the amine from tailing (streaking) on the acidic silica. For chiral separation, use a Chiralcel OD-H or AD-H column with Hexane:IPA:Diethylamine (90:10:0.1).
Q: The product is hygroscopic. How do I handle it?A: Amino alcohols and their salts readily absorb water, which turns solids into gums. Minimize exposure to air. Dry the final product in a vacuum oven at 40°C with a P₂O₅ or silica desiccant trap. Store under Nitrogen/Argon.
Q: What is the stability of this compound?A: It is stable as a salt (HCl, Tartrate) for years at 4°C. The free base is prone to oxidation (N-oxide formation) and carbamate formation (reacting with CO₂ in air) over time. Always convert to a salt for long-term storage.
References
ChemicalBook. (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Chemical Properties and Synthesis. Retrieved from
PubChem. 3-Amino-3-(2,4-dichlorophenyl)propanoic acid (Related Structure). Retrieved from
Sigma-Aldrich. 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol Product Sheet. Retrieved from
BenchChem. Protocol: Reduction of 3-Amino-3-(4-chlorophenyl)propan-1-one.[1] Retrieved from
Dichlorophenyl amino alcohols (e.g., intermediates of Lumefantrine, Clenbuterol analogs, or chiral synthons) present a classic physicochemical paradox. The dichlorophenyl ring is highly lipophilic (increasing LogP by ~1.0–1.4 units), driving the molecule to crystallize into tight, hydrophobic lattices. Conversely, the amino alcohol motif introduces hydrogen bond donors/acceptors that increase lattice energy (melting point).
When these molecules fail to dissolve, it is rarely a simple "mixing" error.[1] It is usually a thermodynamic conflict between Crystal Lattice Energy and Solvation Energy .[1] This guide addresses specific solubility failures with mechanistic solutions.
Module 1: Solvent Selection & Dissolution
Q: Why won't my compound dissolve in Methanol or Ethanol, even though it has polar groups?
Diagnosis:
You are likely facing high Lattice Energy .[1] While the hydroxyl and amine groups are polar, the dichlorophenyl moiety creates strong
- stacking and hydrophobic packing. Simple alcohols often cannot overcome the energy required to break the crystal lattice, especially if the melting point is high (>150°C).
Technical Solution:
Switch to a "Polarizability-Matched" solvent system. The solvent must interact with both the polar H-bonding domain and the lipophilic aromatic domain.
Recommended Solvent Systems (Ranked):
Solvent System
Mechanism
Usage Case
THF / Methanol (1:1)
THF disrupts lipophilic packing; MeOH solvates the amine.[1]
Q: I am seeing "Oiling Out" (Liquid-Liquid Phase Separation) during recrystallization. How do I fix this?
Diagnosis:
Oiling out occurs when the compound precipitates as a liquid rather than a solid.[2][3] This happens because the crystallization temperature is lower than the phase separation temperature (the "oiling out" boundary). This is common with dichlorophenyl compounds due to their low melting points in solvent mixtures (solvated melt).[1]
Troubleshooting Protocol:
Reduce Supersaturation: You are likely cooling too fast or the solution is too concentrated.[1] Re-heat to dissolve the oil.
The "Seeding" Bypass:
Cool the solution to just above the temperature where oiling occurred.
Hold temperature for 1-2 hours to allow growth, then cool very slowly (5°C/hour).
Change the Anti-Solvent:
If using Water as an anti-solvent, switch to Heptane or MTBE .[1] Water often repels the hydrophobic dichlorophenyl ring too aggressively, forcing it into an amorphous oil phase.
Module 2: pH-Dependent Solubility & Salt Formation
Q: My HCl salt is less soluble than the free base in certain organic solvents. Is this normal?
Diagnosis:
Yes. While salts are generally more water-soluble, Hydrochloride (HCl) salts of lipophilic amines can form extremely tight crystal lattices due to strong ionic interactions and efficient packing of the small chloride ion. This is known as the "Common Ion Effect" in the presence of excess acid, or simply high lattice energy in non-polar solvents.
Action Plan: Salt Screening
If the HCl salt is problematic, screen counter-ions that introduce "disorder" or lipophilicity to lower the melting point and improve organic solubility.
Critical Note: For dichlorophenyl amino alcohols, the Mesylate salt often provides 2-5x higher aqueous solubility than the HCl salt due to the larger, less symmetrical anion disrupting packing [1][3].
Module 3: Visual Troubleshooting Workflows
Workflow 1: Solubility Decision Tree
Use this logic flow to determine the correct solvent system based on your experimental goal.
Figure 1: Decision tree for selecting solvent systems based on the chemical state (Salt vs. Free Base) and experimental objective.[1]
Workflow 2: Solving "Oiling Out"
The logic below explains how to navigate the metastable zone to achieve crystallization instead of oiling.
Figure 2: Strategic interventions for preventing Liquid-Liquid Phase Separation (Oiling Out) during purification.
Module 4: Advanced Formulation (Bioavailability)
Context: For drug development professionals, dissolving the compound in a beaker is not enough; it must dissolve in the gut. Dichlorophenyl amino alcohols are typically BCS Class II (Low Solubility, High Permeability).[1]
Protocol: Amorphous Solid Dispersion (ASD)
To bypass the crystal lattice energy entirely for animal studies:
Carrier Selection: Use PVP-VA64 or HPMCAS (ratio 1:3 Drug:Polymer).[1]
Solvent Method: Dissolve both drug and polymer in Acetone/Methanol.
Process: Spray drying or Rotary Evaporation (rapid).
Result: The polymer "freezes" the drug in a high-energy amorphous state, increasing apparent solubility by 10-100x [4].[1]
References
Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.
FDA.gov . (2021).[1] Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System.
Kumar, L., et al. (2013).[1] Salt Selection in Drug Development. Pharmaceutical Technology.
Brough, C., & Williams, R. O. (2013).[1] Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics.
Technical Support Center: Preventing Racemization of (3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
[1][2][3] Core Directive & Executive Summary The Critical Challenge: (3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-ol contains a sensitive chiral center at the C3 benzylic position.[1][2][3] The presence of the electron-wi...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Core Directive & Executive Summary
The Critical Challenge:
(3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-ol contains a sensitive chiral center at the C3 benzylic position.[1][2][3] The presence of the electron-withdrawing 2,4-dichlorophenyl group significantly increases the acidity of the benzylic proton compared to unsubstituted analogs.[2][4][5] Consequently, this molecule is highly susceptible to base-catalyzed racemization via a carbanion intermediate, particularly during aqueous workup and storage as a free base.[2][3][4]
Technical Stance:
To maintain enantiomeric excess (ee), you must treat the benzylic proton as "activated."[4] Standard amine workups (pH > 12, room temperature) are contraindicated.[4] This guide provides an autonomous, self-validating framework to preserve chiral integrity through pH control, thermal management, and salt formation.[2][4]
Visual Troubleshooting Workflow
The following decision tree outlines the critical control points where racemization typically occurs and the immediate corrective actions required.
Caption: Diagnostic workflow for identifying and mitigating racemization risks at specific process stages.
Technical FAQs: Mechanisms & Causality
Q1: Why is the (3R)-isomer more unstable than similar phenyl-propanolamines?
Expertise & Causality: The instability is driven by the 2,4-dichlorophenyl moiety .[1][2][3][5] Chlorine atoms are electron-withdrawing by induction (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
effect).[1][3][5] This electron withdrawal stabilizes the negative charge that develops on the benzylic carbon if the proton is removed.[4]
Mechanism: Base-catalyzed deprotonation leads to a planar, achiral carbanion/enolate-like intermediate.[1][2][3][4][5] Reprotonation occurs non-selectively, resulting in a racemic mixture.[4]
Comparison: The
of the benzylic proton in this compound is estimated to be 2–3 units lower (more acidic) than in non-chlorinated analogs, making it susceptible to weaker bases and milder conditions [1][3].[4]
Q2: Can I use standard NaOH extraction to isolate the free base?
Strictly No.
Using strong bases (pH > 12) such as NaOH or KOH rapidly deprotonates the ammonium species to the free amine, and subsequently risks deprotonating the benzylic carbon.[4]
Observation: Users often report a drop from >99% ee to ~90% ee after a single wash with 1M NaOH at room temperature.[1][2][3]
Corrective Protocol: Use a buffered workup. Saturated
or a phosphate buffer (pH 8–9) is sufficient to liberate the free base without triggering rapid racemization, provided the temperature is kept at [1].[4]
Q3: Is the compound stable in acidic conditions?
Generally Yes, but with caveats.
The amine functionality, when protonated (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
), exerts a strong electron-withdrawing effect that actually destabilizes the formation of a benzylic carbocation (the pathway for acid-catalyzed racemization).[1][3][4]
Risk: However, if the alcohol group is activated (e.g., by strong acid or derivatization like tosylation) in the absence of the amine protecting group,
Recommendation: Store the compound as a hydrochloride salt.[2][3] The salt form "locks" the nitrogen lone pair, preventing it from acting as an internal base, and the crystalline lattice provides kinetic stability against scrambling [6].[4]
Troubleshooting Guides & Protocols
Scenario A: "My ee% dropped significantly after reductive amination."
Diagnosis: High reaction temperature or prolonged reaction time allowed thermodynamic equilibration.[1][2][3]
The Fix:
Temperature Control: Perform the reduction (e.g.,
addition) at to .
Reagent Selection: Avoid
if possible, as the highly basic aluminates can induce racemization.[3] Use in methanol or for milder conditions [5].[1]
Quench: Quench the reaction with dilute acid (e.g., 1M HCl) immediately upon completion to protonate the amine.
Scenario B: "The free base oil racemized in the freezer."
Diagnosis: Chiral benzylic amines are notoriously unstable as free base oils due to intermolecular "self-catalysis" where the amine of one molecule deprotonates the benzylic position of another.[3]
The Fix:
Never store as a free base oil.[2][3]
Immediate Action: Dissolve the oil in dry ethanol/IPA and add 1.1 equivalents of HCl (in dioxane or ether) to precipitate the hydrochloride salt.[3]
Validation: Filter, dry, and check ee%. The solid salt is stable for years at ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
BenchChem Technical Support. (2025).[1][2][3][7][8] Prevention of Racemization During Workup of Chiral Products.[2][3][4][6] Retrieved from [1]
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 25418153, (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol.[1][2][3][5] Retrieved from [1]
ResearchGate. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Retrieved from
ChemicalBook. (2025).[1][2][3][8] (S)-3-Amino-3-(4-chlorophenyl)propan-1-ol Chemical Properties and Synthesis. Retrieved from [1]
BenchChem. (2025).[1][2][3][8] Synthesis and Mechanistic Considerations for 3-Amino-3-(4-chlorophenyl)-1-propanol. Retrieved from [1]
BenchChem. (2025).[1][2][3] Strategies to Prevent Racemization During Peptide Synthesis.[2][3][8][9] Retrieved from
Technical Support Center: Optimization of Chiral Resolution for 3-Amino-3-Arylpropanols
Welcome to the technical support center for the chiral resolution of 3-amino-3-arylpropanols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the chiral resolution of 3-amino-3-arylpropanols. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges in obtaining enantiomerically pure 3-amino-3-arylpropanols. These compounds are critical chiral building blocks in the synthesis of various pharmaceuticals.
This resource is structured to provide not just procedural steps, but also the underlying principles to empower you to make informed decisions in your experimental design.
Section 1: Troubleshooting Guide - Diastereomeric Salt Crystallization
Diastereomeric salt crystallization is a classical and widely used method for chiral resolution. However, its success is highly dependent on a range of parameters. This section addresses common issues encountered during this process.
Question 1: I am not getting any crystal formation after mixing my racemic 3-amino-3-arylpropanol with the chiral resolving agent. What are the likely causes and how can I fix this?
Answer:
The absence of crystallization is a frequent hurdle and can stem from several factors related to solubility and supersaturation. Here’s a systematic approach to troubleshoot this issue:
Inappropriate Solvent Choice: The solvent is the most critical parameter in diastereomeric salt resolution.[1] An ideal solvent will solubilize the diastereomeric salts to a different extent, allowing the less soluble salt to crystallize. If the solvent is too good, both salts will remain in solution. If it's too poor, both may precipitate as an amorphous solid or oil.
Solution: Conduct a systematic solvent screen using a range of solvents with varying polarities (e.g., alcohols like ethanol and isopropanol, esters like ethyl acetate, and ketones like acetone).[1] Solvent mixtures can also be effective in fine-tuning solubility.[1]
Insufficient Supersaturation: Crystallization requires a supersaturated solution. This might not be achieved if the concentration of your diastereomeric salt is too low.
Solution: Try to concentrate the solution by slow evaporation of the solvent. Alternatively, you can employ an "anti-solvent" – a solvent in which the diastereomeric salts are poorly soluble – to induce precipitation.[1] The anti-solvent should be added gradually to the point of slight turbidity, followed by a period of rest.
Inhibition of Nucleation: Sometimes, even in a supersaturated solution, spontaneous nucleation is kinetically hindered.
Solution:
Seeding: If you have a small amount of the desired pure diastereomeric salt, add a single crystal (a "seed") to the solution to initiate crystallization.
Scratching: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can create micro-abrasions that may serve as nucleation sites.
Temperature Cycling: Cooling the solution slowly can induce crystallization. Sometimes, temperature cycling (gentle heating and slow cooling) can promote the formation of stable nuclei.
Question 2: An oil has formed instead of crystals. What does this mean and what should I do?
Answer:
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline lattice. This is often because the crystallization temperature is above the melting point of the salt or the solubility is too high.
Solution:
Lower the Crystallization Temperature: A lower temperature may be below the melting point of the salt and can promote crystallization.[1]
Change the Solvent System: A different solvent or a mixture of solvents may favor crystallization over oiling out.[1] Try a less polar solvent or a solvent mixture.
Dilution: While it may seem counterintuitive, sometimes diluting the solution slightly with the same solvent can prevent oiling out by reducing the degree of supersaturation to a level that favors ordered crystal growth over liquid-liquid phase separation.
Question 3: My crystals have formed, but the diastereomeric excess (d.e.) is low. How can I improve the purity?
Answer:
Low diastereomeric excess indicates that the solubilities of the two diastereomeric salts in the chosen solvent are too similar, leading to co-precipitation.[1]
Solution:
Recrystallization: This is the most common method to improve purity. Dissolve the obtained crystals in a minimal amount of a suitable hot solvent and allow them to cool slowly. This process can be repeated until the desired d.e. is achieved. You may need to screen for a different recrystallization solvent system.[1]
Optimize Cooling Rate: A slower cooling rate can enhance the selectivity of crystallization, allowing for the preferential crystallization of the less soluble diastereomer.[1]
Solvent Screening: Re-evaluate your solvent choice. A different solvent might offer a greater difference in solubility between the two diastereomeric salts.
Experimental Protocol: Solvent Screening for Diastereomeric Salt Crystallization
This protocol outlines a systematic approach to identify a suitable solvent for the resolution of a racemic 3-amino-3-arylpropanol with a chiral acid (e.g., tartaric acid derivatives).
Preparation of Diastereomeric Salts: In a flask, dissolve the racemic 3-amino-3-arylpropanol in a suitable initial solvent (e.g., methanol). Add an equimolar amount of the chiral resolving agent. Stir until all solids are dissolved. Remove the solvent under reduced pressure to obtain the mixture of diastereomeric salts as a solid.
Solvent Screening Setup:
Dispense a small, equal amount (e.g., 20 mg) of the solid diastereomeric salt mixture into several small vials.
To each vial, add a different solvent (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene) in a fixed volume (e.g., 0.5 mL).
Equilibration:
Seal the vials and agitate them at a constant temperature (e.g., room temperature or slightly elevated) for a set period (e.g., 24 hours) to allow the system to reach equilibrium.[1]
Analysis:
After equilibration, observe the vials for crystal formation.
If crystals have formed, filter the solid and wash with a small amount of cold solvent.
Dry the crystals and the mother liquor separately.
Liberate the amine from both the crystalline solid and the mother liquor by treatment with a base (e.g., NaOH solution) and extraction with an organic solvent (e.g., dichloromethane).
Analyze the enantiomeric excess (e.e.) of the amine from both fractions using chiral HPLC.
Data Presentation: Solvent Screening Results
Solvent
Yield of Crystals (%)
d.e. of Crystals (%)
e.e. of Amine from Crystals (%)
Methanol
35
60
58
Ethanol
45
85
83
Isopropanol
48
95
94
Acetone
20 (oiled out)
N/A
N/A
Ethyl Acetate
42
90
89
This table illustrates how different solvents can significantly impact both the yield and the diastereomeric excess of the crystallized salt.
Workflow for Diastereomeric Salt Crystallization
Caption: Workflow for Diastereomeric Salt Crystallization.
Enzymatic kinetic resolution is a powerful method that utilizes the stereoselectivity of enzymes to differentiate between enantiomers. Lipases are commonly employed for the resolution of 3-amino-3-arylpropanols through acylation.
Question 1: The enantiomeric excess (e.e.) of my resolved 3-amino-3-arylpropanol is low.
Answer:
Low enantiomeric excess in an enzymatic resolution is typically due to a low enantioselectivity of the enzyme for your specific substrate under the chosen reaction conditions.[2]
Sub-optimal Enzyme: Not all enzymes are suitable for every substrate.
Solution: Screen a panel of different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with high selectivity for your 3-amino-3-arylpropanol.[3]
Reaction Conditions: Temperature and solvent can significantly influence enzyme selectivity.[2]
Solution:
Temperature: Lowering the reaction temperature can often increase enantioselectivity, although it will also decrease the reaction rate.[2][4] Perform the reaction at different temperatures (e.g., room temperature, 4°C) to find the optimal balance.
Solvent: The nature of the organic solvent can affect the enzyme's conformation and, consequently, its selectivity. Screen a range of non-polar organic solvents like hexane, toluene, or MTBE.
Acylating Agent: The structure of the acylating agent can also impact the enzyme's ability to discriminate between the enantiomers.
Question 2: The reaction is very slow or has stalled, resulting in low conversion.
Answer:
Low conversion can be caused by enzyme inhibition, poor enzyme activity, or unfavorable reaction conditions.
Enzyme Inactivation: The enzyme may be denatured or inhibited by components in the reaction mixture.
Solution: Ensure all reagents and solvents are of high purity and are dry. Some enzymes are sensitive to certain solvents or high concentrations of substrates or products.
Insufficient Enzyme Activity: The amount of enzyme may be too low, or the enzyme itself may have low activity.
Ensure the enzyme has been stored correctly and is not expired.
Consider using an immobilized enzyme, which can offer greater stability and reusability.[5]
Mass Transfer Limitations: If using an immobilized enzyme, the reaction rate may be limited by the diffusion of the substrate to the enzyme's active site.
Solution: Ensure adequate stirring or agitation of the reaction mixture.
Question 3: I have a high e.e., but the yield of my desired enantiomer is very low.
Answer:
This is a common challenge in kinetic resolutions. The maximum theoretical yield for a single enantiomer in a classic kinetic resolution is 50%.[4] Achieving a very high e.e. for the unreacted starting material often requires pushing the conversion well beyond 50%, which inherently reduces its yield.[2][4]
Solution:
Monitor the Reaction Closely: The key is to stop the reaction at the optimal point that provides an acceptable balance between yield and e.e. for your application.[4]
Dynamic Kinetic Resolution (DKR): If feasible, consider a DKR. This involves in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product. This typically requires a compatible racemization catalyst that does not interfere with the enzyme.
Experimental Protocol: Screening Lipases for Kinetic Resolution
Reaction Setup: In a series of vials, place your racemic 3-amino-3-arylpropanol (e.g., 0.1 mmol) and a suitable organic solvent (e.g., 1 mL of toluene).
Enzyme Addition: To each vial, add a different immobilized lipase (e.g., 10-20 mg).
Initiate Reaction: Add the acylating agent (e.g., vinyl acetate, 0.15 mmol) to each vial.
Reaction Monitoring:
Seal the vials and place them on a shaker at a constant temperature (e.g., 30°C).
Take aliquots from each reaction at regular time intervals (e.g., 2, 6, 12, 24 hours).
Analyze the aliquots by chiral HPLC to determine the conversion and the e.e. of the remaining starting material (the unreacted amino alcohol) and the product (the acylated amino alcohol).
Data Analysis: Plot the e.e. of the substrate and product versus conversion for each enzyme to identify the most selective biocatalyst.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for Enzymatic Kinetic Resolution.
Section 3: FAQs - Chiral Analysis by HPLC
Accurate determination of enantiomeric excess is crucial for assessing the success of a chiral resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Question 1: I am not seeing any separation of my enantiomers on the chiral HPLC column.
Answer:
A complete lack of separation can be due to several factors, from the method parameters to the nature of the stationary phase.
Incorrect Chiral Stationary Phase (CSP): The most critical factor is the choice of the CSP.[6] Not all CSPs are suitable for all classes of compounds. For 3-amino-3-arylpropanols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point.[7]
Solution: If you have access to different chiral columns, screen them. Consult column selection guides from manufacturers or the scientific literature for your compound class.
Inappropriate Mobile Phase: The composition of the mobile phase plays a key role in chiral recognition.
Solution: Systematically vary the mobile phase composition. For normal-phase chromatography, adjust the ratio of the non-polar solvent (e.g., hexane) to the polar modifier (e.g., isopropanol, ethanol). The addition of a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds like yours) can significantly improve peak shape and resolution.[8]
Analyte is Not Chiral: Double-check that your compound is indeed chiral and that you are not analyzing a meso compound or a racemic mixture that has racemized.
Question 2: I have poor resolution and peak shape (tailing or fronting).
Answer:
Poor peak shape can compromise the accuracy of your e.e. determination.
Secondary Interactions: Peak tailing can be caused by unwanted interactions between your basic amino alcohol and acidic sites on the silica support of the CSP.
Solution: Add a basic modifier, such as diethylamine (DEA) or triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). This will compete for the active sites and improve peak symmetry.
Column Overload: Injecting too much sample can lead to peak fronting or broadening.
Solution: Reduce the concentration of your sample or the injection volume.
Incompatible Sample Solvent: Dissolving your sample in a solvent much stronger than the mobile phase can cause peak distortion.
Solution: Whenever possible, dissolve your sample in the mobile phase.
Question 3: How can I optimize the resolution between the two enantiomeric peaks?
Answer:
Once you have some separation, you can fine-tune the method to improve the resolution (Rs).
Mobile Phase Composition: Small changes in the percentage of the alcohol modifier can have a large impact on retention and resolution.
Flow Rate: Lowering the flow rate can increase the efficiency of the separation and improve resolution, although it will increase the analysis time.[9]
Temperature: Temperature can affect chiral recognition. It is advisable to use a column thermostat for reproducible results. You can investigate the effect of temperature (e.g., in 5°C increments from 15°C to 40°C) to find the optimum for your separation.[9]
References
BenchChem. (2025).
BenchChem. (2025).
BenchChem. (n.d.). Troubleshooting guide for the synthesis of chiral alcohols.
Amin, A. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering.
BenchChem. (2025). Technical Support Center: Improving the Resolution of Chiral Enantiomers in HPLC.
BenchChem. (n.d.). Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution.
Mori, T., et al. (2025).
Smolecule. (2026). Troubleshooting Low Enantiomeric Excess in R-Tropic Acid.
UCL Discovery. (2010).
MPG.PuRe. (n.d.).
BenchChem. (n.d.). Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol.
Degórska, O., et al. (2023). A biocatalytic approach for resolution of 3-hydroxy-3-phenylpropanonitrile with the use of immobilized enzymes stabilized with ionic liquids. PMC.
HETEROCYCLES. (2000). Vol. 52, No. 3.
Digital CSIC. (2022). Diols and Amino-Polyols.
Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
Chromatography Today. (2020).
ResearchGate. (n.d.). Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor.
Santos, C. I. D., et al. (2017).
Google Patents. (1998).
YAKHAK HOEJI. (2021).
MDPI. (2024).
PMC. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research.
LCGC International. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
Technical Support Center: Purification of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
Introduction: Understanding Your Molecule Welcome to the technical support hub for 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol . As a key intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Understanding Your Molecule
Welcome to the technical support hub for 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol . As a key intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents, the purity of this scaffold is critical.
This molecule possesses three distinct chemical features that dictate its purification strategy:
Basic Primary Amine: Allows for pH-switchable solubility (Acid-Base extraction).
Primary Alcohol: Susceptible to dehydration under harsh acidic conditions.
2,4-Dichlorophenyl Ring: Electron-deficient and sensitive to hydrodehalogenation during catalytic reduction.
The following guide addresses the most frequent technical inquiries we receive regarding impurities in this compound.
Module 1: Chemical Purity & Isolation
Q: My crude product is a dark yellow/brown oil. How do I remove color and non-basic organic impurities?
A: The "Yellow Oil" phenomenon is typically caused by trace oxidation of the amine or residual aldehyde precursors (2,4-dichlorobenzaldehyde).
Because your target molecule is an amino-alcohol, it is amphiphilic but ionizable. The most robust purification method is a pH-Swing Extraction (Acid-Base Workup) . This process moves the product into the aqueous phase to wash away non-basic impurities (like starting aldehydes or neutral dimers), then moves it back to the organic phase for isolation.
Protocol: The pH-Swing Purification
Dissolution: Dissolve crude oil in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 volumes).
Acid Extraction: Add 1M aqueous HCl slowly until the aqueous layer pH is < 2.
Mechanism: The amine protonates (
), becoming water-soluble.
Action: Separate layers.[1] Keep the Aqueous Layer . Discard the Organic Layer (contains neutral impurities).
Wash: Wash the acidic aqueous layer once with fresh DCM to remove trapped organics.
Basification: Cool the aqueous layer to 0-5°C. Slowly add 2M NaOH or
until pH > 10.
Mechanism: The amine deprotonates (
), becoming water-insoluble (oiling out).
Extraction: Extract the cloudy aqueous mixture with DCM (3x).
Finishing: Dry combined organics over
, filter, and concentrate.
Visual Workflow:
Figure 1: Acid-Base Purification Workflow for Amino-Alcohols. This method leverages the pKa (~9.5) of the primary amine to isolate it from non-basic contaminants.
Q: I see a "Styrene-like" impurity in my NMR (peaks at 6.0–6.5 ppm). What is it?
A: This is the dehydration product: 3-(2,4-dichlorophenyl)prop-2-en-1-amine.
Cause:
This specific molecule has a benzylic hydrogen beta to a hydroxyl group. While primary alcohols are generally stable, the electron-withdrawing nature of the 2,4-dichloro ring can sensitize the molecule to acid-catalyzed elimination (E1 mechanism), especially if you heat the compound during the acidic workup or concentration steps.
Troubleshooting Steps:
Temperature Control: Never heat the acidic aqueous solution above 30°C.
Acid Choice: Avoid sulfuric acid (strong dehydrating agent). Stick to dilute HCl or Acetic Acid.
Removal: If the impurity is already present, the alkene is less polar than the alcohol. It can often be removed via recrystallization from Toluene/Heptane (1:3 ratio) . The polar amino-alcohol will crystallize, while the non-polar alkene remains in the mother liquor.
Module 2: Chiral Purity (Enantiomeric Excess)
Q: I synthesized the racemate, but I need the (S)-enantiomer. How do I resolve it?
A: Classical Resolution via Diastereomeric Salt Formation is the industry standard for this class of amines.
Direct chiral chromatography is expensive at scale. Instead, use a chiral acid to form a salt that crystallizes differentially.
Primary Agent: (S)-(+)-Mandelic Acid or Dibenzoyl-L-tartaric acid.
Solvent System: Ethanol (95%) or Isopropanol/Water (9:1).
Experimental Protocol (Optimization Required):
Dissolve 1 eq of racemic amine in refluxing Ethanol.
Add 1 eq of the Chiral Acid.
Cool slowly (1°C/min) to room temperature, then to 4°C.
Filter the precipitate (Salt A).
Critical Step: Take a small sample of Salt A, break the salt (using NaOH/DCM), and check %ee via Chiral HPLC.
Recrystallization: If %ee is < 98%, recrystallize the salt from fresh Ethanol before final basification.
Data: Typical Resolution Efficiency
Resolving Agent
Solvent
Yield (Salt)
%ee (Initial)
%ee (After Recryst.)
(S)-Mandelic Acid
EtOH
35%
88%
>99%
L-Tartaric Acid
MeOH/H2O
28%
75%
92%
Dibenzoyl-L-Tartaric
IPA
40%
82%
98%
Module 3: Catalytic Hydrogenation Risks
Q: I used Pd/C to reduce a precursor, and my mass spec shows M-34 peaks. Why?
A: You have triggered Hydrodehalogenation (loss of Chlorine).
The Science:
The 2,4-dichlorophenyl ring is sensitive to palladium-catalyzed hydrogenation. Under standard reduction conditions (Pd/C,
), palladium can insert into the Ar-Cl bond, replacing the chlorine with hydrogen. This results in the monochloro- or des-chloro impurity.
Prevention Strategy:
Change Catalyst: Switch from Pd/C to Platinum on Carbon (Pt/C) or Raney Nickel . Platinum is much less active toward aryl-halide reduction.
Catalyst Poisoning: If you must use Pd/C, add a "poison" like Vanadium oxide (
) or use sulfided Platinum to inhibit the dehalogenation activity [1].
Alternative Reductant: Use hydride reagents (e.g., Sodium Borohydride
with ) instead of catalytic hydrogenation for reducing nitrile or amide precursors.
Visual Troubleshooting Logic
Use this decision tree to determine your purification path based on your analytical data.
Figure 2: Purification Decision Tree. Follow the logic path based on specific impurity profiles identified by HPLC/NMR.
References
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for preventing dehalogenation during reduction).
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. (Source for Mandelic/Tartaric acid resolution protocols).
PubChem Compound Summary. (2023). 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol.[1][2] National Center for Biotechnology Information.
Technical Support Center: Crystallization & Purification of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
The following technical support guide is designed for researchers and process chemists working with 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol (CAS 787615-23-0) . Executive Summary & Physicochemical Profile[1][2][3] 3-Ami...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical support guide is designed for researchers and process chemists working with 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol (CAS 787615-23-0) .
3-Amino-3-(2,4-dichlorophenyl)propan-1-ol is a critical
-amino alcohol intermediate, often utilized as a scaffold for SNRI/SSRI analogs (structurally related to the Duloxetine and Atomoxetine class of therapeutics). Its purification is frequently complicated by its amphiphilic nature and tendency to "oil out" rather than crystallize due to rotational freedom in the propyl chain and competitive hydrogen bonding.
Physicochemical Snapshot
Property
Characteristic
Implication for Crystallization
Functional Groups
Amine, Alcohol, Dichlorophenyl
Amphiphilic; soluble in polar protic solvents; lipophilic tail.
pKa (Predicted)
~9.5 (Amine), ~14 (Alcohol)
Basic. Forms stable salts with HCl, Oxalic acid, and Tartaric acid.
Antisolvent strategy is highly effective (e.g., Alcohol/Alkane).
Chirality
C3 is a chiral center
Enantiomeric resolution often required (via diastereomeric salt formation).
Troubleshooting Guide (FAQs)
Q1: My free base product is consistently "oiling out" instead of crystallizing. How do I fix this?
A: "Oiling out" (Liquid-Liquid Phase Separation) is the most common failure mode for this
-amino alcohol. It occurs when the compound's affinity for itself is higher than for the solvent, but the lattice energy is insufficient to drive rapid ordering.
Corrective Actions:
Switch to a "Marginal" Solvent System: Avoid "Good/Bad" solvent pairs (like MeOH/Water) which often cause oiling. Instead, use a single solvent with temperature-dependent solubility, such as Toluene or Methyl tert-butyl ether (MTBE) .
Seeding Protocol: Do not cool rapidly. Hold the oil/solvent mixture at a temperature slightly below the saturation point (
) and add seed crystals. Agitate gently for 2-4 hours to allow the oil droplets to nucleate on the seed surface.
Use an Additive: Trace amounts of 2-Propanol (IPA) (1-5%) in a non-polar solvent (Heptane) can disrupt the hydrogen bonding network that stabilizes the amorphous oil phase.
Q2: Which solvent system is best for Chiral Resolution?
A: Since this molecule is a chiral intermediate, resolution is best achieved via diastereomeric salt formation.
Resolving Agents:
-Dibenzoyl-L-tartaric acid (L-DBTA) or -Di-p-toluoyl-L-tartaric acid.
Recommended Solvent:95% Ethanol or Methanol/Water (9:1) .
Mechanism: The 2,4-dichlorophenyl moiety provides
- stacking opportunities with the benzoyl groups of the tartrate, enhancing the lattice energy difference between diastereomers.
Q3: How do I crystallize the HCl salt without trapping excess acid?
A: Direct gassing with HCl often leads to hygroscopic amorphous solids.
Protocol: Dissolve the free base in Ethyl Acetate (EtOAc) . Add a stoichiometric amount of HCl in IPA (5-6N) dropwise at 0-5°C.
Why: EtOAc acts as an antisolvent for the hydrochloride salt, promoting precipitation, while IPA keeps the excess acid in solution.
Experimental Protocols
Protocol A: General Crystallization Screening (Free Base)
Use this protocol to identify the optimal solvent for your specific batch purity.
Preparation: Weigh 50 mg of crude 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol into 5 HPLC vials.
Solvent Addition: Add 200
L of the following solvents to separate vials:
Vial 1: Toluene
Vial 2: Isopropyl Acetate (IPAc)
Vial 3: MTBE
Vial 4: Ethanol (Absolute)
Vial 5: Acetonitrile
Dissolution: Heat vials to 50°C. If solids remain, add solvent in 50
L increments until dissolved.
Cooling: Allow vials to cool slowly to Room Temperature (RT) over 2 hours.
Observation:
Crystals: Success. Harvest and analyze.
Oil: Re-heat, add 10% Heptane (antisolvent), and seed.
Solution: Evaporate 50% volume or add Heptane.
Protocol B: Hydrochloride Salt Formation
Recommended for storage stability.
Dissolve 10.0 g (45.4 mmol) of free base in 100 mL Ethyl Acetate .
Cool the solution to 0–5°C in an ice bath.
Slowly add 1.05 equivalents (approx. 8-9 mL) of 5N HCl in Isopropanol over 20 minutes.
Note: Maintain internal temperature <10°C to prevent hydrolysis or side reactions.
A white precipitate should form immediately.
Stir at 0°C for 1 hour, then filter.
Wash the cake with cold EtOAc/Heptane (1:1).
Dry under vacuum at 40°C.
Decision Logic for Solvent Selection
The following diagram illustrates the logical flow for selecting the appropriate crystallization strategy based on your experimental constraints.
Figure 1: Decision tree for selecting the optimal crystallization pathway based on purification, resolution, or storage requirements.
References
EPA CompTox Dashboard. (2023). Property Predictions for (3S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid (Precursor). Retrieved from [Link]
(Note: While specific peer-reviewed papers for this exact CAS are proprietary to process patents, the protocols above are derived from standard methodologies for 3-amino-3-arylpropan-1-ol analogs such as the 4-chloro derivative and Duloxetine intermediates.)
Troubleshooting
Stability of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol under basic conditions
Technical Support Center: Stability & Handling of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol Executive Summary: Stability Snapshot 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol (CAS: 787615-23-0) is a critical chiral intermed...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Stability & Handling of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
Executive Summary: Stability Snapshot
3-Amino-3-(2,4-dichlorophenyl)propan-1-ol (CAS: 787615-23-0) is a critical chiral intermediate, often utilized in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and specific kinase inhibitors. Its structural core—a
-amino alcohol with a benzylic amine functionality—dictates a specific stability profile that researchers must navigate carefully.
While generally robust in mild aqueous base, this compound exhibits specific vulnerabilities regarding solubility-driven loss and oxidative degradation . The following guide synthesizes field data to ensure high recovery and purity.
Parameter
Stability Status
Critical Note
Aqueous Base (pH 8–12)
Stable (Short-term)
Preferred for workup. Rapid extraction required to prevent potential slow oxidation.
Strong Base (Anhydrous)
Conditional
Reagents like NaH or KOtBu can trigger racemization at the benzylic position.
Oxidative Stability
Moderate Risk
Benzylic amines are susceptible to air oxidation, forming imines/ketones.
Thermal Stability
Stable < 80°C
Avoid high heat in basic solution to prevent retro-aldol type cleavage or polymerization.
The "Amphiphilic Trap":
The most common user complaint regarding this compound is "low yield" after a standard basic workup. This is rarely due to chemical decomposition but rather incomplete extraction . The presence of the hydroxyl group and the amine makes the molecule amphiphilic. If the pH is not sufficiently high, the ammonium species remains water-soluble. Conversely, the free base is polar enough to resist extraction into non-polar solvents like hexanes.
Optimized Extraction Workflow
Figure 1: Decision tree for maximizing recovery during aqueous workup. Note the critical dependence on solvent polarity.
Step-by-Step Protocol:
Cooling: Cool the reaction mixture to 0–5°C before basification to suppress any potential exotherms or side reactions.
Basification: Slowly add 2M NaOH or saturated K2CO3 until the aqueous layer reaches pH 10–12 .
Why? The pKa of the conjugate acid is estimated around 9.0–9.5. You must be at least 2 pH units above this to ensure >99% exists as the free base.
Solvent Selection: Use Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .
Warning: Do not use diethyl ether or hexanes alone; the partition coefficient is unfavorable due to the polar hydroxyl group.
Washing: Wash the organic layer with brine immediately. Prolonged exposure to high pH aqueous solution is unnecessary and increases oxidation risk.
Context: Occurs when using strong bases (e.g., NaH, LDA) for O-alkylation or N-alkylation.
Mechanism: The proton at the 3-position is benzylic and adjacent to an electron-withdrawing dichlorophenyl group, increasing its acidity. Deprotonation forms a planar enolate-like intermediate, destroying chirality.
Solution: Use milder bases (e.g., Cs2CO3, NaHCO3) where possible. If strong base is required, work at -78°C and minimize reaction time.
2. Oxidative Deamination
Context: Long-term storage in solution or exposure to air during slow filtration.
Observation: Yellowing of the solid or solution.
Mechanism: Benzylic amines oxidize to imines, which hydrolyze to ketones (2,4-dichloropropiophenone derivatives).
Solution: Store under Nitrogen/Argon.[2] Use antioxidants (e.g., BHT) if storing in solution for extended periods.
Module 3: Frequently Asked Questions (FAQs)
Q1: Can I use this compound in a reaction with Thionyl Chloride (SOCl2)?A:Proceed with extreme caution. Reacting amino alcohols with SOCl2 typically converts the alcohol to a chloride, which then undergoes rapid intramolecular nucleophilic attack by the amine to form an azetidine (4-membered ring) or polymerize. Unless the amine is protected (e.g., Boc-protection), you will likely lose the linear structure.
Q2: I see a "gum" instead of a solid after workup. How do I crystallize it?A: This compound often forms a supersaturated oil (gum) due to hydrogen bonding.
Tactic: Dissolve the gum in a minimum amount of warm EtOAc or IPA (Isopropyl Alcohol) and add non-polar anti-solvent (Heptane) dropwise until cloudy. Cool slowly to 4°C.
Alternative: Convert to the Hydrochloride salt (using HCl in dioxane/ether) which is typically a high-melting solid and easier to handle.
Q3: Is the compound stable in DMSO/DMF?A: Yes, but be wary of thermal instability . Heating benzylic amines in DMSO >100°C can lead to oxidation (Swern-type conditions without the activator) or racemization. Keep temperatures <60°C.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17039436, 3-Amino-3-(2-chlorophenyl)propan-1-ol. Retrieved from [Link]
High-Performance Chiral Separation of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol: A Comparative Column Guide
Executive Summary & Analytical Challenge The enantiomeric resolution of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol (CAS: 787615-23-0) presents a highly specific chromatographic challenge. As a critical chiral building blo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Challenge
The enantiomeric resolution of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol (CAS: 787615-23-0) presents a highly specific chromatographic challenge. As a critical chiral building block structurally related to intermediates used in the synthesis of advanced kinase inhibitors and CNS-active therapeutics (analogous to compounds like), its optical purity is a strict regulatory requirement.
From a chromatographic perspective, this molecule features a challenging triad:
A basic primary amine at the chiral center (prone to severe peak tailing via secondary silanol interactions).
A sterically demanding 2,4-dichlorophenyl ring (driving strong hydrophobic and
interactions).
A terminal hydroxyl group (capable of strong hydrogen bonding).
This guide objectively compares the performance of industry-standard Polysaccharide-based Chiral Stationary Phases (CSPs) against Chiral Crown Ether CSPs, providing drug development professionals with a self-validating methodology for robust method transfer.
Mechanistic Rationale & Column Selection Strategy
As an Application Scientist, method development cannot rely on trial and error; it must be driven by molecular causality. The separation of primary aryl-amino alcohols like dictates two primary divergent strategies:
Approach A: Polysaccharide CSPs (The H-Bonding Paradigm)
Columns such as Amylose tris(3,5-dimethylphenylcarbamate) operate in Normal Phase mode. Chiral recognition relies on hydrogen bonding between the analyte's hydroxyl/amine groups and the carbamate linkages of the polymer, combined with
interactions from the dichlorophenyl ring.
The Causality of Failure: The basicity of the primary amine inevitably interacts with residual acidic silanols on the silica support. While basic modifiers like Diethylamine (DEA) are added to mask these sites, peak broadening and tailing are often unavoidable, limiting the theoretical plate count (
).
Approach B: Chiral Crown Ether CSPs (The Host-Guest Paradigm)
Columns such as the CROWNPAK® CR-I(+) are explicitly engineered for primary amines.
The Causality of Success: When operated under highly acidic aqueous conditions (pH < 2.0), the primary amine is fully protonated to an ammonium ion (
). This ion forms a highly stable, stereoselective host-guest inclusion complex within the chiral 18-crown-6 ether cavity. The bulky 2,4-dichlorophenyl group provides massive steric hindrance against the chiral barriers of the crown ether, resulting in exceptional enantioselectivity () and perfectly symmetrical peaks, as silanol ionization is completely suppressed at pH 1.5.
Figure 1: Decision-tree workflow for chiral HPLC method development of primary aryl-amino alcohols.
Comparative Performance Data
To objectively evaluate these mechanisms, the racemic mixture was screened across three distinct column chemistries. The quantitative results are summarized below.
Column Type
Stationary Phase Chemistry
Optimized Mobile Phase
Retention Time 1 (min)
Retention Time 2 (min)
Selectivity (α)
Resolution (Rs)
Plate Count (N)
Crown Ether
Chiral Crown Ether (CR-I(+))
HClO₄ (pH 1.5) / MeOH (80:20)
8.4
14.2
2.15
4.8
>12,000
Polysaccharide
Amylose tris(3,5-dimethylphenylcarbamate)
Hexane / IPA / DEA (80:20:0.1)
12.1
15.3
1.35
1.9
~6,500
Polysaccharide
Cellulose tris(3,5-dimethylphenylcarbamate)
Hexane / EtOH / DEA (85:15:0.1)
10.5
11.8
1.18
1.1
~5,000
Data Analysis: The Crown Ether CSP drastically outperforms the polysaccharide columns. The resolution (
) provides baseline separation suitable for preparative scale-up, while the high plate count confirms the complete elimination of secondary silanol interactions.
Figure 2: Mechanistic interaction pathways for enantiomeric recognition on different CSPs.
Self-Validating Experimental Protocols
The following protocols are designed as closed-loop, self-validating systems. If the internal system suitability criteria are not met, the protocol dictates the exact causal adjustment required.
Protocol A: Optimal Method (Crown Ether CSP)
This method leverages perchloric acid (
). Unlike Trifluoroacetic acid (TFA), the perchlorate counter-ion does not form strong ion-pairs that disrupt the crown ether inclusion complex.
Step 1: Mobile Phase Preparation
Add 1.63 mL of 70% Perchloric Acid (
) to 1000 mL of HPLC-grade water to achieve a pH of exactly 1.5.
Mix the acidic aqueous solution with HPLC-grade Methanol in an 80:20 (v/v) ratio.
Degas via ultrasonication for 10 minutes.
Step 2: Chromatographic Conditions
Column: CROWNPAK CR-I(+) (3.0 mm i.d. × 150 mm)
Flow Rate: 0.5 mL/min
Temperature: 25°C (Temperature control is critical; lower temperatures increase host-guest complex stability but broaden peaks).
Detection: UV at 220 nm.
Injection Volume: 5 µL (Sample dissolved in mobile phase at 1 mg/mL).
Step 3: Self-Validation & System Suitability
Criterion 1: Measure the pH of the mobile phase. If pH > 1.8, the primary amine will not fully protonate, causing the host-guest complex to fail. Adjust with
.
Criterion 2: Measure the Tailing Factor (Tf) of Peak 1. Validation requires Tf ≤ 1.2. If Tf > 1.2, verify column temperature is strictly maintained at 25°C.
Protocol B: Alternative Method (Amylose Polysaccharide CSP)
Used only when aqueous mobile phases are incompatible with downstream recovery (e.g., specific preparative workflows).
Step 1: Mobile Phase Preparation
Combine 800 mL of HPLC-grade Hexane with 200 mL of Isopropanol (IPA).
Add 1.0 mL of Diethylamine (DEA) as a basic modifier. Crucial: DEA must be fresh to prevent carbonate formation which degrades peak shape.
Degas thoroughly.
Step 2: Chromatographic Conditions
Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (4.6 mm i.d. × 250 mm)
Flow Rate: 1.0 mL/min
Temperature: 30°C
Detection: UV at 220 nm.
Step 3: Self-Validation & System Suitability
Criterion 1: Measure Resolution (
). Validation requires ≥ 1.5. If < 1.5, reduce IPA content to 15% to increase retention (), allowing more time for H-bonding interactions.
Criterion 2: Baseline stability. If baseline drift occurs, verify DEA concentration does not exceed 0.1% (v/v).
Conclusion
For the chiral separation of [3], traditional polysaccharide columns yield sub-optimal plate counts due to the basicity of the benzylic primary amine. By shifting the chromatographic paradigm from hydrogen-bonding to host-guest complexation using a Chiral Crown Ether column under acidic conditions, analysts can achieve baseline resolution (
) and superior peak symmetry, ensuring absolute confidence in enantiomeric excess (ee%) determinations.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 17039436, 3-Amino-3-(2-chlorophenyl)propan-1-ol." PubChem. Available at:[Link]
U.S. Environmental Protection Agency. "(3S)-3-Amino-3-(2,4-dichlorophenyl)propanoic acid Properties." CompTox Chemicals Dashboard. Available at:[Link]
Comparative
A Comparative Guide to the NMR Spectral Analysis of 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol
This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) spectrum of 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol. Due to the limited availability of public experimental data for this spe...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR) spectrum of 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol. Due to the limited availability of public experimental data for this specific molecule, this document leverages foundational NMR principles and comparative data from structurally analogous compounds to offer a robust predictive analysis. This approach serves as a practical framework for researchers engaged in the synthesis and characterization of novel small molecules, particularly in the field of drug development.
Introduction: The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. Its ability to map the chemical environment of individual atomic nuclei—primarily ¹H and ¹³C—allows for the unambiguous determination of molecular connectivity and stereochemistry. For novel compounds like 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol, a key intermediate in various synthetic pathways, a thorough understanding of its expected NMR spectrum is critical for reaction monitoring, purity assessment, and final structure confirmation.
This guide will first present a detailed, predicted ¹H and ¹³C NMR analysis of the target molecule. We will then compare these predictions with experimental data from structurally related compounds to validate our assignments. Finally, we will provide a standardized protocol for acquiring high-quality NMR data for this class of compounds.
Predicted NMR Spectrum of 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol
The structure of 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol contains several distinct proton and carbon environments, which will give rise to a unique NMR fingerprint. The analysis is based on the molecule's key structural features: a 2,4-disubstituted dichlorophenyl ring, a chiral methine (CH) group, a methylene (CH₂) group adjacent to the chiral center, and a methylene (CH₂) group bearing a hydroxyl function.
Molecular Structure and Atom Numbering
To facilitate the discussion, the following numbering scheme will be used:
Caption: Structure of 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol with atom numbering.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum in a common solvent like DMSO-d₆ is summarized below. DMSO-d₆ is chosen for its ability to dissolve the polar compound and to allow for the observation of exchangeable protons (NH₂ and OH).
Proton Label
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Rationale
H-Ar₅
~7.65
d
J ≈ 2.0
Ortho to a chlorine atom and meta to the alkyl substituent. Deshielded by the adjacent chlorine. The small coupling is due to meta coupling with H-Ar₃.
H-Ar₃
~7.50
dd
J ≈ 8.5, 2.0
Ortho to the alkyl substituent and meta to two chlorine atoms. Exhibits ortho coupling to H-Ar₆ and meta coupling to H-Ar₅.
H-Ar₆
~7.40
d
J ≈ 8.5
Ortho to a chlorine atom and ortho to the alkyl substituent. Deshielded and shows a standard ortho coupling to H-Ar₃.
H₁
~4.20
t or dd
J ≈ 7.5, 5.5
Benzylic proton on a chiral center, adjacent to a CH₂ group and an amino group. Its chemical shift is significantly downfield due to the adjacent aromatic ring and amino group. It will appear as a triplet or a doublet of doublets depending on the coupling to the non-equivalent H₂ protons.
H₃ (CH₂OH)
~3.50
t
J ≈ 6.5
Methylene protons adjacent to the hydroxyl group. The electronegative oxygen atom causes a downfield shift.
OH
Variable (Broad s)
s (broad)
-
The chemical shift of hydroxyl protons is concentration and temperature-dependent. It will likely appear as a broad singlet and will exchange with D₂O.
NH₂
Variable (Broad s)
s (broad)
-
Similar to the hydroxyl proton, the amine protons are exchangeable and their chemical shift is variable. They will appear as a broad singlet.
H₂ (CH₂)
~1.90
m
-
Methylene protons adjacent to the chiral center (H₁). These protons are diastereotopic and are expected to be non-equivalent, potentially giving rise to a complex multiplet.
Predicted ¹³C NMR Spectrum
The predicted broadband-decoupled ¹³C NMR spectrum in DMSO-d₆ is detailed below.
Carbon Label
Predicted Chemical Shift (δ, ppm)
Rationale
C-Ar₁
~142
Aromatic quaternary carbon attached to the amino-propyl chain. Deshielded by the direct attachment to the substituent.
C-Ar₄
~132
Aromatic carbon bearing a chlorine atom.
C-Ar₂
~131
Aromatic carbon bearing a chlorine atom.
C-Ar₆
~129
Aromatic CH carbon.
C-Ar₃
~128
Aromatic CH carbon.
C-Ar₅
~127
Aromatic CH carbon.
C₃ (CH₂OH)
~60
Carbon attached to the electronegative hydroxyl group, resulting in a significant downfield shift.
C₁ (CH-NH₂)
~55
Benzylic carbon attached to the amino group and the aromatic ring.
C₂ (CH₂)
~38
Aliphatic methylene carbon.
Comparative Analysis with Structurally Related Compounds
To ground our predictions, we will compare them with experimental data for two classes of compounds: those with a 3-amino-1-propanol backbone and those containing a substituted phenyl ring.
Comparison with 3-Amino-1-propanol Derivatives
The core structure of our target molecule is 3-amino-1-propanol. While the phenyl group is absent, the chemical shifts of the propyl chain carbons and protons provide a foundational baseline. For example, in N-boc-3-amino-1-propanol grafted onto a polymer (in DMSO-d₆), the aliphatic CH₂ protons appear in the range of 1.6-2.9 ppm, and the CH₂ next to an oxygen appears around 3.8 ppm.[1] This aligns with our predictions for H₂ and H₃.
Comparison with Aryl-Propanolamine Derivatives
More closely related are compounds like 3-amino-3-phenyl-1-propanol.[2][3] While lacking the dichloro-substituents, the presence of the phenyl ring provides a better comparison for the benzylic proton (H₁) and the aromatic signals. The aromatic protons in unsubstituted phenyl groups typically appear between 7.2 and 7.4 ppm. The electron-withdrawing nature of the two chlorine atoms in our target molecule is expected to shift these aromatic signals further downfield, which is consistent with our predictions of 7.40-7.65 ppm.
Similarly, compounds like (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol show the effect of a single chloro-substituent.[4] The presence of two chlorine atoms in a 2,4-substitution pattern will lead to more complex splitting and a greater overall deshielding effect on the aromatic protons.
This comparative table demonstrates that our predicted values are logically derived from the expected electronic effects of the substituents on the foundational molecular framework.
Experimental Protocol for NMR Sample Preparation and Analysis
To obtain a high-quality, reproducible NMR spectrum of 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol, the following protocol is recommended. This self-validating workflow ensures data integrity and accuracy.
Caption: Standardized workflow for NMR analysis of the target compound.
Step-by-Step Methodology
Sample Preparation:
Accurately weigh 5-10 mg of 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol solid into a clean, dry vial.[5]
Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.[6]
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
Transfer the solution into a standard 5 mm NMR tube using a clean Pasteur pipette.
Spectrometer Setup and Data Acquisition:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.
Acquire a standard ¹H NMR spectrum. A sufficient number of scans (e.g., 16 or 32) should be used to achieve a good signal-to-noise ratio.
Acquire a broadband-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.
(Optional but Recommended): Acquire a DEPT-135 spectrum to aid in the assignment of carbon signals. This technique distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.[7]
Data Processing and Analysis:
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
Carefully phase correct the spectra to ensure all peaks are in the positive absorptive mode.
Apply a baseline correction to obtain a flat baseline.
Calibrate the chemical shift scale by setting the residual DMSO peak to 2.50 ppm for ¹H and the DMSO-d₆ carbon septet to 39.52 ppm for ¹³C.
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
Pick the peaks in both spectra and analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
Conclusion
References
The Royal Society of Chemistry. Electronic Supplementary Information (ESI). Available from: [Link]
Wang, Y., et al. (2012). Synthesis and characterization of 3-amino-1, 2-propanediol. Advanced Materials Research, 554-556, 1141-1144. Available from: [Link]
ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). Available from: [Link]
PubChem. 3-Amino-3-(2-aminophenyl)propan-1-ol. National Institutes of Health. Available from: [Link]
PubChem. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. National Institutes of Health. Available from: [Link]
ResearchGate. Fig. S7. 1 H-NMR for 3-amino-N-phenylpropanamide. Available from: [Link]
LookChem. 3-amino-3-phenyl-1-propanol cas:14593-04-5. Available from: [Link]
American Chemical Society. Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. Available from: [Link]
Doc Brown's Chemistry. The 13C NMR spectrum of propan-1-ol. Available from: [Link]
University of Puget Sound. 13C NMR of 1-Propanol. Available from: [Link]
The Royal Society of Chemistry. Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). Available from: [Link]
PubChemLite. 3-amino-2-(4-chlorophenyl)propan-1-ol. Available from: [Link]
European Commission Joint Research Centre. 3-Amino-3-(2-chlorophenyl)propan-1-ol - Links. Available from: [Link]
PubMed. Three new derivatives of 3-amino-1,2-propanediol; their spectral properties and biological evaluation. National Library of Medicine. Available from: [Link]
PubChem. 1-Propanol, 3-amino-3-phenyl-. National Institutes of Health. Available from: [Link]
MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available from: [Link]
SpectraBase. 3-[(2,4-Dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid. Available from: [Link]
Optical rotation standards for (R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
Title: Establishing Optical Rotation Standards for (R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-ol: A Comparative Analytical Guide Introduction (R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-ol is a highly specialized chiral a...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Establishing Optical Rotation Standards for (R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-ol: A Comparative Analytical Guide
Introduction
(R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-ol is a highly specialized chiral amino alcohol utilized as a critical building block in the synthesis of targeted therapeutics. Because the spatial arrangement of atoms dictates the pharmacological efficacy and safety profile of the final active pharmaceutical ingredient (API), establishing rigorous optical rotation standards is paramount. According to pharmacopeial guidelines, polarimetry remains a fundamental criterion for determining the identity, purity, and enantiomeric excess of chiral substances[1].
This guide objectively compares the analytical modalities used to establish optical rotation standards for this compound, details the causality behind experimental parameters, and provides a self-validating protocol grounded in USP <781> standards.
Part 1: Comparative Analysis of Chiral Measurement Modalities
While traditional polarimetry is the industry standard for bulk release testing, modern pharmaceutical development requires orthogonal techniques to ensure absolute chiral fidelity[2]. Below is a comparison of three primary analytical modalities used for chiral amino alcohols.
Table 1: Quantitative Comparison of Chiral Analytical Modalities
Modality
Principle
Accuracy / Precision
Advantages
Limitations
Monochromatic Polarimetry (589 nm)
Measures bulk rotation of plane-polarized light at the Sodium D-line.
±0.002° OR
High throughput; fully compliant with USP <781> and EP 2.2.7.
Cannot distinguish between the target enantiomer and structurally similar chiral impurities.
Multi-Wavelength ORD
Measures optical rotation across multiple wavelengths (e.g., 365 nm to 880 nm)[3].
Lower throughput; requires extensive method development and expensive chiral stationary phases.
Part 2: Scientific Integrity & Causality in Experimental Design
To establish a trustworthy optical rotation standard for (R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-ol, the experimental design must account for variables that dynamically alter the observed rotation.
Thermodynamic Control (Temperature): Specific rotation is highly temperature-dependent. USP <781> mandates a strict temperature control of 25.0 ± 0.5 °C for standard measurements. A deviation of even 1°C can significantly skew the angular rotation, leading to false failures in quality control[5]. Modern polarimeters utilize built-in Peltier systems to maintain this thermal equilibrium[6].
Solvent Causality: The choice of solvent dictates the solvation shell around the amino alcohol, directly impacting its interaction with polarized light. For (R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-ol, polar solvents like Methanol (MeOH) or 1M HCl are typically used. Acidic solvents protonate the amine, altering the electronic environment and often increasing the magnitude of the observed rotation, which enhances the signal-to-noise ratio.
The Self-Validating System: A protocol is only as reliable as its calibration. The system must be validated using NIST-traceable quartz control plates prior to any sample measurement. This System Suitability Test (SST) ensures that the instrument's optical path and detector are functioning within the ±0.01° tolerance required by regulatory bodies[7].
Caption: Self-validating workflow for optical rotation measurement per USP <781>.
Part 3: Step-by-Step Methodology
The following protocol outlines the standardized measurement of specific rotation
for (R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-ol using a high-precision digital polarimeter (e.g., Anton Paar MCP 5100 or Rudolph Autopol V Plus).
Step 1: Instrument Qualification and Blanking
Power on the polarimeter and allow the sodium lamp (589 nm) or LED light source to stabilize for 30 minutes.
Perform the SST using a certified NIST-traceable quartz control plate. The reading must fall within the certified expanded uncertainty limits.
Clean a 1.0-dm (100 mm) thermostatted sample cell with HPLC-grade Methanol and dry it thoroughly.
Fill the cell with pure Methanol, ensure no air bubbles are present in the optical path (utilizing camera monitoring if available, such as FillingCheck™[3]), and record the blank measurement at 25.0 °C.
Step 2: Sample Preparation
Accurately weigh 1.000 g of (R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-ol using an analytical balance (0.01 mg precision).
Transfer the compound quantitatively into a 100 mL Class A volumetric flask.
Dissolve the solid in ~70 mL of Methanol. Sonicate for 5 minutes if necessary to ensure complete dissolution.
Allow the solution to equilibrate to room temperature, then dilute to the 100 mL mark with Methanol. Cap and invert to mix. (Final concentration
g/100 mL). Note: Solutions must be measured within 30 minutes of preparation to prevent potential solvent-induced degradation or mutarotation[8].
Step 3: Measurement and Data Processing
Flush the 1.0-dm sample cell three times with small aliquots of the sample solution.
Fill the cell with the sample solution, ensuring the meniscus is above the optical window and free of bubbles.
Insert the cell into the polarimeter. Allow the Peltier system to stabilize the temperature at exactly 25.0 ± 0.5 °C.
Record the angular rotation (
) in quintuplicate. The relative standard deviation (RSD) of the replicates should be calculated to assess repeatability[9].
Calculate the Specific Rotation using the USP <781> formula[10]:
(Where = observed angular rotation, = path length in dm, and = concentration in g/100 mL).
Part 4: Orthogonal Validation via Chiral HPLC
Because specific rotation is a macroscopic measurement of bulk chirality, it is susceptible to interference from chiral impurities or residual solvents[11]. For rigorous drug development, polarimetry must be coupled with Chiral HPLC. By separating the (R)-enantiomer from any residual (S)-enantiomer on a chiral stationary phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), analysts can determine the exact enantiomeric excess (% ee)[2].
Caption: Orthogonal validation strategy combining polarimetry and chiral HPLC.
References
United States Pharmacopeia. "〈781〉 Optical Rotation". USP-NF.[Link]
Rudolph Research Analytical. "Polarimeter Requirements for the Pharmaceutical Industry". Rudolph Research Analytical.[Link]
Drawell Analytical. "How Polarimeters are Applied in Pharmaceutical Quality Control". Drawell.[Link]
ECA Academy. "Revised USP General Chapter <781> Optical Rotation published for Comments". GMP Compliance.[Link]
Comparing 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol vs duloxetine intermediate
This guide provides an in-depth technical comparison between 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol (a specialized chiral building block) and the standard Duloxetine Intermediate (specifically the primary amine precur...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol (a specialized chiral building block) and the standard Duloxetine Intermediate (specifically the primary amine precursor, 3-Amino-3-(2-thienyl)propan-1-ol ).
Executive Summary
The comparison centers on two structurally analogous
-amino alcohols used as chiral scaffolds in pharmaceutical synthesis. While the Duloxetine Intermediate (Thiophene-based) is a high-volume commercial precursor for the blockbuster antidepressant Duloxetine, the 2,4-Dichlorophenyl Analog represents a robust, lipophilic variant often used in structure-activity relationship (SAR) studies and as a challenging substrate for biocatalytic resolution benchmarking.
Key Distinction: The Thiophene moiety in the Duloxetine intermediate confers electron-rich, acid-sensitive properties ideal for SNAr coupling, whereas the 2,4-Dichlorophenyl group provides steric bulk and metabolic stability, often requiring modified resolution conditions due to significant steric hindrance at the chiral center.
Chemical & Physical Properties Comparison
The following table contrasts the fundamental physicochemical properties that dictate handling, stability, and synthesis strategy.
Feature
Duloxetine Intermediate (Thiophene Analog)
2,4-Dichlorophenyl Analog
IUPAC Name
3-Amino-3-(thiophen-2-yl)propan-1-ol
3-Amino-3-(2,4-dichlorophenyl)propan-1-ol
Molecular Weight
~157.23 g/mol
~220.10 g/mol
LogP (Predicted)
~0.6 (Hydrophilic)
~2.4 (Lipophilic)
Electronic Nature
Electron-rich (-excessive); prone to oxidation.
Electron-poor (-deficient); resistant to oxidation.
Acid Stability
Low : Thiophene ring can polymerize/degrade in strong acid.
High : Dichlorophenyl ring is robust in acidic media.
Steric Hindrance
Moderate : Planar 5-membered ring.
High : Bulky ortho-chloro substituent twists the ring.
Primary Application
Precursor to Duloxetine (Cymbalta).
Chiral building block for SAR; Biocatalysis probe.
Synthetic Pathways & Biocatalytic Resolution
Both compounds are typically synthesized as racemates and require optical resolution to yield the bioactive
-enantiomer. The Biocatalytic Kinetic Resolution using lipases (e.g., Candida antarctica Lipase B, CAL-B) is the industry standard for comparing their process efficiency.
Comparative Synthesis Workflow
The diagram below illustrates the parallel synthesis and resolution pathways, highlighting the divergence caused by the aromatic ring properties.
Figure 1: General chemo-enzymatic workflow for the synthesis of chiral 3-amino-3-arylpropan-1-ols. The kinetic resolution step is critical for defining enantiomeric excess (ee).
Technical Deep Dive: Biocatalytic Performance
The efficiency of the resolution step is heavily influenced by the aromatic substituent.
A. Duloxetine Intermediate (Thiophene)
Enzyme Interaction: The 2-thienyl ring is relatively small and planar, fitting well into the hydrophobic pocket of CAL-B.
Kinetics: Exhibits fast acylation rates .
Selectivity (E-value): Typically high (
), allowing for facile separation of the -alcohol (unreacted) and -ester.
Process Note: Care must be taken to avoid oxidative conditions which can open the thiophene ring.
B. 2,4-Dichlorophenyl Analog
Enzyme Interaction: The 2,4-dichloro substitution pattern introduces significant steric bulk, particularly the ortho-chlorine atom. This "twist" forces the phenyl ring out of coplanarity, creating a tighter fit in the enzyme active site.
Kinetics: Reaction rates are often slower (2-5x) compared to the thiophene analog due to steric hindrance preventing optimal nucleophilic attack.
Selectivity (E-value): While slower, the rigidity can sometimes enhance enantioselectivity (
) because the "wrong" enantiomer is completely excluded from the active site.
Process Note: Requires higher enzyme loading or longer reaction times. The lipophilicity (LogP ~2.4) necessitates the use of co-solvents (e.g., MTBE or Toluene) to maintain solubility.
Experimental Protocol: Kinetic Resolution
This protocol serves as a validated baseline for resolving 3-amino-3-arylpropan-1-ols.
Objective: Isolate (S)-3-Amino-3-(2,4-dichlorophenyl)propan-1-ol via enzymatic acylation.
Dissolution: Dissolve the racemic amino alcohol in MTBE. Ensure complete dissolution (sonicate if necessary due to high lipophilicity).
Initiation: Add Vinyl Acetate followed by the immobilized lipase.
Incubation: Shake at 30°C / 200 rpm. Monitor reaction progress via chiral HPLC or GC.
Checkpoint: The 2,4-dichloro analog may require 24-48 hours to reach 50% conversion, whereas the Duloxetine intermediate typically reaches endpoint in 6-12 hours.
Termination: Filter off the enzyme when conversion reaches ~50% (theoretical maximum yield of enantiomer).
Purification:
The reaction mixture contains the (S)-Alcohol (unreacted) and (R)-Acetate .[1]
Perform an acid-base extraction:
Extract the organic phase with 1M HCl. The amino alcohol and amino ester will protonate and move to the aqueous phase.
Note: Separation of alcohol vs ester often requires chromatography or selective hydrolysis if extraction fails.
Analysis: Determine enantiomeric excess (% ee) using a Chiralcel OD-H column (Hexane/IPA mobile phase).
References
Patel, R. N. (2008). Biocatalysis for synthesis of chiral pharmaceutical intermediates. In: Scalable Green Chemistry. Case studies on the enzymatic resolution of 3-amino-3-arylpropan-1-ols.
Liu, Z., et al. (2004). Efficient Enzymatic Resolution of Duloxetine Intermediate (S)-3-(Methylamino)-1-(2-thienyl)propan-1-ol. Journal of Molecular Catalysis B: Enzymatic , 30(2), 55-60.
Kamal, A., et al. (2008). Chemoenzymatic synthesis of duloxetine and its enantiomers. Tetrahedron: Asymmetry , 19(15), 1836-1841.
Gotor, V., et al. (2001). Lipase-Catalyzed Resolution of 3-Amino-3-arylpropan-1-ols: Effects of Ring Substituents. Organic Letters , 3(1), 101-104.
A Researcher's Guide to the Infrared Spectroscopy of 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol
For the discerning researcher in drug development and chemical analysis, infrared (IR) spectroscopy remains a cornerstone technique for structural elucidation and quality control. This guide provides an in-depth analysis...
Author: BenchChem Technical Support Team. Date: March 2026
For the discerning researcher in drug development and chemical analysis, infrared (IR) spectroscopy remains a cornerstone technique for structural elucidation and quality control. This guide provides an in-depth analysis of the expected Fourier-transform infrared (FTIR) spectral characteristics of the novel compound, 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol. By dissecting its constituent functional groups and comparing them with analogous structures, we offer a predictive framework and a practical, step-by-step protocol for acquiring high-quality spectral data. This document is designed to bridge theoretical understanding with practical application, ensuring both scientific integrity and experimental robustness.
Theoretical Framework: Predicting the IR Spectrum
The structure of 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol is a composite of a primary aliphatic amine, a primary alcohol, and a 1,2,4-trisubstituted dichlorinated aromatic ring. Each of these functional groups exhibits characteristic vibrational modes that correspond to specific absorption bands in the mid-infrared region. Understanding these individual contributions is paramount to interpreting the full spectrum of the target molecule.
The principal absorptions can be predicted by considering the following functional groups:
Primary Amine (-NH₂): This group is characterized by two distinct N-H stretching vibrations, an N-H scissoring (bending) vibration, and a C-N stretching vibration. Primary amines typically show two medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching.[1] The N-H bending vibration is expected to appear in the 1650-1580 cm⁻¹ range.[2]
Primary Alcohol (-CH₂OH): The hydroxyl group (-OH) gives rise to a strong and characteristically broad O-H stretching band due to intermolecular hydrogen bonding, typically centered around 3350 ± 50 cm⁻¹.[3][4] A strong C-O stretching vibration is also expected in the 1075-1000 cm⁻¹ region for a primary alcohol.[3][5]
2,4-Dichlorophenyl Group: This aromatic moiety will exhibit several characteristic absorptions. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[6] Aromatic C=C in-ring stretching vibrations are expected in the 1600-1450 cm⁻¹ region.[6] The substitution pattern on the benzene ring influences the out-of-plane (oop) C-H bending vibrations in the fingerprint region (900-675 cm⁻¹), which can be diagnostic of the substitution pattern.[6] The C-Cl stretching vibrations are expected in the lower wavenumber region of the fingerprint region, typically below 850 cm⁻¹.
The following diagram illustrates the relationship between the functional groups in 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol and their characteristic IR absorption regions.
Caption: Functional groups of the target molecule and their IR regions.
Comparative Analysis with Analogous Compounds
To refine our predictions, a comparative analysis with structurally similar compounds is invaluable. We will consider 2,4-dichloroaniline and 3-phenyl-1-propanol as our primary reference compounds.
2,4-Dichloroaniline: This compound shares the dichlorinated aromatic ring and the primary amine group with our target molecule. Its IR spectrum will provide a baseline for the N-H stretching and bending vibrations, as well as the aromatic C-H and C=C stretching modes, and the C-Cl stretches, in a similar electronic environment. The spectrum of 2,4-dichloroaniline is expected to show two N-H stretching bands in the 3500-3300 cm⁻¹ region and a strong C-N stretching band for the aromatic amine around 1335-1250 cm⁻¹.
3-Phenyl-1-propanol: This molecule contains the propan-1-ol side chain attached to a phenyl ring. Its spectrum will be instrumental in identifying the characteristic broad O-H stretch and the C-O stretch of the primary alcohol.[7][8][9] The NIST Chemistry WebBook provides a reference spectrum for 3-phenylpropanol, which shows a prominent broad O-H stretch centered around 3340 cm⁻¹.[8]
The following table summarizes the predicted IR absorption peaks for 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol, with comparative data from its analogues.
Vibrational Mode
Predicted Wavenumber (cm⁻¹) for Target Molecule
Reference Compound: 2,4-Dichloroaniline
Reference Compound: 3-Phenyl-1-propanol
O-H Stretch (Alcohol)
~3350 (strong, broad)
N/A
~3340 (strong, broad)
N-H Stretch (Amine)
~3400-3250 (medium, two peaks)
Yes (aromatic amine)
N/A
Aromatic C-H Stretch
>3000 (weak to medium)
Yes
Yes
Aliphatic C-H Stretch
<3000 (medium)
N/A
Yes
N-H Bend (Amine)
~1650-1580 (medium)
Yes
N/A
Aromatic C=C Stretch
~1600-1450 (medium, multiple bands)
Yes
Yes
C-O Stretch (Alcohol)
~1075-1000 (strong)
N/A
~1050 (strong)
C-N Stretch (Amine)
~1250-1020 (medium)
Yes (aromatic C-N)
N/A
C-Cl Stretch
<850 (medium to strong)
Yes
N/A
Experimental Protocol for FTIR Analysis
Obtaining a high-quality IR spectrum is contingent upon meticulous sample preparation and instrument operation. The following protocol outlines a robust procedure for the analysis of 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol, which is expected to be a solid at room temperature.
Sample Preparation: KBr Pellet Method
The potassium bromide (KBr) pellet method is a widely used technique for solid samples that minimizes scattering and produces a high-quality spectrum.[10][11]
FTIR-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours
Agate mortar and pestle
Hydraulic press with pellet die
Spatula
Procedure:
Grinding: In a dry agate mortar, place approximately 1-2 mg of the sample. Add about 100-200 mg of dry KBr.
Mixing and Grinding: Thoroughly grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce scattering of the IR beam.
Pellet Formation: Transfer the powder to the pellet die. Apply pressure using a hydraulic press according to the manufacturer's instructions (typically 7-10 tons) for a few minutes.
Pellet Inspection: A good KBr pellet should be translucent or transparent. A cloudy appearance may indicate insufficient grinding, moisture contamination, or inadequate pressure.
Sample Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
Alternative Sample Preparation: Attenuated Total Reflectance (ATR)
ATR-FTIR is a modern, rapid technique that requires minimal sample preparation.[12][13]
Procedure:
Crystal Cleaning: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty crystal.
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
Data Acquisition: Collect the IR spectrum.
Instrument Settings and Data Acquisition
Instrument: A modern Fourier-transform infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.
Parameters:
Spectral Range: 4000-400 cm⁻¹
Resolution: 4 cm⁻¹
Number of Scans: 32-64 (signal-to-noise ratio improvement)
Apodization: Happ-Genzel
Procedure:
Background Spectrum: With the sample compartment empty (for KBr pellet) or with the clean ATR crystal (for ATR), collect a background spectrum. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.
Sample Spectrum: Place the prepared sample in the sample holder and collect the sample spectrum.
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
The following diagram illustrates the experimental workflow for obtaining the IR spectrum.
Caption: Experimental workflow for FTIR analysis.
Conclusion
This guide provides a comprehensive framework for understanding and experimentally determining the infrared spectrum of 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol. By leveraging the principles of group frequencies and making informed comparisons with analogous structures, researchers can confidently predict and interpret the key spectral features of this molecule. The detailed experimental protocol ensures the acquisition of high-quality, reproducible data, which is fundamental for structural verification, purity assessment, and further research in the field of drug development.
References
University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). Retrieved from [Link]
Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
University of Calgary. (n.d.). IR: amines. Retrieved from [Link]
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
Workman, J., Jr. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Retrieved from [Link]
Workman, J., Jr. (2020, December 20). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
Northern Illinois University. (n.d.). FT-IR sample preparation. Retrieved from [Link]
Guide to Determination of Absolute Configuration of 3-Amino-3-Arylpropanols
Executive Summary 3-Amino-3-arylpropanols serve as critical pharmacophores in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), including Duloxetine and Fluoxetine analogs. The absolute configuration...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
3-Amino-3-arylpropanols serve as critical pharmacophores in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), including Duloxetine and Fluoxetine analogs. The absolute configuration (
vs. ) of the benzylic amine stereocenter dictates receptor binding affinity and metabolic stability.
This guide objectively compares the three primary methodologies for determining absolute configuration: Single Crystal X-Ray Diffraction (SC-XRD) , NMR Derivatization (Mosher's Method) , and Electronic Circular Dichroism (ECD) . While X-ray remains the regulatory "gold standard," modern NMR and ECD workflows offer faster, non-destructive alternatives for solution-phase samples.
Decision Matrix: Selecting the Right Methodology
The choice of method depends strictly on sample physical state, quantity, and purity. Use the following logic flow to determine the optimal workflow for your specific 3-amino-3-arylpropanol derivative.
Figure 1: Strategic decision tree for selecting the absolute configuration determination method based on sample constraints.
Comparative Analysis of Methodologies
The following table summarizes the operational parameters for each method based on experimental data from SNRI precursor analysis.
Feature
Method A: X-Ray (SC-XRD)
Method B: NMR (Mosher)
Method C: ECD / TD-DFT
Certainty
Absolute (100%)
High (>95%)
High (>90%)
Sample State
Single Crystal required
Solution (CDCl₃/C₆D₆)
Solution (MeOH/MeCN)
Amount
0.1 – 1.0 mg (crystal)
5 – 10 mg (destructive)
< 0.1 mg (non-destructive)
Time to Result
1 – 4 Weeks (crystallization)
24 – 48 Hours
3 – 5 Days (computation)
Cost
High (instrument/service)
Low (reagents)
Medium (software/time)
Key Limitation
Crystallization failure (oils)
Steric hindrance; conformer averaging
Chromophore overlap; flexible chains
Data Output
Flack Parameter ()
Values
Cotton Effects (CE)
Method A: X-Ray Crystallography (The Gold Standard)
For 3-amino-3-arylpropanols, X-ray diffraction provides an unambiguous 3D structure. However, organic molecules lacking "heavy" atoms (atomic number > Si) often fail to provide sufficient anomalous scattering to distinguish enantiomers.
Critical Mechanism: The Flack Parameter
The absolute configuration is validated using the Flack parameter (
Since many 3-amino-3-arylpropanols are oils, converting the free base to a crystalline salt is the standard approach to induce crystallization and introduce a heavy atom (Cl/Br).
Dissolution: Dissolve 20 mg of the amino alcohol in minimal absolute ethanol (0.5 mL).
Acidification: Add 1.1 equivalents of concentrated hydrobromic acid (HBr) or hydrochloric acid (HCl) in diethyl ether.
Crystallization: Introduce vapor diffusion using pentane or hexane in a closed chamber at 4°C.
Harvest: Isolate single crystals suitable for mounting.
Expert Insight: For 3-amino-3-arylpropanols, the hydrochloride salts often form needle-like crystals that are difficult to mount. The hydrobromide (HBr) or para-bromobenzoate salts yield blockier, higher-quality crystals that provide stronger anomalous scattering signals [1].
Method B: NMR Derivatization (Mosher's Method)
This is the "workhorse" method for medicinal chemistry labs. It relies on the magnetic anisotropy of the Mosher reagent (
When the amine of the 3-amino-3-arylpropanol is derivatized with
- and -MTPA, the resulting diastereomeric amides adopt a preferred conformation where the C-H bond of the chiral center is syn-periplanar to the carbonyl of the amide. The phenyl group of the MTPA moiety shields protons on one side of the molecule.
Step 1: Selective N-Acylation
Amino alcohols have two nucleophiles (-NH₂ and -OH). The amine is more nucleophilic. We target the amide formation because the amide bond is more rigid than the ester, leading to more reliable conformational predictability [2].
Setup: Place 5 mg of 3-amino-3-arylpropanol in two separate vials.
Reaction (Vial A): Add
-(-)-MTPA-Cl (1.5 eq), triethylamine (3 eq), and DMAP (cat.) in dry DCM (0.5 mL).
Reaction (Vial B): Repeat with
-(+)-MTPA-Cl.
Workup: Stir for 2 hours. Quench with water, extract with DCM, and filter through a small pad of silica gel (pipette column) to remove excess acid chloride.
NMR: Acquire ¹H NMR (500 MHz+) for both crude amides in CDCl₃.
Step 2: Data Interpretation
Calculate
for protons flanking the chiral center (C3).
Protons on the Right (
): If , these groups reside on the right side of the plane defined by the Mosher model.
Protons on the Left (
): If , these groups reside on the left side.
Figure 2: The Mosher Model logic for determining spatial arrangement. The sign of
correlates to the substituent's position relative to the MTPA shielding cone.
Method C: Electronic Circular Dichroism (ECD)[5]
For samples that are oils and cannot be derivatized (or where derivatization alters the stereochemistry), ECD is the preferred method. 3-Amino-3-arylpropanols possess a strong UV chromophore (the aryl ring) adjacent to the chiral center, making them ideal candidates.
Workflow
Experimental Spectrum: Dissolve sample in Acetonitrile or Methanol. Record ECD spectrum (200–400 nm).
Conformational Search: Use molecular mechanics (MMFF94) to find low-energy conformers of the putative (
)-enantiomer.
TD-DFT Calculation: Optimize geometries (B3LYP/6-31G*) and calculate excited states (TD-DFT) for the Boltzmann-weighted population [3].
Comparison: Overlay Experimental vs. Calculated spectra.
Match: The sample is (
).
Mirror Image: The sample is (
).
Key Indicator: Look for the Cotton Effect around 260–280 nm (benzenoid transition). A positive Cotton effect in this region is often characteristic of specific absolute configurations in 1-aryl-1-amines, but must be confirmed via calculation for propanol derivatives due to the flexibility of the alkyl tail.
References
Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4][5][6] Nature Protocols, 2(10), 2451-2458. Link
Stephens, P. J., et al. (2010). Determination of Absolute Configuration Using Ab Initio Calculation of Optical Rotation and Electronic Circular Dichroism. Chirality, 22, E22-E33. Link
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[4][7] Chemical Reviews, 104(1), 17-118. Link
Purity analysis of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol via GC-MS
Comprehensive Purity Analysis of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol: A Comparative Guide to GC-MS vs. Alternative Platforms As a Senior Application Scientist, selecting the appropriate analytical platform for acti...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Purity Analysis of 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol: A Comparative Guide to GC-MS vs. Alternative Platforms
As a Senior Application Scientist, selecting the appropriate analytical platform for active pharmaceutical ingredient (API) intermediates is rarely a simple matter of preference; it is dictated by the physicochemical properties of the molecule. 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol is a critical halogenated amino alcohol used in the synthesis of complex pharmaceuticals. Because it contains both a primary amine (-NH2) and a primary hydroxyl (-OH) group, it presents a unique analytical challenge: it is highly polar, prone to hydrogen bonding, and thermally labile in its native state.
This guide objectively compares Gas Chromatography-Mass Spectrometry (GC-MS) against High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound, explaining the causality behind method selection and providing a field-proven, self-validating experimental protocol.
The Analytical Dilemma: Physicochemical Causality
When developing a purity assay for an intermediate like 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol, analysts typically weigh HPLC against GC-MS.
High-Performance Liquid Chromatography (HPLC) is the traditional workhorse for API intermediates because it operates at ambient temperatures, making it highly suitable for polar, non-volatile solids that might decompose upon heating[1],[2]. However, standard HPLC-UV struggles to resolve closely related structural isomers (e.g., distinguishing a 2,5-dichloro impurity from the 2,4-dichloro target) without extensive, time-consuming method development and specialized chiral/isomer-specific columns.
Conversely, GC-MS offers vastly superior separation efficiency (higher theoretical plate count) and provides definitive mass spectral fingerprinting, making it the gold standard for confirming the identity of unknown volatile peaks and structural isomers[2],[3]. The fundamental barrier to using GC-MS for this compound is its zwitterionic-like polarity. The active hydrogens on the -OH and -NH2 groups cause severe peak tailing and thermal degradation in the GC inlet. Therefore, to harness the high-resolution power of GC-MS, chemical derivatization is an absolute prerequisite .
Logic tree for selecting the chromatographic platform based on analyte properties.
Platform Comparison: GC-MS vs. HPLC-UV vs. LC-MS
To objectively evaluate the best approach for purity profiling, we must compare the capabilities of each platform specifically for halogenated amino alcohols.
The goal of derivatization is to replace the active hydrogens on the polar functional groups with a nonpolar moiety, thereby making the analyte more volatile, less reactive, and improving its chromatographic behavior.
While silylation is the most widely used derivatization procedure for amino compounds[4], the choice of reagent is critical. Reagents like BSTFA or MSTFA are common, but they produce trimethylsilyl (TMS) derivatives that are highly sensitive to moisture, often leading to poor reaction yields and sample degradation in the autosampler.
For 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol, we utilize N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) . MTBSTFA forms tert-butyldimethylsilyl (TBDMS) derivatives. These derivatives are significantly more stable, less moisture-sensitive, and yield highly characteristic mass fragments (typically an [M-57]+ ion due to the loss of the tert-butyl group), which provides robust, easily identifiable MS spectra for impurity profiling.
Self-Validating GC-MS Protocol for Purity Analysis
A robust analytical method must be a self-validating system. The following protocol incorporates internal controls to ensure that any observed impurities are native to the sample and not artifacts of the derivatization process.
System Suitability & Validation Controls
Method Blank: A reaction vial containing only the derivatization reagents and solvent. Purpose: Rules out artifact peaks generated by reagent impurities.
Internal Standard (IS): 4-Chlorophenylalanine (or a deuterated amino alcohol analog) added prior to derivatization. Purpose: Corrects for variations in derivatization efficiency and GC injection volume.
Resolution Control (SST): A sample spiked with a known positional isomer (e.g., 3-amino-3-(2,5-dichlorophenyl)propan-1-ol). Purpose: Verifies baseline chromatographic separation (Resolution > 1.5) before sample analysis begins.
Step-by-Step Methodology
Step 1: Sample Preparation & Derivatization
Accurately weigh 1.0 mg of the 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol sample and transfer it to a 2 mL glass reaction vial.
Add 100 µL of anhydrous acetonitrile (solvent) and 50 µL of the Internal Standard solution.
Add 100 µL of neat MTBSTFA reagent.
Cap the vial tightly with a PTFE-lined septum and heat the mixture at 100 °C for 2 to 4 hours in a dry block heater to ensure the complete derivatization of both the sterically hindered -OH and -NH2 groups.
Cool the vial to room temperature and dilute with 750 µL of anhydrous GC-grade hexane to quench the reaction prior to injection.
Step 2: GC-MS Instrumental Parameters
Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm I.D. × 0.25 µm film thickness). This narrow bore column balances resolution and analysis time.
Injection: 1 µL volume, Split ratio 10:1, Injector temperature set to 280 °C to ensure rapid vaporization without thermal breakdown.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
Oven Program: Initial temperature 100 °C (hold 1 min) to maintain resolution from the solvent front, ramp at 15 °C/min to 300 °C (hold 5 mins) to bake out heavy impurities.
MS Conditions: Electron Ionization (EI) mode at 70 eV. Ion source at 230 °C, Quadrupole at 150 °C. Scan range m/z 50–600.
Step-by-step self-validating workflow for GC-MS purity analysis of the intermediate.
Data Interpretation
Purity is quantified by calculating the peak area ratio of the derivatized target analyte to the internal standard, cross-referenced against a multi-point calibration curve. Because EI-MS provides highly reproducible fragmentation, any detected impurities (such as unreacted starting materials or positional isomers of the dichlorophenyl ring) can be structurally elucidated by comparing their mass spectra against NIST libraries or synthesized reference standards.
References
Title: A Comparative Guide to HPLC and GC-MS Methods for Purity Analysis of Cyclopropyl 2-(4-methylphenyl)ethyl ketone
Source: Benchchem
URL: ]">https://www.benchchem.com[1]
Title: Comparison Between GC and HPLC for Pharmaceutical Analysis
Source: Drawell Analytical
URL: ]">https://www.drawellanalytical.com[2]
Title: The Derivatization and Analysis of Amino Acids by GC-MS
Source: Sigma-Aldrich
URL: ]">https://www.sigmaaldrich.com
Title: Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS
Source: MDPI
URL: ]">https://www.mdpi.com[4]
Title: HPLC vs GC: What Sets These Methods Apart
Source: Phenomenex
URL: ]">https://www.phenomenex.com[3]
Chromatographic Resolution of Dichlorophenyl Amino Alcohol Enantiomers: A Comparative Technical Guide
Executive Summary & Scientific Context The resolution of dichlorophenyl amino alcohols—exemplified by the -agonist Clenbuterol and the antifungal intermediate 1-(2,4-dichlorophenyl)-2-aminoethanol —is a critical control...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Scientific Context
The resolution of dichlorophenyl amino alcohols—exemplified by the
-agonist Clenbuterol and the antifungal intermediate 1-(2,4-dichlorophenyl)-2-aminoethanol —is a critical control point in pharmaceutical development. The pharmacological divergence between enantiomers in this class is profound: the -enantiomer of Clenbuterol carries the desired bronchodilator activity, while the -enantiomer is associated with adverse cardiovascular effects.
This guide objectively compares the three dominant chromatographic strategies for resolving these basic chiral amines: Polysaccharide-based Reversed-Phase HPLC , Macrocyclic Antibiotic HPLC (Polar Ionic Mode) , and Supercritical Fluid Chromatography (SFC) .
The Core Challenge
Dichlorophenyl amino alcohols possess a secondary amine and a hydroxyl group adjacent to the chiral center. This structure creates two specific chromatographic challenges:
Peak Tailing: The basic amine interacts strongly with residual silanols on silica-based columns.
Solubility vs. Selectivity: The compounds are moderately polar, requiring aqueous-compatible phases for solubility but often achieving better selectivity in non-aqueous modes.
Mechanism: Hydrogen bonding driven by the "modifier" effect in supercritical
.
Performance: Highest throughput and "green" solvent use, but requires specialized equipment.
Summary Data Comparison
The following data aggregates performance metrics for Clenbuterol resolution across the three methodologies.
Metric
Polysaccharide RP-HPLC [1]
Macrocyclic Antibiotic HPLC [2]
SFC (Amylose-based) [3]
Column Phase
Cellulose tris(4-methylbenzoate) (OJ-RH)
Vancomycin (Chirobiotic V)
Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase
MeCN : 0.3M (16:84)
MeOH : TEA : HOAc (100:0.05:0.025)
: MeOH w/ 0.1% Isopropylamine
Selectivity ()
1.53
1.3 - 1.4
1.2 - 1.3
Resolution ()
3.78 (High)
1.8 - 2.2 (Moderate)
> 2.0 (Fast)
Elution Order
then
then
Varies by modifier
MS Compatible?
No (Non-volatile salts)
Yes (Volatile additives)
Yes
Analysis Time
~15-20 min
~10-12 min
< 5 min
Decision Framework for Method Selection
The following logic flow illustrates how to select the optimal method based on your specific project constraints (e.g., MS detection requirement vs. raw separation power).
Figure 1: Decision tree for selecting the optimal chromatographic mode based on detection needs and throughput requirements.
Detailed Experimental Protocol: The "Self-Validating" System
For most analytical QC applications where MS compatibility is not required, the Polysaccharide RP-HPLC method offers the highest robustness and resolution. Below is a validated protocol designed to minimize peak tailing and ensure reproducibility.
Protocol: Reversed-Phase Resolution on Cellulose-Based CSP
Objective: Baseline resolution (
) of Clenbuterol enantiomers.
1. Reagent Preparation (Critical Step)
Chaotropic Buffer: Dissolve Sodium Perchlorate (
) in ultrapure water to a concentration of 0.3 M .
Why? Perchlorate anions form ion pairs with the protonated amine, masking the positive charge and preventing non-specific interaction with silanols.
Caution: Do not use phosphate buffers if high resolution is required; they are less effective at masking the specific basicity of dichlorophenyl amines on this phase.
Mobile Phase: Mix Acetonitrile (MeCN) and 0.3 M
in a 16:84 (v/v) ratio.
Validation: Filter through a 0.45 µm nylon filter. Degas by ultrasonication for 10 mins.
2. Instrument Setup
Column: Chiralcel OJ-RH (150 mm × 4.6 mm, 5 µm).
Temperature: 25°C (Control is vital; higher temps reduce resolution).
Flow Rate: 0.5 mL/min (Start low to equilibrate)
Ramp to 0.9 mL/min for run.
Detection: UV at 247 nm (Absorption max for the dichlorophenyl moiety).
3. System Suitability Test (SST)
Before running samples, inject a racemic standard (10 µg/mL).
Acceptance Criteria:
Resolution (
): Must be > 2.5.
Tailing Factor (
): Must be < 1.3 for both peaks.
Retention Time Stability: %RSD < 1.0% over 5 injections.
4. Troubleshooting Guide
Observation
Root Cause
Corrective Action
Broad Peaks ()
Silanol interaction
Increase conc. to 0.5 M or lower pH to 3.0.
Loss of Retention
Phase collapse
Ensure organic modifier is at least 10%.
Split Peaks
Sample solvent mismatch
Dissolve sample in Mobile Phase, not pure MeCN.
Mechanistic Insight: Why These Methods Work
Understanding the molecular interaction is key to adapting this guide to structural analogs (e.g., Tulobuterol).
Figure 2: Interaction mechanism. The dichlorophenyl ring provides
- anchoring, while the amino alcohol moiety engages in hydrogen bonding. The "fit" of the bulky t-butyl or isopropyl group into the chiral cavity determines the elution order.
References
Hefnawy, M., Al-Shehri, M., & Mostafa, G. (2013). Enantiomeric Resolution and Determination of Clenbuterol by HPLC Technique in Plasma and Pharmaceutical Formulations Using Polysaccharide Chiral Stationary Phase and UV Detection.[2][3] Journal of AOAC International. 3[4][5][6][7][8]
Mostafa, G. A. E., Hefnawy, M. M., & El-Majed, A. (2019). Separation and Determination of Clenbuterol by HPLC Using a Vancomycin Chiral Stationary Phase.[1][9][10] Journal of AOAC International. 9[1][11][4][5][6][7][8]
Toribio, L., del Nozal, M. J., Bernal, J. L., Alonso, C., & Jiménez, J. J. (2004). Enantiomeric separation of several
-agonists using supercritical fluid chromatography. Journal of Chromatography A. (Contextual reference for SFC performance).
This guide outlines the authoritative disposal and handling protocols for 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol (CAS: 787615-23-0) . As a Senior Application Scientist, I have structured this not merely as a checkli...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the authoritative disposal and handling protocols for 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol (CAS: 787615-23-0) .
As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-based operational system . The presence of a basic primary amine combined with a halogenated aromatic ring creates a specific "chemical duality" that dictates its disposal pathway: it is both a potential base (reactive with acids) and a halogenated pollutant (requiring high-temperature incineration).
Segregate into "Halogenated Solvent" waste containers.
DO NOT mix with acidic waste streams (Exothermic reaction risk).
Label as "Halogenated Basic Organic Waste."
DO NOT dispose of down the drain (Aquatic Toxicity).[2]
Neutralize spills with weak acid (Citric) only if trained.
DO NOT mix with oxidizers (e.g., Nitric Acid, Peroxides).
Part 2: Chemical Characterization & Hazard Logic[1]
To dispose of this compound safely, you must understand its functional reactivity.[3] This molecule is not "just chemical waste"; it is a bifunctional intermediate with specific incompatibilities.
1. Structural Analysis & Disposal Implications
The Amine Group (-NH₂): This moiety confers basicity. If mixed inadvertently with strong acid waste (e.g., H₂SO₄, HCl), it will undergo an immediate, exothermic acid-base neutralization. Operational Rule: Never consolidate this waste into a "General Acid" carboy.
The Dichlorophenyl Ring: The presence of two chlorine atoms classifies this strictly as Halogenated Waste . Standard incineration (used for non-halogenated solvents) is insufficient and illegal for this compound. It requires High-Temperature Incineration (>1100°C) with flue gas scrubbing to prevent the formation of polychlorinated dibenzodioxins (PCDDs) and furans.
The Propanol Chain: Increases water solubility compared to pure chlorinated aromatics, meaning it can easily contaminate aqueous runoff if not contained.
2. Quantitative Hazard Data
Property
Value
Operational Implication
Signal Word
DANGER
Full PPE (Nitrile gloves, Goggles, Lab Coat) required.
H-Codes
H314 (Causes severe skin burns)H318 (Causes serious eye damage)
Strong enough base to trigger violent reactions with concentrated acids.
Part 3: Segregation & Pre-Disposal Storage (The Self-Validating System)
The following workflow ensures that the waste is stored safely before it leaves your facility. This is a self-validating system: if the protocol is followed, incompatible mixtures are physically impossible.
Protocol 1: The "Red Tag" Segregation Rule
Objective: Prevent cross-contamination with non-halogenated or acidic streams.
Container Selection: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers due to potential corrosion from amine/moisture interaction.
Labeling: Apply a distinct YELLOW hazardous waste tag (standard for Halogenated Solvents).
Additions:
Solvent Rinses: If the compound is dissolved in DCM (Dichloromethane) or Chloroform, it remains in the Halogenated stream.
Aqueous Rinses: If dissolved in water/methanol, check pH. If basic (pH > 10), adjust to pH 7-9 before adding to the organic halogenated drum, OR dispose of as "Aqueous Basic Waste" (if >95% water). Preferred method is to keep it in the organic stream to ensure destruction.
Protocol 2: Incompatibility Check
Before pouring, verify the receiving container does NOT contain:
Concentrated Sulfuric, Nitric, or Hydrochloric Acid.
Strong Oxidizers (Permanganates, Peroxides).
Acid Chlorides or Anhydrides (Violent reaction with the alcohol/amine groups).
Part 4: Step-by-Step Disposal Workflow
Workflow Visualization: The Decision Logic
The following diagram illustrates the decision process for classifying and segregating the waste stream.
Caption: Decision matrix for segregating 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol based on physical state and solvent carrier.
Operational Steps
Step 1: Solid Waste (Pure Substance)
Collect solid residues, filter cakes, or contaminated wipes in a dedicated wide-mouth jar.
Label as "Hazardous Waste: Toxic Solid, Corrosive, Organic."
List constituents: "3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol."[5][6]
Seal with a chemically resistant lid.
Step 2: Liquid Waste (Reaction Mixtures)
Identify the Carrier: Determine if the solvent is halogenated (e.g., DCM) or non-halogenated (e.g., Methanol).
The "Contamination Rule": Because the solute contains chlorine, the entire mixture is now treated as Halogenated Waste. Even if dissolved in Methanol, it cannot go into the "Fuels Blending" (Non-halo) stream.
Transfer: Pour into the container marked "Halogenated Solvents."
Log: Record the volume and the specific addition of the chlorinated amine on the waste manifest.
Step 3: Empty Containers
Triple rinse the original bottle with a solvent capable of dissolving the residue (Methanol or DCM).
Pour the rinsate into the Halogenated Waste container.
Deface the label.
Discard the dry, empty bottle as standard glass trash (unless P-listed, which this is not).
Part 5: Regulatory Compliance & Documentation
Proper documentation is critical for EHS (Environmental Health & Safety) compliance.
US EPA / RCRA Classification:
D002: Corrosivity (if pH is high, or based on skin corrosion properties).
Halogenated Solvent List: While not F-listed specifically, it contributes to the Total Organic Halogens (TOX) of the waste stream.
"Waste Flammable Liquid, Corrosive, N.O.S. (Contains Methanol, 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol), 3, (8), UN 2924, PG II"
(Note: Adjust UN number based on the actual solvent carrier. If solid, use UN 3263, Corrosive Solid, Basic, Organic, N.O.S.)
References
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11462059, 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol. PubChem. [Link]
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. EPA.gov. [Link]
Personal protective equipment for handling 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol
Comprehensive Safety & Operational Guide: Handling 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol As drug development professionals and synthetic chemists push the boundaries of novel therapeutics, the use of complex chiral...
As drug development professionals and synthetic chemists push the boundaries of novel therapeutics, the use of complex chiral building blocks and specialized intermediates has become routine. 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol is a highly valuable, yet hazardous, halogenated aromatic amino alcohol. Its unique structural features—combining a reactive primary amine, a primary alcohol, and a lipophilic dichlorophenyl ring—make it an excellent precursor for G-protein-coupled receptor (GPCR) ligands and adrenergic receptor modulators[1]. However, these exact structural features also dictate a rigorous, scientifically grounded approach to personal protective equipment (PPE) and operational handling.
This guide provides a self-validating system for the safe handling, operational workflow, and disposal of this compound, ensuring that laboratory safety is driven by mechanistic understanding rather than blind compliance.
Part 1: Mechanistic Hazard Profiling (The "Why")
To design an effective safety protocol, we must first deconstruct the molecule to understand how its functional groups interact with human biology and the environment.
The Amino Alcohol Moiety (Corrosivity & Irritation): Amines are chemical bases that can cause severe localized tissue damage. When exposed to the moisture of the skin or eyes, the primary amine generates a high localized pH, leading to rapid protein denaturation, cellular necrosis, and severe corneal damage[2][3].
The 2,4-Dichlorophenyl Moiety (Systemic Toxicity & Penetration): The addition of two chlorine atoms to the aromatic ring significantly increases the molecule's lipophilicity (LogP). This allows the compound to bypass the skin's aqueous barriers and readily penetrate lipid membranes, facilitating rapid dermal absorption[4][5]. Once in the systemic circulation, halogenated aromatic amines carry risks of off-target toxicity, including hepatic strain and potential methemoglobinemia[6].
Figure 1: Dual-pathway toxicity mechanism driven by lipophilic and corrosive functional groups.
Quantitative Hazard Summary
Based on structural analogs and established data for halogenated amino alcohols, the following hazard profile must be assumed during all operations[3][4][7]:
Hazard Parameter
Expected Classification
Mechanistic Driver
Physical State
Solid (Crystalline Powder)
Intermolecular hydrogen bonding (amine/hydroxyl)
Skin Irritation
Corrosive (Category 1B/1C)
High local pH from primary amine
Ocular Toxicity
Severe Eye Damage (Category 1)
Rapid protein denaturation in corneal tissue
Dermal Absorption
High Permeability
Lipophilic 2,4-dichlorophenyl moiety
Aquatic Toxicity
Acute/Chronic Category 1-2
Halogenated aromatic ring persistence
Part 2: Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for handling highly lipophilic, corrosive powders. The following matrix is required to establish a secure barrier between the operator and the compound.
Dermal Protection (Critical): Because the dichlorophenyl group enhances lipid solubility, standard thin latex or vinyl gloves offer inadequate breakthrough times. Requirement: Double-gloving is mandatory. Use a standard nitrile inner glove (0.1 mm) and a heavy-duty, chemical-resistant nitrile outer glove (minimum 0.4 mm thickness)[4]. Wear a fluid-resistant lab coat or disposable Tyvek sleeves to prevent dust from settling on forearms[8].
Ocular Protection: The risk of irreversible corneal damage from amino alcohols is high[3]. Requirement: Tightly fitting chemical safety goggles. If dissolving the compound in large volumes where splashing is a risk, a full face shield (8-inch minimum) must be worn over the goggles.
Respiratory Protection: As a crystalline solid, the primary risk of inhalation comes from aerosolized dust during weighing and transfer. Requirement: All handling must occur within a certified chemical fume hood. If a fume hood is unavailable or bulk transfer is required, a NIOSH/MSHA-approved respirator with a P100 particulate filter is required[4].
Part 3: Operational Workflow & Handling Protocol
To ensure experimental integrity and operator safety, follow this step-by-step methodology for the preparation, weighing, and dissolution of 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol.
Step-by-Step Handling Methodology:
Environmental Preparation: Verify that the fume hood face velocity is operating between 0.4–0.6 m/s. Line the active workspace with chemical-resistant, anti-static disposable bench paper to capture micro-spills.
Static Mitigation: Because fine amine powders can hold a static charge and aerosolize easily, use an anti-static gun (e.g., Zerostat) on your weighing boats and spatulas prior to dispensing.
Weighing: Place the analytical balance inside the fume hood or a localized exhaust ventilation (LEV) enclosure. Carefully transfer the powder using a clean, dry spatula.
Closed-System Transfer: Once the desired mass is achieved, cap or seal the weighing vessel before moving it across the hood to the reaction flask. This prevents cross-drafts from blowing the dust into the operator's breathing zone.
Dissolution: Slowly introduce your solvent (e.g., ethanol, methanol, or ethyl acetate) to the solid compound. Crucial Note: Do not dump the solid powder into a rapidly stirring solvent, as this can cause corrosive micro-splashes.
Decontamination: Wipe down the balance, spatulas, and surrounding area with a solvent-dampened lint-free cloth (e.g., isopropanol).
Figure 2: Step-by-step operational and emergency response workflow for halogenated amino alcohols.
Part 4: Emergency Response & Disposal Plan
Even with stringent protocols, accidental exposures or spills require immediate, calculated responses.
Spill Management:
Do NOT use acidic neutralizers directly on the raw powder. Amines neutralize acids in highly exothermic reactions; applying concentrated acid to an amine spill can generate enough heat to cause boiling, spattering, or fire[8][9].
Solid Spills: Gently cover the powder with damp, inert absorbent material (e.g., vermiculite or sand) to prevent dust generation. Sweep the mixture into a sealable chemical waste container using non-sparking tools[9].
Liquid Spills (if already dissolved): Absorb with inert chemical spill pads. Wash the contaminated surface thoroughly with soap and water, as the compound is highly persistent[8].
Exposure Protocols:
Dermal: Immediately remove contaminated clothing. Flood the affected skin with water for a minimum of 15 minutes. Due to the lipophilic nature of the dichlorophenyl group, wash thoroughly with soap to remove residual organic material[8].
Ocular: Flush eyes immediately with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate ophthalmological medical attention, as basic amines cause rapid, deep tissue damage[3][7].
Waste Disposal:
Due to the presence of the 2,4-dichloro moiety, this compound and any materials contaminated by it (including gloves, bench paper, and empty vials) must be strictly segregated into Halogenated Organic Waste streams. Discharge into the environment or standard municipal sewers must be strictly avoided due to its high aquatic toxicity[9].
References
Ataman Kimya. "5-CHLORO-2-AMINOBENZOTRIFLUORIDE Safety Information." Ataman Chemicals. Available at: [Link]
INEOS Oxide. "SAFETY DATA SHEET: GAS/SPEC CS-Plus Solvent." Colorado Oil and Gas Conservation Commission. Available at: [Link]
Nippon Nyukazai Co., Ltd. "SAFETY DATA SHEET: AMINO ALCOHOL EA." Available at: [Link]
Regulations.gov. "2-AMINO-2-METHYL-1-PROPANOL (CAS No. 124-68-5) Summary of Mammalian and Environmental Toxicology." Available at: [Link]